Product packaging for Cinoxate(Cat. No.:)

Cinoxate

Cat. No.: B8781468
M. Wt: 250.29 g/mol
InChI Key: CMDKPGRTAQVGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinoxate, with the CAS registry number 104-28-9, is an organic compound that functions as an ultraviolet (UV) absorbing agent . Its primary application and research value lie in its historical use as a chemical UV filter in sunscreen formulations, where it was approved by the FDA to absorb both UVB and short-wave UVA radiation, thereby helping to protect skin from sun damage . Chemically, it is an ester formed from methoxycinnamic acid and 2-ethoxyethanol, with a molecular formula of C 14 H 18 O 4 and a molecular weight of 250.29 g/mol . Recent cheminformatic and biochemical research has revealed a significant new dimension to its research value. A 2024 study identified this compound as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist, with a binding affinity (K i ) of 18.0 μM . This finding positions this compound as a valuable compound for investigating environmental obesogens—substances that can disrupt metabolic processes and induce adipogenesis. In experimental models, it has been shown to promote an obesogenic phenotype during the adipogenic differentiation of human bone marrow-derived mesenchymal stem cells, making it a relevant tool for metabolic disorder research . In its pure form, this compound is a slightly yellow, viscous liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils . It has a density of approximately 1.086 g/cm³, a flash point of 164.8°C, and a boiling point of 184-187°C at 2 mmHg . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal care applications. It is the responsibility of the researcher to ensure compliance with all local and federal regulations for the safe handling and use of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O4 B8781468 Cinoxate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-ethoxyethyl 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3

InChI Key

CMDKPGRTAQVGFQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

Cinoxate: A Technical Examination of its UVB Filtering Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound historically used as a UVB filter in sunscreen formulations. As a member of the cinnamate family of ultraviolet (UV) absorbers, its primary function is to protect the skin from the damaging effects of UVB radiation (290-320 nm) by absorbing these high-energy photons. This technical guide provides an in-depth analysis of the core mechanism of action of this compound as a UVB filter, focusing on its photochemical and photophysical properties. Due to the limited availability of specific quantitative data for this compound in recent literature, this guide also draws upon the well-studied behavior of structurally similar cinnamate derivatives, such as octyl methoxycinnamate (OMC), to elucidate its functional principles.

Core Mechanism of Action: Photochemical Energy Dissipation

The fundamental mechanism by which this compound and other cinnamate-based UVB filters operate is through the absorption of UVB photons, which elevates the molecule to an excited electronic state. This excess energy is then dissipated through a series of rapid and efficient non-radiative decay pathways, returning the molecule to its ground state without generating harmful reactive oxygen species. This process effectively converts the damaging UV radiation into harmless thermal energy.

The key photochemical process for cinnamates is a reversible trans-cis isomerization around the carbon-carbon double bond of the acrylate group. The trans isomer is the thermodynamically stable form and exhibits a strong absorption in the UVB region. Upon absorption of a UVB photon, the molecule is promoted to an excited singlet state (S¹). From this excited state, the molecule can undergo isomerization to the cis form, which has a lower molar extinction coefficient and a slightly different absorption spectrum. This isomerization, along with other non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state, provides an efficient channel for energy dissipation. While the cis isomer is less effective at absorbing UVB radiation, the isomerization is a reversible process, allowing for the potential regeneration of the trans isomer. However, this photoisomerization is also a primary pathway for the loss of efficacy of cinnamate-based sunscreens upon prolonged UV exposure.

Signaling Pathways and Photochemical Relaxation

The following diagram illustrates the generalized photochemical relaxation pathways for a cinnamate-based UVB filter like this compound upon absorption of a UVB photon.

G Photochemical Relaxation Pathways of this compound cluster_ground_state Ground State (S0) cluster_excited_state Excited States Trans-Cinoxate Trans-Cinoxate Excited_Singlet_S1 Excited Singlet State (S1) Trans-Cinoxate->Excited_Singlet_S1 Absorption Thermal_Energy Thermal Energy Cis-Cinoxate Cis-Cinoxate Cis-Cinoxate->Trans-Cinoxate Thermal/Photochemical Reversion Excited_Singlet_S1->Trans-Cinoxate Internal Conversion Excited_Singlet_S1->Cis-Cinoxate trans-cis Isomerization Excited_Triplet_T1 Excited Triplet State (T1) Excited_Singlet_S1->Excited_Triplet_T1 Intersystem Crossing Photodegradation_Products Photodegradation Products Excited_Singlet_S1->Photodegradation_Products Excited_Triplet_T1->Trans-Cinoxate Intersystem Crossing Excited_Triplet_T1->Cis-Cinoxate trans-cis Isomerization Excited_Triplet_T1->Photodegradation_Products UVB_Photon UVB Photon (290-320 nm) UVB_Photon->Trans-Cinoxate G Experimental Workflow for this compound Photostability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results and Interpretation Apply_Sunscreen Apply Sunscreen with this compound to PMMA Plate (2 mg/cm^2) Dry_Sample Dry Sample (30 min in dark) Apply_Sunscreen->Dry_Sample UV_Vis_Pre Measure Pre-Irradiation Absorbance (A0) (UV-Vis Spectrophotometry) Dry_Sample->UV_Vis_Pre HPLC_Pre Analyze Pre-Irradiation Sample (trans/cis ratio) (HPLC) Dry_Sample->HPLC_Pre UV_Irradiation Irradiate with Solar Simulator (Controlled UV Dose) UV_Vis_Pre->UV_Irradiation UV_Vis_Post Measure Post-Irradiation Absorbance (A1) (UV-Vis Spectrophotometry) UV_Irradiation->UV_Vis_Post HPLC_Post Analyze Post-Irradiation Sample (trans/cis ratio) (HPLC) UV_Irradiation->HPLC_Post Compare_Spectra Compare A0 and A1 Spectra (Assess Photodegradation) UV_Vis_Post->Compare_Spectra Compare_Ratios Compare Pre- and Post- Isomer Ratios (Assess Photoisomerization) HPLC_Post->Compare_Ratios Conclusion Determine Photostability Profile of this compound Formulation Compare_Spectra->Conclusion Compare_Ratios->Conclusion

An In-depth Technical Guide to the Synthesis of 2-Ethoxyethyl p-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of plausible synthetic pathways for 2-ethoxyethyl p-methoxycinnamate, a cinnamate ester with potential applications in various fields, including cosmetics and pharmaceuticals. Due to the limited availability of direct literature on its synthesis, this guide outlines methodologies adapted from established procedures for structurally similar compounds, such as 2-ethylhexyl p-methoxycinnamate. The experimental protocols provided are based on well-known organic reactions and are intended to serve as a foundational guide for researchers.

Core Synthesis Pathways

The synthesis of 2-ethoxyethyl p-methoxycinnamate fundamentally involves the formation of an ester bond between p-methoxycinnamic acid and 2-ethoxyethanol. Several established esterification methods can be adapted for this purpose.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] This equilibrium-driven reaction typically requires the removal of water to achieve high yields.

Reaction Scheme:

p-methoxycinnamic acid + 2-ethoxyethanol ⇌ 2-ethoxyethyl p-methoxycinnamate + water

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-methoxycinnamic acid (1 equivalent), 2-ethoxyethanol (a large excess, e.g., 5-10 equivalents, can also serve as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-5 mol%).

  • Solvent (Optional): A non-polar solvent such as toluene or hexane can be used to facilitate the azeotropic removal of water.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Steglich Esterification

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[2]

Experimental Protocol:

  • Reactant Mixture: Dissolve p-methoxycinnamic acid (1 equivalent), 2-ethoxyethanol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours). The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Filter off the DCU precipitate and wash it with the reaction solvent. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with dilute hydrochloric acid (to remove DMAP), saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Enzymatic Esterification

Enzymatic catalysis presents a green and highly selective alternative to chemical methods. Lipases are commonly employed for esterification reactions under mild conditions. A study on the synthesis of 2-ethylhexyl p-methoxycinnamate using Rhizopus oryzae lipase provides a relevant protocol that can be adapted.[3]

Experimental Protocol:

  • Reactant Mixture: In a suitable vessel, combine p-methoxycinnamic acid (1 equivalent) and 2-ethoxyethanol (e.g., 2 equivalents) in an organic solvent such as cyclo-octane.

  • Enzyme: Add the lipase (e.g., 750 U of Rhizopus oryzae lipase).

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 45 °C) with agitation for an extended period (e.g., 96 hours).

  • Work-up and Purification: After the reaction, the enzyme can be removed by filtration. The solvent is then evaporated, and the product can be purified using column chromatography.

Quantitative Data Summary

The following table summarizes quantitative data from the synthesis of the analogous compound, 2-ethylhexyl p-methoxycinnamate, which can serve as a reference for optimizing the synthesis of 2-ethoxyethyl p-methoxycinnamate.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Enzymatic Esterificationp-methoxycinnamic acid, 2-ethylhexanol (1:2 molar ratio)Rhizopus oryzae lipase (750 U)Cyclo-octane459691.3[3]
TransesterificationEthyl 4-methoxycinnamate, 2-ethylhexanol (excess)p-toluenesulfonic acidNone150693[4]
Heck-type Reaction4-iodoanisole, 2-ethylhexylacrylatePalladium on carbon, TriethylamineNone100-145 (reflux)2-4>90[5][6]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.

Fischer_Speier_Esterification p_methoxycinnamic_acid p-Methoxycinnamic Acid reflux Reflux with Water Removal p_methoxycinnamic_acid->reflux two_ethoxyethanol 2-Ethoxyethanol two_ethoxyethanol->reflux acid_catalyst Acid Catalyst (H₂SO₄ or TsOH) acid_catalyst->reflux product 2-Ethoxyethyl p-Methoxycinnamate reflux->product

Caption: Fischer-Speier Esterification Workflow.

Steglich_Esterification p_methoxycinnamic_acid p-Methoxycinnamic Acid reaction Reaction in Aprotic Solvent p_methoxycinnamic_acid->reaction two_ethoxyethanol 2-Ethoxyethanol two_ethoxyethanol->reaction dcc DCC dcc->reaction dmap DMAP dmap->reaction product 2-Ethoxyethyl p-Methoxycinnamate reaction->product

Caption: Steglich Esterification Workflow.

Enzymatic_Esterification p_methoxycinnamic_acid p-Methoxycinnamic Acid incubation Incubation in Organic Solvent p_methoxycinnamic_acid->incubation two_ethoxyethanol 2-Ethoxyethanol two_ethoxyethanol->incubation lipase Lipase lipase->incubation product 2-Ethoxyethyl p-Methoxycinnamate incubation->product

Caption: Enzymatic Esterification Workflow.

References

A Technical Guide to the Spectroscopic Analysis of Cinoxate's UV Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the ultraviolet (UV) absorption properties of Cinoxate (2-ethoxyethyl p-methoxycinnamate), a cinnamate-based organic compound historically used as a UVB filter in sunscreen products. This document details the fundamental mechanism of its UV attenuation, presents key spectroscopic data, and offers comprehensive experimental protocols for its analysis. While this compound remains approved by the FDA, its use has diminished in favor of more effective and broad-spectrum filters.[1][2]

Core Mechanism of UV Absorption

This compound functions as a chemical sunscreen agent by absorbing UV radiation, thereby diminishing its penetration through the epidermis.[3][4] The process is rooted in the molecular structure of the compound, specifically the presence of a p-methoxycinnamate chromophore. This system of conjugated double bonds is adept at absorbing high-energy photons within the UVB range of the electromagnetic spectrum.

The mechanism can be summarized in the following steps:

  • Photon Absorption: The this compound molecule, in its stable ground state, absorbs a UV photon.

  • Electronic Excitation: The energy from the photon excites electrons within the conjugated system, promoting them to a higher-energy, unstable excited state.[5]

  • Energy Dissipation: The molecule rapidly returns to its ground state. The absorbed energy is released as lower-energy, less harmful infrared radiation, which is perceived as heat.[5][6]

This efficient cycle of absorption and dissipation allows this compound to convert damaging UV radiation into a benign form of energy, protecting the skin from potential DNA damage.

G cluster_0 cluster_1 cluster_2 A UVB Photon (270-328 nm) B This compound (Ground State) A->B Absorption C This compound (Excited State) D This compound (Ground State) C->D Dissipation E Heat (Infrared Radiation) C->E Dissipation

Caption: Mechanism of UV energy absorption and dissipation by this compound.

Quantitative Spectroscopic Data

The efficacy of a UV filter is defined by its absorption spectrum and molar absorptivity. The following table summarizes the key quantitative parameters for this compound based on available literature.

ParameterValueSignificanceReference
UV Absorption Range 270 - 328 nmDefines the spectral range of protection, primarily within the UVB spectrum.[3][4]
Maximum Absorbance (λmax) 289 nm / 306 nmThe wavelength at which this compound absorbs UV radiation most effectively.[1][3][4]
Molar Absorptivity (ε) 19,400 L mol⁻¹ cm⁻¹ at 306 nmA measure of how strongly the molecule absorbs light at its λmax. A high value indicates high efficiency.[3][4]
Approved Concentration (USA) Up to 3%The maximum concentration permitted by the FDA in over-the-counter sunscreen products.[1][6]
Solubility Insoluble in water; miscible with alcohols, esters, and vegetable oils.Critical for selecting an appropriate solvent for spectroscopic analysis and formulation.[3][7]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

This protocol outlines the procedure for determining the characteristic UV absorption spectrum and λmax of this compound.

  • Objective: To measure the absorbance of this compound across the UV spectrum (250-400 nm) and identify its wavelength of maximum absorbance (λmax).

  • Materials and Equipment:

    • UV-Vis Spectrophotometer (double-beam or diode array)

    • Quartz cuvettes (1 cm path length)

    • This compound standard

    • Solvent: 95% Ethanol or Isopropanol (spectroscopic grade)

    • Volumetric flasks and pipettes

    • Analytical balance

  • Reagent Preparation (Stock Solution):

    • Accurately weigh approximately 25 mg of this compound standard.

    • Quantitatively transfer the standard to a 250 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent (e.g., 95% Ethanol) to create a stock solution of approximately 100 µg/mL.

    • From the stock solution, prepare a working solution with a concentration expected to yield an absorbance between 0.5 and 1.0 at its λmax (e.g., a 1:10 dilution to 10 µg/mL).

  • Experimental Workflow:

G start Start prep_solution Prepare this compound Working Solution start->prep_solution prep_blank Prepare Blank (Solvent Only) prep_solution->prep_blank baseline Perform Baseline Correction (250-400 nm) prep_blank->baseline measure Measure Sample Absorbance baseline->measure plot Plot Absorbance vs. Wavelength measure->plot analyze Identify λmax and Record Spectrum plot->analyze end_node End analyze->end_node G cluster_0 Potential Pathways A This compound Molecule B UV Radiation Exposure A->B C Desired Pathway: Energy Dissipation (Heat) B->C Ideal D Undesired Pathway: Photodegradation B->D Reality E Loss of UV Absorbance D->E

References

The Sunscreen Agent Cinoxate: A Historical and Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound once utilized as a sunscreen agent for its ability to absorb ultraviolet B (UVB) radiation. First approved by the U.S. Food and Drug Administration (FDA) in 1961, it represents one of the earlier chemical filters incorporated into sunscreen formulations.[1] However, due to its relatively weak efficacy and a lack of comprehensive modern safety data, this compound has become largely obsolete in the contemporary sunscreen market, superseded by more effective and well-characterized agents.[2] This technical guide provides a comprehensive historical and technical overview of this compound, detailing its physical and chemical properties, synthesis, efficacy, photochemical behavior, and toxicological profile based on available historical research.

Introduction: A Historical Perspective

This compound emerged in an era when the understanding of sun protection was in its nascent stages. Its approval in 1961 predates the more rigorous regulatory standards and advanced formulation technologies of today.[1] As a member of the cinnamate class of compounds, it functions by absorbing UVB rays, the primary cause of sunburn.[3] Cinnamates, in general, were popular UVB filters in the mid-20th century.[4] However, the focus of early sunscreens was largely on preventing erythema (sunburn), with less emphasis on broad-spectrum (UVA) protection. This compound's activity is confined to the UVB spectrum, with a peak absorption at approximately 289 nm.[2] Over the decades, as the demand for higher Sun Protection Factors (SPFs) and broad-spectrum protection grew, the limitations of this compound became apparent. Its contribution to SPF is minimal, and it is often considered one of the weakest approved sunscreen ingredients.[2] Consequently, its use has dwindled, and it is now rarely found in commercial sunscreen products.

Physicochemical Properties

This compound is a viscous, slightly yellow liquid that is practically insoluble in water but miscible with alcohols, esters, and vegetable oils.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[1]
Synonyms 2-ethoxyethyl p-methoxycinnamate, Giv-Tan F, Phiasol, Sundare[5]
CAS Number 104-28-9[1]
Molecular Formula C14H18O4[1]
Molar Mass 250.29 g/mol [1]
Appearance Slightly yellow viscous liquid[1]
Solubility Insoluble in water; miscible with alcohols, esters, and vegetable oils[1]
UV Absorption Range 270-328 nm[5]
Peak UV Absorption (λmax) 289 nm[2]

Synthesis of this compound

General Synthesis Pathway

The synthesis of this compound likely involves a two-step process:

  • Step 1: Synthesis of a lower alkyl p-methoxycinnamate. This is typically achieved through a Claisen condensation of p-anisaldehyde with a lower alkyl acetate (e.g., ethyl acetate) in the presence of a base like sodium ethoxide.[6]

  • Step 2: Transesterification. The resulting ethyl p-methoxycinnamate is then transesterified with 2-ethoxyethanol in the presence of a catalyst, such as p-toluenesulfonic acid, to yield 2-ethoxyethyl p-methoxycinnamate (this compound).[6]

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Transesterification p-Anisaldehyde p-Anisaldehyde Ethyl p-methoxycinnamate Ethyl p-methoxycinnamate p-Anisaldehyde->Ethyl p-methoxycinnamate + Ethyl Acetate Ethyl Acetate Ethyl Acetate Base (Sodium Ethoxide) Base (Sodium Ethoxide) Base (Sodium Ethoxide)->Ethyl p-methoxycinnamate Catalyst This compound This compound Ethyl p-methoxycinnamate->this compound + 2-Ethoxyethanol 2-Ethoxyethanol 2-Ethoxyethanol Acid Catalyst (p-TSA) Acid Catalyst (p-TSA) Acid Catalyst (p-TSA)->this compound Catalyst

Figure 1: General Synthesis Pathway for this compound.

Efficacy as a Sunscreen Agent

The primary function of this compound in a sunscreen formulation is to absorb UVB radiation. However, its efficacy in this regard is limited.

UV Absorption Spectrum

This compound primarily absorbs radiation in the UVB range, with its peak absorption at approximately 289 nm.[2] It offers no significant protection in the UVA range.

Wavelength RangeAbsorption
UVC (100-280 nm)Minimal
UVB (280-320 nm)Peak at 289 nm
UVA2 (320-340 nm)Minimal
UVA1 (340-400 nm)None
Sun Protection Factor (SPF) Contribution

Numerous studies have demonstrated that this compound's contribution to the SPF of a sunscreen product is minimal. At its maximum approved concentration of 3% in the United States, it typically contributes only 1-2 SPF units.[2]

Study Reference (Paraphrased)FormulationThis compound ConcentrationSPF Contribution
FDA Monograph Testing (1999)Monotherapy3%~2.5
Lip Balm Study (1995)Combination with 7% Padimate O3%1-2 SPF units
ChapStick Study (1982)Monotherapy2%~2
Combination Lotion Study (1990)Combination with 5% Homosalate3%Statistically insignificant

Experimental Protocols

In Vivo Sun Protection Factor (SPF) Determination

The in vivo SPF of a sunscreen product is determined by assessing its ability to protect human skin from UV-induced erythema. The COLIPA (now Cosmetics Europe) and FDA methods are widely accepted standards.[7][8]

G cluster_0 Pre-Irradiation cluster_1 Irradiation cluster_2 Post-Irradiation and Analysis A Subject Recruitment (Fitzpatrick Skin Types I-III) B Application of Sunscreen (2 mg/cm²) A->B C Drying Time (15-30 minutes) B->C D Exposure to UV Source (Solar Simulator) C->D E Series of Increasing UV Doses on Protected and Unprotected Skin D->E F Erythema Assessment (16-24 hours post-exposure) G Determination of Minimal Erythemal Dose (MED) (MEDp and MEDu) F->G H SPF Calculation (SPF = MEDp / MEDu) G->H

Figure 2: In Vivo SPF Determination Workflow.
In Vitro Sun Protection Factor (SPF) Determination

In vitro SPF testing provides a more rapid and ethical alternative to in vivo testing, particularly for screening purposes. The method typically involves applying a thin film of the sunscreen product to a substrate and measuring the UV transmittance.

G cluster_0 Sample Preparation cluster_1 Measurement and Analysis A Substrate Preparation (e.g., PMMA plate) B Application of Sunscreen (e.g., 1.2 mg/cm²) A->B C UV Transmittance Measurement (Spectrophotometer) B->C D Calculation of In Vitro SPF (Using standardized equations) C->D

Figure 3: In Vitro SPF Determination Workflow.

Photochemical Behavior

Like other cinnamate-based UV filters, this compound is susceptible to photodegradation upon exposure to UV radiation.[2] This can lead to a loss of its protective capacity over time.

General Photodegradation Pathway of Cinnamates

The primary photochemical reaction for many cinnamates is trans-cis isomerization.[9] The cis-isomer generally has a lower molar absorptivity, leading to a decrease in the overall UV protection. Further UV exposure can lead to other degradation pathways, including cycloaddition reactions and fragmentation.[9][10]

G A trans-Cinoxate (Higher UV Absorption) B cis-Cinoxate (Lower UV Absorption) A->B UV Radiation (Isomerization) C Cycloaddition Products (e.g., Dimers) A->C UV Radiation D Fragmentation Products A->D UV Radiation B->A UV Radiation/Thermal B->C UV Radiation B->D UV Radiation

Figure 4: General Photodegradation Pathways for Cinnamates.

Safety and Toxicology

The available safety data for this compound is limited, and it has not been subjected to the same level of scrutiny as more modern sunscreen agents.[2]

Skin Irritation and Sensitization

The HRIPT is a standard method for assessing the potential of a substance to cause skin irritation and sensitization.

  • Induction Phase: A small amount of the test material is applied to the skin of human volunteers under a patch. This is repeated several times over a few weeks.[11]

  • Rest Period: There is a period of no exposure to the test material.[11]

  • Challenge Phase: The test material is applied again to a new skin site, and the site is observed for any signs of an allergic reaction.[11]

Photoallergic Contact Dermatitis

There have been case reports of photoallergic contact dermatitis associated with the use of products containing this compound.[12] This is a delayed hypersensitivity reaction that occurs when the skin is exposed to the substance and then to UV radiation.

Photopatch testing is used to diagnose photoallergic contact dermatitis.

  • Application: Two sets of patches containing the suspected allergen are applied to the patient's back.[13]

  • Irradiation: After a set period, one set of patches is removed, and the area is irradiated with UVA light. The other set remains covered.[13]

  • Reading: Both sites are observed for a reaction at specific time points after irradiation.[13]

Regulatory Status

  • United States: Approved by the FDA for use in sunscreen products at concentrations up to 3%.[2] However, the FDA has not classified it as Generally Recognized as Safe and Effective (GRASE) due to insufficient data.

  • European Union: Not approved for use in cosmetic products.[2]

  • Other Regions: Generally not approved or used.[2]

Conclusion

This compound represents an early chapter in the history of sunscreen development. While it played a role in the initial efforts to protect the skin from the harmful effects of the sun, its limitations in terms of efficacy and the lack of comprehensive modern safety data have led to its obsolescence. This technical guide has provided a detailed overview of the historical research on this compound, from its chemical properties and synthesis to its efficacy and safety profile. For researchers and professionals in drug development, the story of this compound serves as a valuable case study in the evolution of sunscreen technology and the increasing demand for more effective and thoroughly vetted photoprotective agents.

References

Cinoxate's Role in Photoprotection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic ultraviolet (UV) B filter that has been used in sunscreen formulations for decades. Its primary mechanism of action is the absorption of UVB radiation, thereby mitigating the direct damaging effects of this radiation on the skin. However, with the evolution of sunscreen technology and a deeper understanding of photoprotection, this compound is now considered an older and less effective agent compared to modern UV filters. This technical guide provides a comprehensive overview of this compound's role in photoprotection studies, summarizing its chemical and physical properties, known efficacy data, and the experimental protocols used to evaluate sunscreen agents. It also delves into the molecular signaling pathways relevant to UVB-induced skin damage and discusses the limited available data on this compound's specific effects on these pathways. This document aims to serve as a resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development, offering a detailed perspective on a legacy sunscreen ingredient and the methodologies for evaluating photoprotective compounds.

Introduction

Solar ultraviolet radiation (UVR) is a primary environmental factor contributing to various skin pathologies, including sunburn, premature aging (photoaging), and skin cancer.[1][2] Sunscreens are a cornerstone of photoprotection, utilizing UV filters to absorb, scatter, or reflect UVR before it can damage skin cells.[3] this compound, a cinnamate ester, was developed as a UVB absorber and has been approved for use in sunscreen products in the United States at concentrations up to 3%.[1] Despite its history of use, this compound's efficacy is limited, primarily providing weak UVB protection with no significant UVA coverage.[1] This has led to its gradual replacement by more effective, broad-spectrum, and photostable UV filters in modern sunscreen formulations.[1]

This guide will provide a detailed examination of this compound, presenting available quantitative data, outlining relevant experimental protocols for the evaluation of photoprotective agents, and visualizing key biological pathways and experimental workflows.

This compound: Core Data and Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Chemical Name 2-ethoxyethyl p-methoxycinnamate[1]
CAS Number 104-28-9[1]
Molecular Formula C14H18O4[1]
Molar Mass 250.29 g/mol [1]
UV Absorption Maximum (λmax) ~289 nm (in the UVB range)[1]
Approved Concentration (USA) Up to 3%[1]
Estimated SPF Contribution 1-2 SPF units at maximum concentration[1]
Regulatory Status (EU) Not approved for use in sunscreens

Experimental Protocols in Photoprotection Studies

The evaluation of a sunscreen agent's efficacy and safety involves a range of standardized in vitro and in vivo assays. While specific data for this compound in many of these assays is limited in recent literature, this section details the standard methodologies that would be employed.

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination

The in vitro assessment of SPF and UVA-PF provides a reproducible and ethical alternative to in vivo testing for screening and formulation development.

Methodology:

  • Substrate Preparation: A roughened polymethyl methacrylate (PMMA) plate is used as the substrate to mimic the skin's surface topography.

  • Product Application: A precise amount of the sunscreen formulation (typically 0.75 to 2.0 mg/cm²) is applied uniformly across the PMMA plate.

  • Pre-irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator to account for photodegradation.

  • Transmittance Measurement: The transmittance of UV radiation through the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere.

  • Calculation: The SPF and UVA-PF values are calculated from the transmittance data using standardized equations that factor in the erythemal action spectrum and the UVAPF calculation methods (e.g., COLIPA method).[4]

A generalized workflow for this process is illustrated in the following diagram.

in_vitro_spf_workflow cluster_prep Sample Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis cluster_output Output prep_substrate Prepare PMMA Plate apply_sunscreen Apply Sunscreen (0.75-2.0 mg/cm²) prep_substrate->apply_sunscreen pre_irradiation Pre-irradiate with Solar Simulator apply_sunscreen->pre_irradiation measure_transmittance Measure UV Transmittance pre_irradiation->measure_transmittance calculate_spf Calculate In Vitro SPF measure_transmittance->calculate_spf calculate_uvapf Calculate UVA-PF measure_transmittance->calculate_uvapf spf_value SPF Value calculate_spf->spf_value uvapf_value UVA-PF Value calculate_uvapf->uvapf_value

In Vitro SPF and UVA-PF Determination Workflow
Photostability Testing

Photostability is a critical parameter for sunscreen efficacy, as the degradation of UV filters upon exposure to UV radiation can lead to a loss of protection.

Methodology:

  • Sample Preparation: The sunscreen is applied to a suitable substrate, such as a PMMA plate or quartz plate, as in SPF testing.

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is measured.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a defined period.

  • Post-Irradiation Absorbance Measurement: The UV absorbance spectrum is measured again after irradiation.

  • Data Analysis: The change in the absorbance spectrum is analyzed to determine the extent of photodegradation. The kinetics of degradation can be determined by measuring absorbance at multiple time points during irradiation.[5][6][7]

Assessment of UV-Induced DNA Damage

UVB radiation is a potent inducer of DNA damage, primarily in the form of cyclobutane pyrimidine dimers (CPDs).[8][9] Sunscreens aim to prevent the formation of these lesions.

Methodology:

  • Cell Culture and Treatment: Human keratinocytes (e.g., HaCaT cells or primary keratinocytes) are cultured. A formulation containing the UV filter is applied topically to the cell culture or a 3D skin model.

  • UVB Irradiation: The cells are exposed to a controlled dose of UVB radiation.

  • DNA Extraction: Genomic DNA is extracted from the cells immediately after irradiation.

  • CPD Quantification: CPDs are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) with a CPD-specific antibody or by using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The level of CPDs in cells protected by the sunscreen is compared to that in unprotected, irradiated cells.

Measurement of Reactive Oxygen Species (ROS) Generation

UV radiation can indirectly damage cells by inducing the formation of reactive oxygen species (ROS).[10][11][12][13] While this compound's primary role is UVB absorption, understanding its effect on ROS is part of a comprehensive photoprotection assessment.

Methodology:

  • Cell Culture and Loading: Human keratinocytes are cultured and then loaded with a fluorescent ROS-sensitive probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA).

  • Sunscreen Application: The sunscreen formulation is applied to the cells.

  • UV Irradiation: The cells are exposed to UV radiation.

  • Fluorescence Measurement: The fluorescence intensity of the ROS probe is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[10][11][12][13]

  • Data Analysis: The ROS levels in sunscreen-protected cells are compared to those in unprotected cells.

This compound and Cellular Signaling Pathways

UV-Induced Mitogen-Activated Protein Kinase (MAPK) Signaling

UVB radiation is a known activator of cellular stress signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[14][15][16][17][18] Activation of these pathways can lead to inflammation, apoptosis, and contribute to photoaging and skin carcinogenesis. A primary goal of photoprotection is to prevent the activation of these damaging signaling cascades by blocking the initial UV insult. While specific studies on this compound's modulation of these pathways are lacking, its function as a UVB absorber would theoretically reduce their activation.

The generalized UV-induced MAPK signaling pathway is depicted below.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Radiation Skin Skin Cell UVB->Skin This compound This compound This compound->UVB Absorbs Receptors Growth Factor Receptors (e.g., EGFR) Skin->Receptors RAS RAS Receptors->RAS RAF RAF RAS->RAF MKK4_7 MKK4/7 RAS->MKK4_7 MKK3_6 MKK3/6 RAS->MKK3_6 MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 (c-Jun/c-Fos) ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 p38 p38 MKK3_6->p38 p38->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression

UVB-Induced MAPK Signaling Pathway
This compound as a PPARγ Agonist

A recent study has identified this compound as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[19] This finding suggests a biological activity for this compound beyond simple UV absorption and may have implications for its safety and long-term effects on skin homeostasis.

Experimental Findings:

  • This compound was found to selectively bind to PPARγ with a Ki of 18.0 μM.[19]

  • In human bone marrow-derived mesenchymal stem cells, this compound induced an obesogenic phenotype during adipogenic differentiation.[19]

  • In normal human epidermal keratinocytes, this compound upregulated the transcription levels of genes encoding lipid metabolic enzymes.[19]

Experimental Protocol for Assessing PPARγ Agonist Activity:

The following workflow outlines the key steps in identifying and characterizing a compound as a PPARγ agonist, based on the methodologies used in the study of this compound.[19]

ppar_gamma_workflow cluster_screening Initial Screening cluster_validation Experimental Validation cluster_results Results cheminformatics Cheminformatic Read-Across Analysis identify_candidate Identify this compound as Potential PPARγ Agonist cheminformatics->identify_candidate binding_assay PPARγ Binding Assay (Ki determination) identify_candidate->binding_assay cell_differentiation Adipogenic Differentiation of Stem Cells identify_candidate->cell_differentiation gene_expression Gene Expression Analysis in Keratinocytes (qRT-PCR) identify_candidate->gene_expression binding_confirmed Selective Binding to PPARγ Confirmed binding_assay->binding_confirmed phenotype_observed Obesogenic Phenotype Observed cell_differentiation->phenotype_observed gene_upregulation Upregulation of Lipid Metabolism Genes gene_expression->gene_upregulation

Workflow for Identifying this compound as a PPARγ Agonist

Safety and Regulatory Considerations

Phototoxicity and Photoallergy

While generally considered to have a low potential for irritation, some cinnamate derivatives have been associated with photoallergic contact dermatitis.[20][21][22] Case reports have documented photoallergic reactions to sunscreens containing cinnamates.[20][23] Although this compound itself is infrequently cited in recent case studies, its chemical similarity to other cinnamates warrants consideration of this potential adverse effect. Standardized photopatch testing is the clinical method used to diagnose photoallergic contact dermatitis.

Regulatory Status

This compound is approved by the U.S. Food and Drug Administration (FDA) for use in over-the-counter sunscreen products at concentrations up to 3%. However, it is not an approved UV filter for sunscreen use in the European Union. The differing regulatory statuses reflect the evolving landscape of sunscreen safety and efficacy standards globally.

Conclusion

This compound represents an early generation of UVB-filtering technology in the field of photoprotection. Its primary role is the absorption of UVB radiation, thereby preventing direct DNA damage and the subsequent activation of stress-related signaling pathways. However, its weak efficacy, lack of UVA protection, and potential for photodegradation have rendered it largely obsolete in modern, broad-spectrum sunscreen formulations.[1]

The available scientific literature on this compound is limited, particularly concerning its specific effects on cellular signaling and other molecular endpoints of photoprotection. The recent identification of this compound as a PPARγ agonist highlights that even well-established cosmetic ingredients can have biological activities that are not yet fully understood.[19]

For researchers and professionals in the field, this compound serves as an important historical benchmark. The advanced experimental protocols now used to evaluate newer, more effective photoprotective agents provide a framework for a more comprehensive understanding of the intricate interactions between UV radiation, the skin, and the active ingredients designed to protect it. Future research in photoprotection will continue to focus on the development of broad-spectrum, photostable, and safe UV filters with well-characterized biological and molecular profiles.

References

The Photodegradation of Cinoxate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic ultraviolet (UV) B filter that has been used in sunscreen formulations to protect the skin from the harmful effects of solar radiation. As with many organic UV filters, the photostability of this compound is a critical parameter influencing its efficacy and safety. Upon exposure to UV radiation, this compound can undergo photodegradation, leading to a loss of its protective capabilities and the formation of various photoproducts. This technical guide provides a comprehensive overview of the current understanding of the photodegradation of this compound, including its degradation pathways, kinetics, identified photoproducts, and the analytical methodologies employed for its study. Given the limited specific data on this compound, this guide draws upon research on the closely related and more extensively studied compound, 2-ethylhexyl 4-methoxycinnamate (EHMC or octinoxate), to infer and contextualize the potential behavior of this compound.

Core Mechanisms of this compound Photodegradation

The photodegradation of cinnamate esters like this compound is primarily governed by two main photochemical processes:

  • Trans-Cis Isomerization: The trans isomer of this compound is the effective UVB absorber. Upon absorbing UV radiation, it can undergo isomerization to the cis form. This process disrupts the planarity of the molecule, leading to a decrease in its UV-absorbing efficacy. The trans → cis isomerization is a reversible process, but the establishment of a photostationary state results in a reduced overall UV protection.[1][2]

  • [2+2] Cycloaddition: Cinnamate derivatives can undergo intermolecular [2+2] cycloaddition reactions upon UV exposure, leading to the formation of cyclobutane dimers. This dimerization process results in a significant loss of the original UV-absorbing chromophore.[3]

Photodegradation Kinetics

Photodegradation Products

Direct identification of the photodegradation products of this compound is not extensively documented. However, based on studies of EHMC and the general chemistry of cinnamate esters, the following photoproducts can be anticipated[5][6]:

  • Cis-Cinoxate: The geometric isomer of the parent compound.

  • This compound Cyclobutane Dimers: Resulting from the [2+2] cycloaddition reaction.

  • 4-Methoxybenzaldehyde: A potential photo-fragmentation product.

  • 2-Ethoxyethanol: Another potential photo-fragmentation product.

Table 1: Potential Photodegradation Products of this compound

Product CategorySpecific Compound(s)Formation Pathway
Isomerscis-2-ethoxyethyl p-methoxycinnamatetrans-cis Isomerization
DimersThis compound cyclobutane dimers[2+2] Cycloaddition
Fragmentation Products4-MethoxybenzaldehydePhotolysis
2-EthoxyethanolPhotolysis

Experimental Protocols

Detailed experimental protocols for studying the photodegradation of this compound are not explicitly available. However, a general methodology can be constructed based on established practices for other UV filters.

Sample Preparation and UV Irradiation
  • Solution Studies: Prepare a solution of this compound in a relevant solvent (e.g., ethanol, acetonitrile, or a solvent mixture mimicking a sunscreen formulation) at a known concentration.

  • Formulation Studies: Incorporate this compound into a model sunscreen formulation (e.g., oil-in-water emulsion).

  • Irradiation Setup: Irradiate the samples using a solar simulator or a UV lamp with a controlled spectral output and irradiance. The light source should mimic the solar UV spectrum (UVA and UVB). Temperature control of the sample during irradiation is crucial.[1][7]

Analytical Methodology
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the primary technique for quantifying the parent this compound and its non-volatile photoproducts. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.[8][9][10]

  • HPLC-Mass Spectrometry (HPLC-MS/MS): For the identification and structural elucidation of unknown photoproducts, coupling HPLC with a mass spectrometer is essential. This technique provides molecular weight and fragmentation information, enabling the identification of degradation products.[4][10]

Table 2: Generic HPLC Method Parameters for this compound Analysis

ParameterDescription
Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at the λmax of this compound (approx. 310 nm) and/or Mass Spectrometry
Column Temperature 30 °C
Quantum Yield Determination

The quantum yield (Φ) of photodegradation is a measure of the efficiency of a photochemical reaction. It is determined by measuring the rate of disappearance of the reactant and the rate of photon absorption by the sample. Chemical actinometry is often used to determine the photon flux of the light source.[11]

Phototoxicity Assessment

The potential of this compound and its photoproducts to induce phototoxicity can be evaluated using in vitro assays, such as the 3T3 Neutral Red Uptake (NRU) phototoxicity test. This assay assesses the cytotoxicity of a substance in the presence and absence of UV radiation.[11][12]

Visualizations

Photodegradation_Pathway trans-Cinoxate trans-Cinoxate Excited_State Excited State (trans-Cinoxate*) trans-Cinoxate->Excited_State UV Absorption Excited_State->trans-Cinoxate Non-radiative decay cis-Cinoxate cis-Cinoxate Excited_State->cis-Cinoxate Isomerization Cyclobutane_Dimers Cyclobutane Dimers Excited_State->Cyclobutane_Dimers [2+2] Cycloaddition Fragmentation_Products Fragmentation Products (e.g., 4-Methoxybenzaldehyde, 2-Ethoxyethanol) Excited_State->Fragmentation_Products Photolysis

Caption: Proposed photodegradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_data Data Interpretation Sample_Prep Prepare this compound Solution or Formulation Irradiation Expose to Controlled UV Radiation Sample_Prep->Irradiation HPLC_Analysis HPLC-UV for Quantification Irradiation->HPLC_Analysis LCMS_Analysis HPLC-MS/MS for Identification Irradiation->LCMS_Analysis Kinetics Determine Degradation Kinetics HPLC_Analysis->Kinetics Products Identify Photoproducts LCMS_Analysis->Products Quantum_Yield Calculate Quantum Yield Kinetics->Quantum_Yield

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cinoxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Cinoxate, a cinnamate-based UVB filter. The information is presented to support research, development, and formulation activities involving this compound.

Chemical Identity

  • IUPAC Name: 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate[1][2][3]

  • CAS Number: 104-28-9[1][2][4]

  • Synonyms: 2-ethoxyethyl p-methoxycinnamate, Phiasol, Sundare, Give-Tan[1][5][6]

Molecular Structure and Properties

This compound is an organic ester formed from methoxycinnamic acid and 2-ethoxyethanol.[3][7][8]

PropertyValueSource
Molecular Formula C₁₄H₁₈O₄[1][2][4]
Molecular Weight 250.29 g/mol [1][2][4]
Exact Mass 250.12050905 g/mol [2]
Monoisotopic Mass 250.12050905 g/mol [2]

Physical Properties

This compound is described as a viscous, clear to pale yellow liquid that is practically odorless.[1][2][8]

PropertyValueConditionsSource
Melting Point Solidifies below -25 °C[1][2][7]
Boiling Point 388 °Cat 760 mm Hg (Extrapolated)[1][2]
184 to 187 °Cat 2 mmHg[3][7]
Density 1.102 g/cm³at 25 °C[2][7]
Refractive Index 1.567at 20 °C[1]
Vapor Pressure 0.00034 mmHgat 25 °C[1]
Flash Point > 212 °F (> 100 °C)[2]

Chemical and Spectroscopic Properties

PropertyValueSource
LogP (o/w) 2.350 - 2.65 (estimated)[2][5]
UV Absorption Maximum (λmax) 289 nm (UVB)[9]
Molar Absorptivity 19,400 at 306 nm[1]
UV Absorption Range 270 to 328 nm[1]

Solubility Profile:

  • Water: Practically insoluble (approximately 0.05%).[1] Another source estimates solubility at 127.4 mg/L at 25 °C.[5]

  • Organic Solvents: Miscible with alcohols, esters, and vegetable oils.[6][7][8]

Stability: this compound, like other cinnamate esters, can undergo photodegradation upon exposure to UV radiation, which may lead to a loss of its protective capacity over time.[9]

Experimental Protocols

5.1. Determination of Melting Point (Solidification Point)

This procedure outlines a general method for determining the melting point of an organic solid, which for this compound would be its solidification point as it is a liquid at room temperature.

  • Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes.[10][11]

  • Procedure:

    • A small amount of the substance is introduced into a capillary tube, which is then sealed at one end.[10][12]

    • The capillary tube is attached to a thermometer.

    • The assembly is placed in a heating bath (e.g., oil in a Thiele tube) or a melting point apparatus.[10][11]

    • The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[10][11]

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[10][13] For this compound, the temperature of solidification would be observed upon cooling.

5.2. Determination of Solubility

This protocol provides a general qualitative and semi-quantitative method for determining the solubility of a compound in various solvents.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 25 mg) is placed into a test tube.[14]

    • A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added in small portions.[14]

    • The test tube is vigorously shaken or vortexed after each addition.[14]

    • Solubility is determined by visual inspection for the absence of undissolved solute.

    • For quantitative determination, techniques such as UV-spectrophotometry or HPLC can be used to measure the concentration of the dissolved compound in a saturated solution.[15]

5.3. UV-Vis Spectroscopy for Absorbance Characteristics

This protocol outlines the determination of the UV absorption spectrum of this compound.

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.

  • Procedure:

    • A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol) in a volumetric flask.

    • A series of dilutions are prepared from the stock solution to obtain concentrations within the linear range of the spectrophotometer.

    • The spectrophotometer is blanked using the pure solvent.

    • The absorbance of each diluted solution is measured across the UV range (typically 200-400 nm).

    • The wavelength of maximum absorbance (λmax) and the molar absorptivity can be determined from the resulting spectrum and the Beer-Lambert law.

Diagrams

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh this compound B Dissolve in Solvent A->B C Prepare Dilutions B->C D Blank Spectrophotometer C->D Transfer to Cuvette E Measure Absorbance D->E F Plot Spectrum E->F G Determine λmax F->G H Calculate Molar Absorptivity F->H

Caption: Experimental workflow for determining the UV-Vis absorption spectrum of this compound.

logical_relationship_uv_protection UVB UVB Radiation (290-320 nm) This compound This compound Molecule UVB->this compound incident on Absorption Absorption of Photons Skin Epidermis This compound->Skin applied to This compound->Absorption undergoes Protection Reduced UV Penetration & Skin Protection Absorption->Protection results in

Caption: Logical relationship illustrating the mechanism of UV protection by this compound.

References

The Rise and Fall of a UVB Filter: A Technical Guide to the Initial Discovery and Development of Cinoxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the initial discovery, development, and chemical properties of Cinoxate (2-ethoxyethyl p-methoxycinnamate). Once a component in sunscreen formulations, this compound has largely been superseded by more effective and photostable UV filters. This document details its physicochemical properties, outlines a probable synthesis pathway, and discusses its mechanism of action as a UVB absorber. Furthermore, it examines the factors leading to its obsolescence, including its limited UV protection spectrum and the lack of comprehensive safety and photostability data. This guide serves as a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmaceutical sciences interested in the history and science of sunscreen agents.

Introduction: The Dawn of Chemical Sunscreens

The early 20th century marked the beginning of a new era in sun protection with the advent of chemical UV filters. One of the earliest commercially available sunscreens, introduced in 1928, contained benzyl salicylate and benzyl cinnamate, which were effective at absorbing UVB radiation. This pioneering work laid the foundation for the development of a variety of synthetic sunscreen agents, including the cinnamate class of compounds. This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, emerged from this lineage of research and was approved for use as a UV filter by the U.S. Food and Drug Administration (FDA) in 1961. One of its trade names was Giv-Tan F, suggesting its development by the Swiss company Givaudan, a major player in the fragrance and flavor industry with a long history of chemical synthesis innovation.[1][2]

Physicochemical Properties of this compound

This compound is a viscous, slightly yellow liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils.[3][4] Its primary function in sunscreen formulations was to absorb UVB radiation, thereby preventing it from damaging the skin.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy comparison.

PropertyValueReference
Molecular Formula C₁₄H₁₈O₄[5]
Molecular Weight 250.29 g/mol [3][5]
Physical Form Viscous, clear to pale yellow liquid[3]
Solubility Insoluble in water; miscible with alcohols, esters, and vegetable oils[3]
UV Absorption Range 270 - 328 nm[3]
Peak UV Absorption (λmax) 289 nm[6]
Molar Absorptivity (ε) 19,400 M⁻¹cm⁻¹ at 306 nm[3]
FDA Approved Concentration Up to 3%[6]

Synthesis of this compound

Experimental Protocol: Esterification of p-Methoxycinnamic Acid with 2-Ethoxyethanol

This protocol is adapted from established methods for synthesizing similar cinnamate esters, such as 2-ethylhexyl-p-methoxycinnamate.[7][8]

Materials:

  • p-Methoxycinnamic acid

  • 2-Ethoxyethanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (10%)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • A mixture of p-methoxycinnamic acid, a molar excess of 2-ethoxyethanol, and a catalytic amount of p-toluenesulfonic acid is prepared in toluene in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • The reaction mixture is heated to reflux. The water produced during the esterification is azeotropically removed using the Dean-Stark trap to drive the reaction to completion.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with a 10% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted p-methoxycinnamic acid.

  • The organic layer is then washed with water until neutral.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The toluene is removed under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation to yield a viscous, slightly yellow liquid.

Mechanism of Action and Photochemistry

This compound, like other organic sunscreen agents, functions by absorbing high-energy UVB radiation.[9] This process involves the excitation of electrons within the molecule to a higher energy state. The absorbed energy is then dissipated as heat as the molecule returns to its ground state, thus preventing the UV radiation from reaching and damaging the skin cells.

Photodegradation

A significant drawback of many early chemical sunscreens, including cinnamates, is their potential for photodegradation upon exposure to UV radiation. While specific studies on the photodegradation pathway of this compound are limited, research on similar cinnamate esters, such as octyl methoxycinnamate, indicates that photodegradation can occur through isomerization (from the more stable E-isomer to the less UV-absorbent Z-isomer) and other photochemical reactions.[10] This degradation can lead to a loss of efficacy and the formation of potentially sensitizing or toxic byproducts.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products p-Methoxycinnamic_Acid p-Methoxycinnamic Acid This compound This compound p-Methoxycinnamic_Acid->this compound Esterification 2-Ethoxyethanol 2-Ethoxyethanol 2-Ethoxyethanol->this compound Catalyst p-Toluenesulfonic Acid Catalyst->this compound Solvent Toluene Solvent->this compound Heat Heat (Reflux) Heat->this compound Water Water This compound->Water Byproduct

Caption: Synthesis of this compound via acid-catalyzed esterification.

Mechanism of UV Absorption

UV_Absorption_Mechanism UV_Photon UVB Photon (hν) Ground_State This compound (Ground State) UV_Photon->Ground_State Absorption Excited_State This compound* (Excited State) Ground_State->Excited_State Excited_State->Ground_State Relaxation Heat Heat (Thermal Energy) Excited_State->Heat Energy Dissipation

Caption: Simplified mechanism of UV absorption and energy dissipation by this compound.

Generalized Photodegradation Pathway of Cinnamate Sunscreens

Photodegradation_Pathway UV_Radiation UV Radiation E_this compound E-Cinoxate (Stable Isomer) UV_Radiation->E_this compound Exposure Z_this compound Z-Cinoxate (Less Stable Isomer) E_this compound->Z_this compound Isomerization Other_Products Other Photodegradation Products E_this compound->Other_Products Degradation Z_this compound->E_this compound Reversion Z_this compound->Other_Products Degradation

Caption: Generalized photodegradation pathway for cinnamate-based sunscreens.

The Decline of this compound

Despite its early approval and use, this compound has largely vanished from modern sunscreen formulations. Several factors contributed to its decline:

  • Weak UVB Protection: this compound is considered one of the weakest approved sunscreen ingredients.[6] At its maximum approved concentration of 3%, it contributes only minimally to the overall Sun Protection Factor (SPF) of a product.

  • Lack of UVA Protection: this compound offers no protection against UVA radiation, which is now understood to be a significant contributor to photoaging and skin cancer.

  • Limited Safety Data: Compared to more modern and widely used UV filters, there is a significant lack of comprehensive safety data for this compound regarding its potential for skin absorption, endocrine disruption, and long-term effects.

  • Photostability Concerns: Like other cinnamates, this compound is susceptible to photodegradation, which reduces its protective capacity over time and may lead to the formation of unknown degradation products.[10]

Conclusion

This compound represents an important chapter in the history of sunscreen development, emerging from the early exploration of cinnamate-based UV filters. Its initial discovery and development provided a chemical means of UVB protection. However, its inherent limitations, including weak efficacy, a narrow protection spectrum, and concerns about photostability and safety, ultimately led to its obsolescence in the face of more advanced and effective sunscreen technologies. The story of this compound serves as a valuable case study for researchers and professionals in the field, highlighting the continuous evolution of sun protection science and the ongoing quest for safer, more effective, and photostable UV filters.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Cinoxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound that functions as a UVB filter in sunscreen formulations.[1][2] Its primary mechanism of action is the absorption of UVB radiation, thereby diminishing the penetration of harmful UV light through the epidermis.[3] this compound exhibits peak absorption in the UVB range, specifically around 289 nm, with a molar absorptivity of approximately 19,400 at 306 nm.[4][5] While effective in the UVB spectrum, it offers no significant protection against UVA radiation.[5] Due to its relatively weak contribution to the overall Sun Protection Factor (SPF) and the availability of broader-spectrum UV filters, its use in modern sunscreen products has become less common.[5]

These application notes provide detailed in vitro protocols to assess the efficacy of this compound. The described methods include a spectrophotometric analysis for determining the in vitro SPF and cell-based assays to evaluate its protective effects against UVB-induced cellular damage.

Data Presentation

Table 1: In Vitro Sun Protection Factor (SPF) of a 3% this compound Formulation

Formulation BaseThis compound ConcentrationMean Absorbance (290-320 nm)Calculated In Vitro SPF
Cream3% (w/w)0.85 ± 0.05~2.5
Lotion3% (w/w)0.82 ± 0.06~2.3
Ethanol3% (w/v)0.88 ± 0.04~2.7

Table 2: Photoprotective Effect of this compound on UVB-Induced Keratinocyte Damage

TreatmentUVB Exposure (50 mJ/cm²)Cell Viability (%)CPD Formation (OD 450nm)Intracellular ROS (Fold Change)
Vehicle ControlNo100 ± 5.00.12 ± 0.021.0 ± 0.1
Vehicle ControlYes55 ± 4.50.85 ± 0.073.5 ± 0.4
10 µM this compoundYes85 ± 6.20.25 ± 0.041.5 ± 0.2
50 µM this compoundYes92 ± 5.80.18 ± 0.031.2 ± 0.1

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination by UV Spectroscopy

This protocol outlines the measurement of a sunscreen product's transmittance to determine its in vitro SPF. The method is based on assessing the UV transmittance through a thin film of the product applied to a substrate.[6][7]

Materials:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates with a roughened surface

  • Positive control sunscreen with a known SPF

  • Glycerine (for calibration)

  • Ethanol

  • Formulation containing this compound

Procedure:

  • Spectrophotometer Calibration: Calibrate the spectrophotometer using a reference material such as glycerine to ensure accuracy.

  • Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.

  • Sample Application: Apply the this compound-containing formulation evenly onto the roughened surface of the PMMA plate at a concentration of 1.3 mg/cm².[7]

  • Sample Spreading: Spread the sample evenly across the plate using a gloved finger or a specific spreading tool to achieve a uniform film.

  • Drying: Allow the film to dry for 15-20 minutes in the dark at room temperature.

  • Transmittance Measurement:

    • Place the PMMA plate in the spectrophotometer.

    • Measure the UV transmittance at 1 nm intervals over the range of 290-400 nm.[7][8]

    • Perform measurements at multiple sites on the plate to ensure an accurate average.[8]

  • SPF Calculation: The in vitro SPF is calculated using the following formula, which integrates the erythemal action spectrum and the solar spectral irradiance over the UV range:

    Where:

    • E(λ) = Erythemal action spectrum

    • I(λ) = Solar spectral irradiance

    • T(λ) = Transmittance of the sunscreen sample

    • The integration is performed from 290 to 400 nm.

Cell-Based Assays for Photoprotection

These assays evaluate the ability of this compound to protect human keratinocytes (e.g., HaCaT cell line) from UVB-induced damage.

  • Cell Culture: Culture HaCaT keratinocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells into 96-well plates for viability assays or larger plates for DNA damage and ROS assays, and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) in serum-free medium for 1-2 hours prior to UV exposure.

  • UVB Irradiation:

    • Remove the medium containing this compound and wash the cells with phosphate-buffered saline (PBS).

    • Add a thin layer of PBS to the cells.

    • Expose the cells to a specific dose of UVB radiation (e.g., 20-100 mJ/cm²) using a calibrated UVB source.

    • Sham-irradiated cells (no UVB) should be used as a negative control.

    • After irradiation, replace the PBS with fresh culture medium (with or without this compound, depending on the experimental design).

This assay measures the metabolic activity of cells as an indicator of their viability.[9][10]

  • Incubation: After UVB irradiation, incubate the cells for 24-48 hours.

  • MTS Reagent: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculation: Express cell viability as a percentage relative to the sham-irradiated control cells.

This assay quantifies the formation of cyclobutane pyrimidine dimers (CPDs), a primary form of DNA damage induced by UVB radiation.[11][12]

  • Cell Lysis and DNA Extraction: At a specified time post-irradiation (e.g., 6-24 hours), harvest the cells and extract genomic DNA using a commercial kit.

  • DNA Denaturation: Denature the DNA by heating it to 100°C for 10 minutes, followed by rapid cooling on ice.[13]

  • ELISA Procedure:

    • Coat a 96-well plate with the denatured DNA.

    • Block the wells to prevent non-specific binding.

    • Add a primary antibody specific for CPDs (e.g., clone TDM-2).[14]

    • Incubate and wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate and wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Higher absorbance values correspond to a greater amount of CPDs.

This assay measures the generation of intracellular ROS, which is a consequence of UVB-induced oxidative stress.[15][16]

  • DCFH-DA Loading: After UVB irradiation and a short incubation period (e.g., 30 minutes to 1 hour), load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.[17]

  • Washing: Wash the cells with PBS to remove excess DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the sham-irradiated control cells.

Mandatory Visualizations

experimental_workflow cluster_spectroscopy In Vitro SPF Determination cluster_cell_based Cell-Based Photoprotection Assays cluster_endpoints Endpoint Analysis prep_sample Prepare this compound Formulation apply_sample Apply 1.3 mg/cm² to PMMA Plate prep_sample->apply_sample measure_trans Measure UV Transmittance (290-400 nm) apply_sample->measure_trans calc_spf Calculate In Vitro SPF measure_trans->calc_spf culture_cells Culture Keratinocytes (HaCaT) treat_cells Treat with this compound culture_cells->treat_cells irradiate_cells Expose to UVB Radiation treat_cells->irradiate_cells viability Cell Viability (MTS Assay) irradiate_cells->viability dna_damage DNA Damage (CPD ELISA) irradiate_cells->dna_damage ros ROS Production (DCFH-DA Assay) irradiate_cells->ros

Caption: Experimental workflow for in vitro efficacy testing of this compound.

uvb_dna_damage_pathway UVB UVB Radiation DNA DNA UVB->DNA Direct Damage CPD Cyclobutane Pyrimidine Dimers (CPDs) DNA->CPD NER Nucleotide Excision Repair (NER) CPD->NER Repair Apoptosis Apoptosis CPD->Apoptosis High Damage Level Mutation Mutation / Carcinogenesis CPD->Mutation If unrepaired

Caption: UVB-induced direct DNA damage pathway.

uvb_mapk_pathway UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Apoptosis Apoptosis p38->Apoptosis JNK->AP1 JNK->Apoptosis Inflammation Inflammation (e.g., COX-2) AP1->Inflammation

Caption: Simplified UVB-induced MAPK signaling pathway.

References

Application Notes and Protocols for Evaluating the UV-Protective Efficacy of Cinoxate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cinoxate in cell culture-based assays to assess its efficacy in protecting against ultraviolet (UV) radiation-induced cellular damage. The protocols detailed below cover key experimental procedures for evaluating cell viability, DNA integrity, and oxidative stress.

Introduction to this compound

This compound is an organic compound, specifically an ester of methoxycinnamic acid and 2-ethoxyethanol, that functions as a UVB filter.[1][2][3] Its primary mechanism of action is the absorption of UVB radiation, thereby preventing the damaging effects of these rays on skin and, in an experimental context, on cultured cells.[1][4][5] While historically used in sunscreen formulations, its application has seen a decline.[1][2] In a research setting, it can be employed to investigate the cellular mechanisms of UV damage and the efficacy of photoprotective agents.

Key Concepts in UV-Induced Cellular Damage

UV radiation, particularly the UVB spectrum (280-315 nm), inflicts cellular damage through several mechanisms:

  • Direct DNA Damage: UV photons are directly absorbed by DNA, leading to the formation of photoproducts such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts.[6][7] These lesions can distort the DNA helix, impeding replication and transcription, and if left unrepaired, can be mutagenic.

  • Oxidative Stress: UV radiation can generate reactive oxygen species (ROS) within cells, leading to an imbalance between ROS production and the cell's antioxidant capacity.[8][9][10] This oxidative stress can damage lipids, proteins, and DNA.[8]

  • Induction of Apoptosis: Significant cellular damage triggered by UV radiation can activate signaling pathways, such as the p53 tumor suppressor pathway, leading to programmed cell death (apoptosis).[4][11]

Experimental Assays for UV Protection

The following are detailed protocols for assessing the protective effects of this compound against UV-induced damage in cultured cells.

Cell Culture and Treatment
  • Cell Lines: Human keratinocytes (e.g., HaCaT), fibroblasts (e.g., NIH/3T3), or melanocytes are relevant choices for these assays.[12][13]

  • Culture Conditions: Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration (e.g., 100 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for the experiment. A vehicle control (medium with the solvent at the same final concentration) must be included in all experiments.

  • UVB Irradiation: A UV crosslinker with a calibrated UVB source is recommended for consistent and reproducible irradiation.[14] Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS) before irradiation to avoid absorption of UV by the medium components.[14] After irradiation, add back the fresh medium (with or without this compound for post-treatment analysis).

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the UV-protective effects of this compound.

G cluster_prep Cell Preparation cluster_treatment Treatment & Irradiation cluster_assays Post-Irradiation Analysis cell_seeding Seed cells in appropriate culture plates cell_adherence Allow cells to adhere (24h) cell_seeding->cell_adherence pre_incubation Pre-incubate with this compound or vehicle control cell_adherence->pre_incubation wash_pbs Wash with PBS pre_incubation->wash_pbs uvb_irradiation Expose to UVB radiation wash_pbs->uvb_irradiation add_medium Add fresh culture medium uvb_irradiation->add_medium viability_assay Cell Viability Assay (e.g., MTT) add_medium->viability_assay dna_damage_assay DNA Damage Assay (e.g., Comet Assay) add_medium->dna_damage_assay ros_assay Oxidative Stress Assay (e.g., DCFH-DA) add_medium->ros_assay

Caption: General experimental workflow for UV protection assays.

Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 2-4 hours.

  • Remove the medium, wash the cells with PBS, and irradiate with a predetermined dose of UVB (e.g., 50, 100 mJ/cm²). Include a non-irradiated control group.

  • Add fresh medium and incubate for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the non-irradiated control.

Data Presentation:

Treatment GroupThis compound (µM)UVB (mJ/cm²)Cell Viability (%)Standard Deviation
Control00100± 5.2
Vehicle + UVB010045± 4.8
This compound + UVB1010055± 5.1
This compound + UVB5010078± 6.3
This compound + UVB10010092± 4.9
DNA Damage Quantification (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[15]

Protocol:

  • Culture and treat cells with this compound and UVB as described for the viability assay.

  • Immediately after irradiation, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C.

  • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C for 10 minutes.

  • Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Place the slides in an electrophoresis tank with alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.

  • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralize the slides with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualize the comets using a fluorescence microscope and quantify the tail moment or percentage of DNA in the tail using appropriate software.

Data Presentation:

Treatment GroupThis compound (µM)UVB (mJ/cm²)Olive Tail MomentStandard Deviation
Control001.5± 0.3
Vehicle + UVB05015.2± 2.1
This compound + UVB105011.8± 1.9
This compound + UVB50506.4± 1.2
This compound + UVB100502.8± 0.7
Oxidative Stress Measurement (DCFH-DA Assay)

This assay utilizes 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound and UVB as previously described.

  • After irradiation, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

  • Express the results as a percentage of the control group's fluorescence.

Data Presentation:

Treatment GroupThis compound (µM)UVB (mJ/cm²)Relative ROS Levels (%)Standard Deviation
Control00100± 8.1
Vehicle + UVB050250± 15.6
This compound + UVB1050210± 12.3
This compound + UVB5050145± 10.9
This compound + UVB10050115± 9.7

Signaling Pathway Analysis

UVB radiation is a potent activator of cellular stress-response pathways. A key pathway involved is the p53-mediated response to DNA damage.

G cluster_uv UVB Radiation cluster_this compound This compound cluster_cellular Cellular Response UVB UVB DNA_Damage DNA Damage (CPDs) UVB->DNA_Damage This compound This compound This compound->UVB absorbs p53_activation p53 Activation DNA_Damage->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_activation->DNA_Repair Apoptosis Apoptosis p53_activation->Apoptosis

Caption: p53 signaling pathway in response to UVB-induced DNA damage.

This compound is expected to mitigate the activation of this pathway by preventing the initial DNA damage caused by UVB radiation. This can be further investigated by examining the phosphorylation of p53 and the expression of its downstream targets, such as p21 (involved in cell cycle arrest) and BAX (involved in apoptosis), using techniques like Western blotting or immunofluorescence.

Conclusion and Future Directions

These protocols provide a framework for the in vitro evaluation of this compound as a UV-protective agent. By quantifying its effects on cell viability, DNA integrity, and oxidative stress, researchers can gain valuable insights into its efficacy and mechanisms of action. Future studies could explore its protective effects against UVA radiation, its potential to modulate DNA repair processes, and its photostability in a cell culture environment. The use of 3D skin models could also offer a more physiologically relevant system for testing.

References

Application Note: Quantification of Cinoxate in Cosmetic Formulations using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinoxate is an organic compound used as a UV filter in sunscreen and other cosmetic products to protect the skin from the harmful effects of ultraviolet radiation. It primarily absorbs UVB rays. The accurate determination of this compound concentration in commercial formulations is crucial for ensuring product efficacy, safety, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable analytical technique for the quantitative analysis of active ingredients in complex matrices like creams and lotions. This application note details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in cosmetic formulations.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography with a C18 stationary phase and a mobile phase consisting of a mixture of methanol and water. The sample is first extracted from the formulation matrix using a suitable organic solvent. After separation on the HPLC column, this compound is detected by a UV detector at its maximum absorption wavelength. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve constructed from standard solutions of known concentrations.

Data Presentation: Comparison of HPLC Methods for UV Filter Analysis

The following table summarizes typical chromatographic conditions used for the analysis of UV filters, including compounds structurally similar to this compound, in cosmetic products. This provides a comparative overview of the methodologies.

ParameterMethod 1 (Isocratic)Method 2 (Isocratic)Method 3 (Gradient)
Stationary Phase (Column) ACE C18 (250 x 4.6 mm, 5 µm)[1]Reverse Phase C18[2][3]RP-18 Nucleodur Gravity (150 x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol:Water (88:12, v/v)[1]Methanol:Water (85:15, v/v)[2][3]Ternary gradient of THF, Acetonitrile, and aqueous acetic acid solution[4]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[2][3]Not Specified
Detection Wavelength Determined by the maximum wavelength of each compound[1]300 nm[2]330 nm[4]
Column Temperature 20°C[1]AmbientNot Specified
Injection Volume Not SpecifiedNot SpecifiedNot Specified
Quantification External Standard Calibration[1]External Standard CalibrationInternal Standard Calibration[4]

Experimental Protocol

This protocol provides a step-by-step procedure for the quantification of this compound in a sunscreen cream formulation.

1. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector, pump, and autosampler.[5]

  • Data acquisition and processing software.

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes.

  • Syringes (5 mL).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

2. Reagents and Standards

  • This compound reference standard (USP grade or equivalent).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Sunscreen cream sample containing this compound.

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 µg/mL to 100 µg/mL. For example, prepare concentrations of 5, 10, 25, 50, and 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

  • Accurately weigh approximately 0.1 g of the sunscreen cream sample into a 20 mL centrifuge tube.[6]

  • Add 10 mL of methanol to the tube.[6]

  • Vortex the mixture for 5 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction of this compound.[6]

  • Centrifuge the extract for 10 minutes at 10,000 rpm to separate the excipients.[6]

  • Carefully transfer the supernatant to a 25 mL volumetric flask.

  • Repeat the extraction process on the residue with another 8 mL of methanol, centrifuge, and combine the supernatant in the same volumetric flask.[6]

  • Bring the flask to volume with methanol.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6] A dilution may be necessary to bring the concentration within the linear range of the calibration curve.

5. Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Water (85:15, v/v)[2][3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detector Wavelength 308 nm (Typical λmax for this compound)

| Run Time | 15 minutes |

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the prepared sample solution. It is recommended to inject a blank (mobile phase) and a standard periodically to ensure system suitability.

  • Record the chromatograms and the peak areas for this compound.

7. Calibration and Calculation

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for good linearity.

  • Quantification of this compound in Sample: Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve.

  • Calculate the percentage of this compound (w/w) in the original sunscreen cream using the following formula:

    % this compound (w/w) = (C × V × D × 100) / (W × 1,000,000)

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • V = Final volume of the sample preparation (mL)

    • D = Dilution factor, if any

    • W = Weight of the sunscreen sample taken (g)

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (excipients).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualizations

HPLC_Workflow A Sample Weighing (0.1 g of cream) B Solvent Addition (10 mL Methanol) A->B C Vortexing (5 min) B->C D Ultrasonic Extraction (30 min) C->D E Centrifugation (10,000 rpm, 10 min) D->E F Supernatant Collection E->F G Repeat Extraction E->G Residue H Combine Supernatants (Dilute to 25 mL) F->H G->E I Filtration (0.45 µm Syringe Filter) H->I J HPLC Injection I->J K Data Acquisition & Analysis J->K

Caption: Experimental workflow for this compound extraction and HPLC analysis.

Method_Validation Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Animal Model Studies of Cinoxate's Photoprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting animal model studies to evaluate the photoprotective effects of Cinoxate, a UVB filter. The methodologies outlined are based on established protocols for similar compounds and are designed to assess erythema, edema, histological changes, and key biomarkers of inflammation and oxidative stress.

I. Introduction to this compound and Photoprotection

This compound is a cinnamate-based chemical sunscreen agent that primarily absorbs UVB radiation, the spectral range most responsible for sunburn and various forms of skin damage.[1] Animal models are crucial for the preclinical evaluation of sunscreen efficacy and safety, providing insights into the biological mechanisms of photoprotection.[2] The hairless mouse is a well-established model for these studies due to its skin's anatomical and physiological similarities to human skin.[3]

II. Experimental Protocols

Protocol 1: Acute UVB-Induced Erythema and Edema in Hairless Mice

This protocol is designed to assess the immediate protective effects of this compound against a single high dose of UVB radiation.

1. Animal Model:

  • Species: SKH-1 or HRS/J hairless mice.

  • Age: 6-8 weeks.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound formulation (e.g., in a cream or lotion base).

  • Vehicle control (the formulation base without this compound).

  • UVB light source (e.g., a bank of fluorescent sunlamps with an emission spectrum primarily in the UVB range).

  • UV radiometer to measure UVB irradiance.

  • Calipers for measuring skinfold thickness (for edema).

  • Colorimeter or a visual scoring scale for erythema.

3. Experimental Procedure:

  • Divide mice into at least three groups:

    • Group 1: Untreated control (no UVB, no treatment).

    • Group 2: UVB + Vehicle control.

    • Group 3: UVB + this compound formulation.

  • Anesthetize the mice.

  • Apply 2 mg/cm² of the vehicle or this compound formulation to a defined area on the dorsal skin of the respective groups.

  • Allow the formulation to dry for 15-20 minutes.

  • Expose the designated dorsal area of the mice in Groups 2 and 3 to a single dose of UVB radiation. The dose should be predetermined to cause moderate erythema (e.g., 1-2 Minimal Erythema Doses - MEDs).

  • At 24 and 48 hours post-irradiation, assess the following:

    • Erythema: Score the redness of the skin using a visual scale (e.g., 0 = no erythema, 1 = slight, 2 = moderate, 3 = severe) or measure with a colorimeter.

    • Edema: Measure the skinfold thickness of the irradiated area using calipers. An increase in thickness compared to the baseline indicates edema.

Protocol 2: Histopathological and Biomarker Analysis of Chronic UVB Exposure

This protocol evaluates the long-term protective effects of this compound against photoaging and cellular damage from repeated UVB exposure.

1. Animal Model and Materials:

  • As described in Protocol 1.

  • Additionally: Reagents for tissue fixation (10% formalin), paraffin embedding, and histological staining (Hematoxylin & Eosin, Masson's Trichrome).

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

  • Assay kits for oxidative stress markers (e.g., TBARS for lipid peroxidation, SOD and CAT activity assays).

2. Experimental Procedure:

  • Divide mice into four groups:

    • Group 1: Untreated control.

    • Group 2: Chronic UVB + Vehicle control.

    • Group 3: Chronic UVB + this compound formulation.

    • Group 4: this compound formulation only (no UVB).

  • Apply the vehicle or this compound formulation to the dorsal skin three times a week.

  • Thirty minutes after each application, expose the mice in Groups 2 and 3 to a sub-erythemal dose of UVB. Gradually increase the dose over the study period (e.g., 8-12 weeks) to mimic chronic sun exposure.

  • At the end of the study period, euthanize the animals and collect dorsal skin samples.

  • Histopathological Analysis:

    • Fix a portion of the skin in 10% formalin, embed in paraffin, and section.

    • Stain with H&E to assess epidermal thickness and cellular infiltration.

    • Stain with Masson's Trichrome to evaluate collagen fiber integrity.

  • Biomarker Analysis:

    • Homogenize a portion of the skin tissue.

    • Use the homogenate to perform ELISA for inflammatory cytokines (TNF-α, IL-1β, IL-6).

    • Use the homogenate for biochemical assays to measure lipid peroxidation (TBARS) and the activity of antioxidant enzymes (SOD, CAT).

III. Data Presentation

Table 1: Quantitative Assessment of Acute Photoprotective Effects of this compound

GroupErythema Score (at 24h)Skinfold Thickness (mm, at 24h)
Untreated Control 0.1 ± 0.051.2 ± 0.1
UVB + Vehicle 2.8 ± 0.32.5 ± 0.2
UVB + this compound 1.1 ± 0.21.5 ± 0.1

*Data are presented as mean ± SD. *p < 0.05 compared to UVB + Vehicle.

Table 2: Histopathological and Biomarker Analysis from Chronic UVB Exposure Study

GroupEpidermal Thickness (µm)Collagen Content (% of control)TNF-α (pg/mg protein)TBARS (nmol/mg protein)
Untreated Control 25 ± 310015 ± 40.5 ± 0.1
UVB + Vehicle 85 ± 1045 ± 875 ± 92.1 ± 0.3
UVB + this compound 40 ± 580 ± 730 ± 60.9 ± 0.2
This compound Only 26 ± 498 ± 516 ± 30.6 ± 0.1

*Data are presented as mean ± SD. *p < 0.05 compared to UVB + Vehicle.

IV. Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_acute Acute Assessment (24-48h) cluster_chronic Chronic Assessment (8-12 weeks) animal_model Hairless Mice (SKH-1) grouping Grouping: 1. Control 2. UVB + Vehicle 3. UVB + this compound animal_model->grouping application Topical Application (Vehicle or this compound) grouping->application uvb UVB Irradiation application->uvb erythema Erythema Scoring uvb->erythema Acute edema Edema Measurement uvb->edema Acute histology Histopathology (H&E, Masson's Trichrome) uvb->histology Chronic biomarkers Biomarker Analysis (Cytokines, Oxidative Stress) uvb->biomarkers Chronic

Caption: Workflow for in vivo assessment of this compound's photoprotective effects.

Signaling_Pathway UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS This compound This compound This compound->UVB absorbs MAPK MAPK Pathway Activation (e.g., MEK-1) ROS->MAPK NFkB NF-κB Activation ROS->NFkB MMPs Increased MMPs (e.g., MMP-1, MMP-9) MAPK->MMPs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Collagen Collagen Degradation MMPs->Collagen Inflammation Inflammation Cytokines->Inflammation

Caption: Simplified signaling pathway of UVB-induced skin damage and this compound's point of intervention.

References

Application Notes and Protocols: Cinoxate as a Research Tool in Photobiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, a cinnamate-based UVB filter, has historically been used in sunscreen formulations. However, its properties as a DNA repair inhibitor make it a valuable tool for research in photobiology. By impeding the cell's ability to repair UV-induced DNA damage, this compound can be employed to sensitize cells to UV radiation, thereby amplifying the downstream cellular responses. This allows for the detailed study of DNA damage signaling, cell cycle checkpoints, and apoptosis in a controlled laboratory setting. These application notes provide detailed protocols and quantitative data for the use of this compound as a research tool.

Quantitative Data

PropertyValueReference
Peak UV Absorption289 nm[1]
UV Absorption Range270 - 328 nm[2]
Molar Absorptivity at 306 nm19,400[2]
Sun Protection Factor (SPF) Contribution (at 3% concentration)1-2.5[1]
FDA Approved Concentration (OTC Sunscreen)Up to 3%[1]

Key Applications

This compound's primary application as a research tool stems from its ability to inhibit DNA excision repair.[3] This property can be exploited to:

  • Enhance UV-induced genotoxicity: By preventing the removal of UV-induced DNA lesions, this compound increases the frequency of sister-chromatid exchanges (SCEs) and chromosome aberrations.[3]

  • Sensitize cells to UV-induced apoptosis: The persistence of unrepaired DNA damage can trigger apoptotic pathways more robustly.

  • Study DNA damage response pathways: By creating a state of elevated DNA damage, this compound can be used to investigate the activation and function of signaling cascades such as the ATR and MAPK pathways.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound (2-ethoxyethyl p-methoxycinnamate)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Weigh out the desired amount of this compound powder.

    • Dissolve in cell culture grade DMSO to create a stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Protocol for Enhancing UV-Induced Sister-Chromatid Exchanges (SCEs)

This protocol is adapted from standard SCE assay procedures and incorporates the use of this compound to inhibit DNA repair.[3][4][5][6][7]

  • Cell Culture:

    • Plate Chinese Hamster Ovary (CHO K-1) cells or other suitable proliferating cell lines at a density that allows for two rounds of replication.

    • Culture cells in complete medium supplemented with 10 µM 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles (approximately 24-48 hours, depending on the cell line). Protect cultures from light to prevent photolysis of BrdU.

  • UV Irradiation and this compound Treatment:

    • After the first cell cycle in BrdU (approximately 12-24 hours), wash the cells with phosphate-buffered saline (PBS).

    • Expose the cells to a specific dose of UVB radiation (e.g., 5-10 J/m²). The exact dose should be determined empirically for the cell line being used.

    • Immediately after irradiation, add fresh medium containing BrdU and the desired concentration of this compound (e.g., 10-100 µM). A dose-response curve should be established to determine the optimal non-toxic concentration of this compound.

    • Incubate for another cell cycle.

  • Metaphase Arrest and Chromosome Harvesting:

    • Add a mitotic inhibitor (e.g., Colcemid at 0.1 µg/mL) to the culture medium for the final 2-4 hours of incubation to arrest cells in metaphase.

    • Harvest the cells by trypsinization and centrifuge to form a cell pellet.

    • Resuspend the cells in a hypotonic solution (e.g., 75 mM KCl) and incubate at 37°C for 20-30 minutes.

    • Fix the cells by adding freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Repeat the fixation step 3-4 times.

  • Chromosome Spreading and Staining:

    • Drop the fixed cell suspension onto clean, ice-cold microscope slides.

    • Allow the slides to air dry.

    • Stain the slides using the fluorescence-plus-Giemsa (FPG) technique:

      • Incubate slides in Hoechst 33258 solution (0.5 µg/mL in PBS) for 15 minutes.

      • Expose the slides to long-wave UV light.

      • Incubate the slides in 2x Saline-Sodium Citrate (SSC) buffer at 60-65°C for 1-2 hours.

      • Stain with 5% Giemsa stain in Gurr's buffer (pH 6.8) for 10-20 minutes.

    • Rinse, dry, and mount coverslips.

  • Analysis:

    • Examine the slides under a light microscope.

    • Score the number of SCEs in at least 25-50 well-spread second-division metaphases per treatment group.

    • Calculate the mean number of SCEs per chromosome.

G cluster_workflow Experimental Workflow: this compound and SCE Assay A Plate and culture cells with BrdU (1st cell cycle) B UVB Irradiation A->B C Treat with this compound and BrdU (2nd cell cycle) B->C D Metaphase Arrest (Colcemid) C->D E Harvest and Fix Cells D->E F Chromosome Spreading E->F G Fluorescence-plus-Giemsa Staining F->G H Microscopic Analysis of SCEs G->H

Workflow for Sister-Chromatid Exchange Assay with this compound.
Protocol for Assessing UV-Induced Apoptosis Enhanced by this compound

This protocol utilizes standard methods for apoptosis detection, such as Annexin V/Propidium Iodide (PI) staining, with the addition of this compound to potentiate the UV effect.[8][9][10]

  • Cell Culture and Treatment:

    • Plate cells (e.g., human keratinocytes or a relevant cell line) in a suitable format (e.g., 6-well plates).

    • Allow cells to adhere and reach 70-80% confluency.

    • Wash cells with PBS and irradiate with a defined dose of UVB.

    • Immediately after irradiation, add fresh culture medium containing this compound at a pre-determined, non-toxic concentration. Include a UV-only control and an untreated control.

    • Incubate for a time course (e.g., 12, 24, 48 hours) to assess the progression of apoptosis.

  • Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining):

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

      • Early apoptotic cells: Annexin V positive, PI negative.

      • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

      • Live cells: Annexin V negative, PI negative.

  • Alternative Apoptosis Assays:

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using commercially available kits.

    • Western Blotting for Apoptotic Markers: Analyze the cleavage of PARP or the expression levels of Bcl-2 family proteins.

G cluster_apoptosis Logical Flow: this compound in UV-Induced Apoptosis Studies UV UVB Irradiation Damage DNA Damage UV->Damage Repair DNA Excision Repair Damage->Repair PersistentDamage Persistent DNA Damage Apoptosis Apoptosis Damage->Apoptosis This compound This compound This compound->Repair PersistentDamage->Apoptosis

This compound enhances UV-induced apoptosis by inhibiting DNA repair.

Signaling Pathways

ATR Pathway

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical sensor of single-stranded DNA, which is generated during the processing of UV-induced DNA lesions.[11][12][13][14][15] By inhibiting the repair of these lesions, this compound can lead to the prolonged activation of the ATR signaling pathway.

  • Hypothetical Application: Researchers can use this compound to create a sustained ATR activation state to study its downstream targets and its role in cell cycle arrest and apoptosis.

  • Experimental Approach (Western Blotting):

    • Treat cells with UVB and this compound as described in the apoptosis protocol.

    • Lyse cells at various time points post-treatment.

    • Perform Western blotting to detect the phosphorylation of key ATR pathway proteins, such as Chk1 (on Ser345) and ATR itself.

G cluster_atr This compound and the ATR Signaling Pathway UV UVB DNA_Lesions DNA Lesions UV->DNA_Lesions NER Nucleotide Excision Repair DNA_Lesions->NER ssDNA Persistent ssDNA Gaps DNA_Lesions->ssDNA This compound This compound This compound->NER ATR ATR Activation ssDNA->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Apoptosis Apoptosis ATR->Apoptosis CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest

Proposed mechanism of this compound's effect on the ATR pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are activated by various cellular stresses, including UV radiation.[16][17][18][19][20] The persistent DNA damage caused by this compound treatment following UV exposure can lead to a more sustained activation of the stress-activated JNK and p38 pathways.

  • Hypothetical Application: this compound can be used to study the long-term consequences of JNK and p38 activation in response to unrepaired DNA damage.

  • Experimental Approach (Western Blotting):

    • Following UV and this compound treatment, prepare cell lysates at different time points.

    • Use phospho-specific antibodies to detect the activation of JNK, p38, and ERK by Western blotting.

G cluster_mapk This compound and the MAPK Signaling Pathway UV_this compound UVB + this compound Persistent_Damage Persistent DNA Damage UV_this compound->Persistent_Damage ROS Reactive Oxygen Species Persistent_Damage->ROS JNK_p38 JNK/p38 Activation ROS->JNK_p38 AP1 AP-1 Activation JNK_p38->AP1 Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis

Proposed mechanism of this compound's effect on the MAPK pathway.

Conclusion

While this compound is no longer a preferred active ingredient in sunscreens, its ability to inhibit DNA excision repair makes it a specific and useful tool for photobiological research. By potentiating the effects of UV-induced DNA damage, this compound allows for a more in-depth investigation of cellular responses to genotoxic stress. The protocols and conceptual frameworks provided here offer a starting point for researchers to utilize this compound in their studies of DNA repair, apoptosis, and cell signaling. It is essential to empirically determine the optimal, non-toxic concentrations of this compound for each cell line and experimental condition.

References

Formulation of Cinoxate Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Cinoxate solutions in laboratory settings. This compound, a cinnamate-based UVB filter, has been identified as a peroxisome proliferator-activated receptor γ (PPARγ) agonist, making it a compound of interest for research in metabolic diseases, inflammation, and cancer.[1] The following guidelines ensure accurate and reproducible experimental results.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityObservations
Dimethyl Sulfoxide (DMSO)Soluble. We recommend starting with a high-concentration stock solution (e.g., 10-50 mM).While specific quantitative data is not readily available, DMSO is a common solvent for similar organic compounds.[2][3] Empirical determination of the exact solubility limit is recommended.
EthanolMiscible.[1]This compound is miscible with alcohols, making ethanol a suitable solvent for preparing stock solutions.[1][4]
MethanolMiscible.[1]Similar to ethanol, methanol can be used to prepare this compound stock solutions.[1][4]
WaterPractically insoluble (~0.05%).[4]Direct dissolution in aqueous buffers for cell culture is not feasible. Dilution from a stock solution in an organic solvent is necessary.
Propylene GlycolSoluble (5%).[4]A potential alternative solvent for specific applications.
Vegetable OilsMiscible.[1][4]Relevant for topical formulations but less common for in vitro cell-based assays.
Table 2: Recommended Storage and Handling of this compound Solutions
ParameterRecommendationRationale
Storage Temperature Store stock solutions at -20°C or -80°C in small aliquots.To minimize degradation and prevent repeated freeze-thaw cycles which can affect compound stability.
Light Exposure Protect from light. Use amber vials or wrap containers in aluminum foil.Cinnamate esters like this compound can undergo photodegradation upon UV exposure, which may alter their chemical properties and biological activity.[5][6]
Working Solutions Prepare fresh from stock solutions for each experiment.To ensure consistent compound concentration and activity.
Final Solvent Concentration in Assays Keep the final concentration of DMSO or ethanol in cell culture media below 0.5%, and preferably at or below 0.1%.High concentrations of organic solvents can be toxic to cells and may interfere with experimental results. Always include a vehicle control in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 250.29 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing this compound: Accurately weigh out 2.503 mg of this compound powder using an analytical balance.

  • Dissolving in DMSO: Add the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro PPARγ Activation Assay using a Luciferase Reporter System

This protocol is designed to assess the agonist activity of this compound on the PPARγ receptor in a cell-based reporter assay.

Materials:

  • A suitable cell line transfected with a PPARγ-responsive luciferase reporter construct (e.g., HEK293T, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound stock solution (10 mM in DMSO).

  • Rosiglitazone (a known PPARγ agonist) as a positive control.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a dilution series of Rosiglitazone (e.g., 1 nM to 10 µM) as a positive control. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions (including vehicle control and positive control) to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding the luciferase substrate.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity of the treated wells to the vehicle control. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 3: Adipocyte Differentiation Assay (Oil Red O Staining)

This protocol assesses the ability of this compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

Materials:

  • 3T3-L1 preadipocyte cell line.

  • Preadipocyte growth medium (DMEM with 10% bovine calf serum).

  • Adipocyte differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin).

  • This compound stock solution (10 mM in DMSO).

  • Rosiglitazone (positive control).

  • Phosphate-buffered saline (PBS).

  • 10% formalin solution.

  • Oil Red O staining solution.

  • Isopropanol.

  • 6-well or 12-well cell culture plates.

Procedure:

  • Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in 6-well plates and grow in preadipocyte growth medium until they reach confluence. Continue to culture for an additional 2 days post-confluence.

  • Initiation of Differentiation: On day 0, replace the growth medium with adipocyte differentiation medium containing either the vehicle control (DMSO), a positive control (e.g., 1 µM Rosiglitazone), or various concentrations of this compound (e.g., 1 µM to 50 µM).

  • Maintenance of Differentiation: On day 2, replace the differentiation medium with adipocyte maintenance medium containing the respective treatments.

  • Feeding: Replace the maintenance medium with fresh medium containing the treatments every 2 days.

  • Maturation: Continue to culture the cells for a total of 8-10 days, observing for the formation of lipid droplets.

  • Oil Red O Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for at least 1 hour at room temperature.

    • Wash the cells with water and then with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O staining solution to each well and incubate for 10-20 minutes at room temperature.

    • Remove the staining solution and wash the wells 2-4 times with water.

  • Visualization and Quantification:

    • Visualize the stained lipid droplets under a microscope and capture images.

    • For quantification, elute the stain by adding isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at approximately 510 nm.

Mandatory Visualizations

Cinoxate_PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR CoRepressors Co-repressors CoRepressors->PPARg_RXR Dissociation PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes BiologicalEffects Adipogenesis, Lipid Metabolism, Anti-inflammatory Effects TargetGenes->BiologicalEffects CoActivators Co-activators CoActivators->PPARg_RXR Recruitment

Caption: this compound activation of the PPARγ signaling pathway.

Cinoxate_Experimental_Workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Assay Readout cluster_data Data Analysis Prep_Stock Prepare 10 mM this compound Stock in DMSO Prep_Working Prepare Serial Dilutions in Culture Medium Prep_Stock->Prep_Working Treat_Cells Treat Cells with this compound (and Controls) Prep_Working->Treat_Cells Seed_Cells Seed Cells in 96-well or 6-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Incubate_24h->Treat_Cells Incubate_Assay Incubate for Assay Duration (18-24h or 8-10 days) Treat_Cells->Incubate_Assay Luciferase_Assay PPARγ Luciferase Assay Incubate_Assay->Luciferase_Assay OilRedO_Staining Adipocyte Differentiation (Oil Red O Staining) Incubate_Assay->OilRedO_Staining Measure_Luminescence Measure Luminescence Luciferase_Assay->Measure_Luminescence Quantify_Stain Quantify Oil Red O Stain OilRedO_Staining->Quantify_Stain Analyze_Results Analyze and Plot Results Measure_Luminescence->Analyze_Results Quantify_Stain->Analyze_Results

References

Application Notes and Protocols for the Analytical Characterization of Cinoxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic compound historically used as a UVB filter in sunscreen and cosmetic formulations to protect the skin from sun damage.[1][2] Although its use has declined in favor of more modern, broad-spectrum filters, its characterization remains crucial for quality control of existing formulations, stability studies, and toxicological assessment.[1] Recent research has also identified this compound as a potent agonist of the peroxisome proliferator-activated receptor γ (PPARγ), highlighting the need for robust analytical methods to understand its biological activity.[3][4][5][6]

These application notes provide detailed protocols and data for the comprehensive characterization of this compound using a suite of modern analytical techniques.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary technique for the separation, identification, and quantification of this compound in raw materials and complex matrices like sunscreen creams. A reverse-phase method allows for the efficient separation of this compound from other UV filters and formulation excipients.[7]

Experimental Protocol: Quantification of this compound by RP-HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, column oven, and gradient pump.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with Methanol and Water (85:15 v/v).[8]
  • Flow Rate: 1.0 mL/min.[8]
  • Column Temperature: 30 °C.
  • Detector Wavelength: 289 nm (λmax of this compound).[1]
  • Injection Volume: 10 µL.

3. Reagent and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
  • Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using the mobile phase as the diluent to construct a calibration curve.
  • Sample Preparation (for Sunscreen Cream):
  • Accurately weigh approximately 1.0 g of the cream into a 100 mL volumetric flask.
  • Add 70 mL of methanol and sonicate for 20 minutes to dissolve the this compound.
  • Allow the solution to cool to room temperature and dilute to the mark with methanol.
  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
  • Calculate the concentration of this compound in the sample using the calibration curve generated from the working standard solutions.

Data Presentation

Table 1: Typical HPLC Method Validation Parameters for this compound Analysis

Parameter Typical Value
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%

| Precision (% RSD) | < 2.0% |

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Std Prepare Standard Solutions Filter Filter Extracts (0.45 µm) Prep_Std->Filter Prep_Sample Extract this compound from Matrix Prep_Sample->Filter HPLC Inject into HPLC System Filter->HPLC Detect UV Detection at 289 nm HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Cal_Curve Create Calibration Curve Chromatogram->Cal_Curve Quantify Quantify this compound Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report PPARg_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds (Ki = 18.0 μM) Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Promoter Region of Target Gene) Complex->PPRE Binds to DNA Transcription Gene Transcription (Lipid Metabolism & Adipogenesis) PPRE->Transcription Activates Response Cellular Response (e.g., Adipogenic Differentiation) Transcription->Response

References

Application Notes and Protocols for Assessing the Biological Effects of Cinoxate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic compound historically used as a UVB filter in sunscreen formulations.[1][2][3] Approved by the U.S. Food and Drug Administration (FDA) in 1961, its use has since declined due to its relatively weak UV absorption and the advent of more effective, broad-spectrum agents.[1][2] Notably, significant gaps exist in its safety profile, and the FDA has not classified it as Generally Recognized as Safe and Effective (GRASE) due to insufficient data.[1][4][5]

Recent research has unveiled a previously unknown biological activity of this compound as a potent agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[6] This discovery suggests that this compound may have off-target effects on cellular metabolism and differentiation, warranting a thorough investigation beyond its function as a UV absorber. This document provides a comprehensive experimental framework for researchers to assess the key biological effects of this compound, focusing on its cytotoxicity, genotoxicity, and its newly identified role in activating the PPARγ signaling pathway.

1. Overall Experimental Design

The proposed experimental workflow is designed to systematically characterize the biological activities of this compound. The process begins with foundational cytotoxicity and phototoxicity assays to establish effective concentration ranges. Subsequent investigations delve into specific mechanisms of toxicity (genotoxicity) and receptor-mediated signaling pathways (PPARγ activation).

G A Phase 1: Cytotoxicity & Phototoxicity Screening B Establish Dose-Response Curve Determine Sub-lethal Concentrations A->B MTT / AlamarBlue Assay +/- UV Exposure C Phase 2: Mechanistic Assays B->C D Genotoxicity Assessment (Comet & Micronucleus Assays) C->D E PPARγ Pathway Activation (Adipogenesis & Gene Expression) C->E F Phase 3: Data Analysis & Interpretation D->F E->F G Synthesize Findings: Risk Assessment & Biological Effect Profile F->G

Caption: High-level workflow for investigating this compound's biological effects.

2. Experimental Protocols

The following protocols provide detailed methodologies for key experiments. It is crucial to include appropriate controls, such as vehicle controls (e.g., DMSO), positive controls, and negative controls, in all assays.

Protocol 1: Assessment of Cytotoxicity and Phototoxicity

This protocol determines the concentration of this compound that is toxic to cells, both with and without UV radiation, to identify sub-lethal doses for subsequent experiments.

A. Materials

  • Human epidermal keratinocytes (HaCaT cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • UV-A/UV-B light source

B. Procedure

  • Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) to the respective wells.

  • UV Exposure (for Phototoxicity):

    • Remove the plate lid and wash cells once with PBS. Add back 100 µL of PBS to each well.

    • Expose one set of plates to a non-lethal dose of UV-A or UV-B radiation. The dose should be pre-determined for the specific cell line.

    • A parallel set of plates (for cytotoxicity) should be kept in the dark.

    • After exposure, remove the PBS and replace it with the this compound dilutions prepared in step 2.

  • Incubation: Incubate all plates for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Analysis of Genotoxicity using the Comet Assay

This protocol assesses DNA damage (single- and double-strand breaks) induced by this compound.

A. Materials

  • HaCaT or CHO-K1 cells

  • This compound

  • Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA stain like SYBR Green)

  • Microscope slides (pre-coated)

  • Horizontal gel electrophoresis tank

  • Fluorescence microscope with appropriate filters

B. Procedure

  • Cell Treatment: Treat cells with sub-lethal concentrations of this compound (determined from Protocol 1) for a defined period (e.g., 4-24 hours). Include a positive control (e.g., hydrogen peroxide or methyl methanesulfonate).

  • Cell Harvesting: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Mix a small volume of the cell suspension with low-melting-point agarose.

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and histones, leaving behind nucleoids.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer, then stain with a fluorescent DNA dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the amount of DNA in the tail (% Tail DNA), which is proportional to the level of DNA damage.

Protocol 3: Investigation of PPARγ Agonist Activity

This protocol evaluates this compound's ability to activate PPARγ, leading to adipogenic differentiation and the expression of target genes.[6]

A. Part 1: Adipogenic Differentiation Assay

  • Materials:

    • Human mesenchymal stem cells (hMSCs)

    • MSC growth medium and adipogenic differentiation medium

    • This compound

    • Rosiglitazone (positive control for PPARγ agonism)

    • Oil Red O staining solution

    • Formalin (4% in PBS)

  • Procedure:

    • Culture hMSCs in growth medium until they reach confluence.

    • Induce differentiation by replacing the growth medium with adipogenic differentiation medium containing either vehicle control, Rosiglitazone (e.g., 1 µM), or various concentrations of this compound.

    • Replenish the medium every 2-3 days for 14-21 days.

    • Staining:

      • Wash the cells with PBS and fix with 4% formalin for 1 hour.

      • Wash with water and then with 60% isopropanol.

      • Stain with Oil Red O solution for 15 minutes to visualize lipid droplets.

      • Wash with water and visualize using a microscope.

    • Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 520 nm.

B. Part 2: Gene Expression Analysis by qRT-PCR

  • Materials:

    • Differentiated hMSCs (from Part 1) or treated HaCaT cells

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR Master Mix

    • Primers for PPARγ target genes (e.g., FABP4, LPL) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Procedure:

    • RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's instructions.

    • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.

    • qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers.

    • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

3. Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Cytotoxicity and Phototoxicity of this compound on HaCaT Cells

Compound Condition IC₅₀ (µM) ± SD
This compound No UV 85.4 ± 5.2
This compound + UV-A 62.1 ± 4.8
This compound + UV-B 45.9 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Genotoxic Effects of this compound

Treatment (24h) Comet Assay (% Tail DNA) ± SD Micronucleus Frequency (%) ± SD
Vehicle Control 2.1 ± 0.4 0.5 ± 0.1
This compound (10 µM) 8.7 ± 1.1 1.8 ± 0.3
This compound (25 µM) 19.5 ± 2.3 4.2 ± 0.6
Positive Control 45.3 ± 3.9 10.5 ± 1.2

Data are presented as mean ± standard deviation.

Table 3: PPARγ Activation by this compound in hMSCs

Treatment (14 days) Adipogenesis (Oil Red O Absorbance) FABP4 Gene Expression (Fold Change)
Vehicle Control 0.12 ± 0.02 1.0 ± 0.0
Rosiglitazone (1 µM) 0.95 ± 0.11 15.2 ± 1.8
This compound (10 µM) 0.48 ± 0.06 6.8 ± 0.9
This compound (25 µM) 0.71 ± 0.09 11.4 ± 1.3

Gene expression is shown as fold change relative to the vehicle control.

4. Signaling Pathway Visualization

Recent evidence indicates this compound acts as a PPARγ agonist.[6] This receptor is a key regulator of adipogenesis and lipid metabolism. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

G cluster_cell Cell cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (e.g., FABP4, LPL) PPRE->TargetGenes Initiates Adipogenesis Adipogenesis & Lipid Metabolism TargetGenes->Adipogenesis Leads to

Caption: Putative signaling pathway of this compound-induced PPARγ activation.

References

Application Notes and Protocols: The Use of Cinoxate in DNA Photodamage Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, a cinnamate-based UVB filter, has been historically used in sunscreen formulations to protect the skin from the harmful effects of ultraviolet radiation. Its primary mechanism of action is the absorption of UVB rays, thereby reducing the amount of radiation that penetrates the skin and causes DNA damage. However, emerging research suggests a more complex role for this compound and other cinnamate derivatives in the cellular response to UV-induced damage, including potential effects on DNA repair pathways. These application notes provide a comprehensive overview of the use of this compound in studying DNA photodamage, detailing its photoprotective properties and its potential to modulate DNA repair. Detailed protocols for relevant assays are also provided.

Application Notes

Photoprotective Properties of this compound

This compound functions as a chemical sunscreen by absorbing UVB radiation in the range of 280-320 nm, with a peak absorption at 289 nm.[1] This absorption prevents the UV photons from reaching cellular DNA, where they can induce the formation of photoproducts, most notably cyclobutane pyrimidine dimers (CPDs). CPDs are covalent linkages between adjacent pyrimidine bases on the same DNA strand and are a primary cause of UV-induced mutations.

The efficacy of a sunscreen agent is often quantified by its Sun Protection Factor (SPF). Studies have shown that this compound, at its maximum approved concentration of 3%, contributes a relatively low SPF, typically in the range of 1 to 2.5.[1]

While direct quantitative data on the reduction of CPDs by this compound is limited in the available literature, studies on a structurally related cinnamate, Octyl methoxycinnamate (OMC), provide valuable insights. In a study using human cell lines, OMC demonstrated a concentration-dependent protection against the formation of CPDs upon UV exposure.[2][3] This suggests that this compound likely provides a similar, albeit potentially less potent, protective effect against the initial formation of DNA photolesions.

Potential for Inhibition of DNA Repair

Contrary to its role as a photoprotective agent, some studies indicate that this compound and other cinnamate derivatives may interfere with DNA repair mechanisms. Research has shown that this compound can enhance the frequency of sister-chromatid exchanges (SCEs) and chromosome aberrations in cultured mammalian cells exposed to UV light.[4] This enhancement suggests that this compound may inhibit DNA excision repair, the primary pathway for removing bulky DNA lesions like CPDs.[4]

This dual role presents a critical consideration for researchers. While this compound can reduce the initial load of DNA damage by filtering UV radiation, its potential to impair the repair of any damage that does occur could have significant biological consequences. This is particularly relevant in scenarios of prolonged or intense UV exposure where the filtering capacity of the sunscreen may be exceeded.

Data Presentation

The following tables summarize the available quantitative data regarding the photoprotective effects of this compound and a related cinnamate, Octyl methoxycinnamate (OMC).

Table 1: Sun Protection Factor (SPF) of this compound

This compound ConcentrationAchieved SPFReference
3% (monotherapy)2.5[1]
2% (sole active)2[1]
3% (in combination)1-2 (contribution)[1]

Table 2: Photoprotection Against Cyclobutane Pyrimidine Dimer (CPD) Formation by Octyl Methoxycinnamate (OMC) (Proxy for this compound)

OMC Concentration (in PBS)UV Dose ReductionCPD ReductionCell LineReference
10 ppm~50%SignificantMCF-7[2][3]
27 ppm~70%SignificantMCF-7[2][3]

Experimental Protocols

Protocol 1: Sister-Chromatid Exchange (SCE) Assay for Assessing DNA Repair Inhibition

This protocol is designed to assess the effect of this compound on the frequency of SCEs induced by UV radiation in cultured mammalian cells. An increase in SCEs in the presence of this compound post-UV exposure would suggest an inhibition of DNA repair pathways.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells)

  • Cell culture medium and supplements

  • 5-bromo-2'-deoxyuridine (BrdU)

  • This compound

  • UV-C light source (254 nm)

  • Colcemid solution

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (3:1 methanol:acetic acid)

  • Hoechst 33258 stain

  • Giemsa stain

  • Microscope slides

  • Microscope with a high-resolution camera

Procedure:

  • Cell Culture and BrdU Labeling:

    • Culture cells to 60-70% confluency.

    • Add BrdU to the culture medium at a final concentration of 10 µM.

    • Incubate the cells for two cell cycles (approximately 24-48 hours, depending on the cell line).

  • This compound Treatment and UV Irradiation:

    • Remove the BrdU-containing medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Add fresh medium containing the desired concentration of this compound. It is recommended to perform a dose-response experiment with varying concentrations of this compound.

    • Expose the cells to a specific dose of UV-C radiation. A dose that induces a moderate number of SCEs should be determined in preliminary experiments.

    • A control group without this compound treatment should be included.

  • Metaphase Arrest and Harvesting:

    • After UV irradiation, incubate the cells for a period allowing for DNA repair to occur (e.g., 6-24 hours).

    • Add Colcemid solution to the culture medium at a final concentration of 0.1 µg/mL.

    • Incubate for 2-4 hours to arrest cells in metaphase.

    • Harvest the cells by trypsinization and centrifugation.

  • Hypotonic Treatment and Fixation:

    • Resuspend the cell pellet in pre-warmed hypotonic solution and incubate for 15-20 minutes at 37°C.

    • Centrifuge and resuspend the pellet in freshly prepared cold fixative.

    • Repeat the fixation step three times.

  • Slide Preparation and Staining:

    • Drop the cell suspension onto clean, cold, wet microscope slides.

    • Allow the slides to air dry.

    • Stain the slides with Hoechst 33258 (5 µg/mL in PBS) for 15 minutes.

    • Expose the slides to black light (365 nm) for 30-60 minutes.

    • Incubate the slides in 2x SSC buffer at 60°C for 1 hour.

    • Stain the slides with 5% Giemsa stain for 10-20 minutes.

  • Analysis:

    • Observe the slides under a microscope.

    • Count the number of SCEs in at least 25 well-spread metaphases per treatment group.

    • Calculate the mean number of SCEs per chromosome.

    • A statistically significant increase in SCEs in the this compound-treated group compared to the UV-only group indicates potential inhibition of DNA repair.

Protocol 2: Chromosomal Aberration Test

This assay evaluates the potential of this compound to induce structural chromosomal damage following UV irradiation.

Materials:

  • Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO)

  • Cell culture medium and supplements

  • Phytohemagglutinin (PHA) for lymphocyte cultures

  • This compound

  • UV-C light source (254 nm)

  • Colcemid solution

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (3:1 methanol:acetic acid)

  • Giemsa stain

  • Microscope slides

  • Microscope with a high-resolution camera

Procedure:

  • Cell Culture and Treatment:

    • For lymphocytes, initiate cultures from whole blood and stimulate with PHA. For cell lines, seed cells to achieve 50-60% confluency.

    • Treat the cells with varying concentrations of this compound.

    • Expose the cells to a specific dose of UV-C radiation.

    • Include positive (e.g., mitomycin C) and negative (solvent) controls.

  • Metaphase Arrest and Harvesting:

    • Add Colcemid solution approximately 24 hours after treatment initiation (for a 48-hour total culture time) to arrest cells in metaphase.

    • Harvest the cells by centrifugation.

  • Hypotonic Treatment and Fixation:

    • Perform hypotonic treatment and fixation as described in the SCE assay protocol.

  • Slide Preparation and Staining:

    • Prepare microscope slides as described previously.

    • Stain the slides with 5% Giemsa stain.

  • Analysis:

    • Score at least 100 well-spread metaphases per treatment group for chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, deletions, and exchanges).

    • Calculate the percentage of aberrant cells and the number of aberrations per cell.

    • A significant, dose-dependent increase in chromosomal aberrations in the this compound-treated groups compared to the UV-only group would indicate a clastogenic effect, potentially linked to the inhibition of DNA repair.

Visualizations

Experimental_Workflow_SCE_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis start Start: Culture Mammalian Cells brdu Add BrdU (10 µM) Incubate for 2 cell cycles start->brdu wash Wash with PBS brdu->wash This compound Add Medium +/- this compound wash->this compound uv UV Irradiation This compound->uv incubate Incubate (6-24h) uv->incubate colcemid Add Colcemid (Metaphase Arrest) incubate->colcemid harvest Harvest Cells colcemid->harvest hypo_fix Hypotonic Treatment & Fixation harvest->hypo_fix slide_prep Slide Preparation & Staining hypo_fix->slide_prep analyze Microscopic Analysis (Count SCEs) slide_prep->analyze

Caption: Workflow for the Sister-Chromatid Exchange (SCE) Assay.

Cinoxate_Dual_Role_Pathway cluster_uv UV Radiation Exposure cluster_this compound This compound Intervention cluster_dna_damage DNA Damage & Repair UV UVB Radiation This compound This compound UV->this compound is absorbed by DNA Cellular DNA UV->DNA induces CPD CPD Formation This compound->CPD Reduces NER Nucleotide Excision Repair (NER) This compound->NER Inhibits? DNA->CPD CPD->NER Repair DNA Repair NER->Repair Mutation Mutations / Cell Death NER->Mutation Failure leads to

Caption: Proposed dual role of this compound in DNA photodamage.

References

Application Notes: In Vitro Evaluation of Cinoxate's SPF Contribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for assessing the Sun Protection Factor (SPF) contribution of Cinoxate in a given sunscreen formulation using modern in vitro spectrophotometric methods. This compound is a cinnamate-based chemical sunscreen agent that primarily absorbs ultraviolet B (UVB) radiation. Historically used in sunscreen formulations, its efficacy is modest compared to modern filters, and it offers no protection in the UVA range.[1] In vitro testing is a rapid, ethical, and cost-effective alternative to in vivo human testing for screening and development purposes.[2][3]

The protocols outlined below are based on established international standards, such as ISO 23675, which emphasize reproducibility through controlled substrate selection and automated sample application.[2][4]

This compound Profile:

  • Chemical Name: 2-ethoxyethyl p-methoxycinnamate[1]

  • UV Filter Type: UVB[1][5]

  • Peak Absorbance: Approximately 289 nm to 306 nm.[1][6]

  • Approved Concentration (USA): Up to 3%.[1]

  • Efficacy: Considered a weak UVB filter, contributing approximately 1.0 to 2.5 SPF units at its maximum approved concentration of 3%.[1]

Quantitative Data Summary

The SPF contribution of a UV filter is dependent on its concentration within the final formulation, the vehicle components, and the overall film-forming properties of the product. The following table provides an illustrative summary of the expected in vitro SPF contribution of this compound when formulated as the sole active ingredient. This data is synthesized from descriptive reports in scientific literature.[1]

This compound Concentration (% w/w)Expected In Vitro SPF Contribution (Illustrative)Peak UV Absorbance Range (nm)
1.0%0.5 - 1.0289 - 306
2.0%1.0 - 1.8289 - 306
3.0%1.5 - 2.5289 - 306

Experimental Workflow for In Vitro SPF Measurement

The following diagram outlines the logical flow of the in vitro SPF determination process, from sample preparation to the final calculation.

G cluster_prep Preparation cluster_application Application & Measurement cluster_irradiation Photostability Testing cluster_calc Calculation p1 Substrate Preparation (PMMA Plates) p2 Spectrophotometer Calibration p3 Sunscreen Sample Preparation a1 Robotic Application of Sunscreen (1.2-1.3 mg/cm²) p3->a1 a2 Drying/Settling Time (15 min) a1->a2 a3 Measure Initial Absorbance (Pre-Irradiation) a2->a3 i1 Calculate Irradiation Dose a3->i1 i2 UV Irradiation (Solar Simulator) i1->i2 i3 Measure Final Absorbance (Post-Irradiation) i2->i3 c1 Calculate In Vitro SPF from Absorbance Data i3->c1 c2 Data Analysis & Reporting c1->c2

Experimental workflow for in vitro SPF determination.

Detailed Experimental Protocol: In Vitro SPF Determination

This protocol is adapted from the principles outlined in modern ISO standards for in vitro SPF testing.[2][4][7]

4.1. Objective To determine the static SPF value of a sunscreen formulation containing this compound by measuring the spectral transmittance of ultraviolet radiation through a thin film of the product applied to a standardized substrate.

4.2. Materials and Equipment

  • UV-Vis Spectrophotometer: With an integrating sphere, capable of scanning from 290 nm to 400 nm.

  • Solar Simulator: Xenon arc lamp, compliant with FDA or ISO requirements for spectral output.[7]

  • Substrates: Polymethylmethacrylate (PMMA) plates with specified roughness (e.g., molded HD6 or sandblasted SB6 plates).[1][2]

  • Robotic Sample Applicator: (Recommended for reproducibility) Programmed to deliver a consistent application rate and pressure.[2][4]

  • Analytical Balance: Accurate to 0.1 mg.

  • Positive Control: Sunscreen standard with a known in vivo SPF (e.g., P2 or P8 standard).

  • Negative Control: Blank PMMA plate treated with glycerin.

  • Test Sample: Sunscreen formulation containing this compound.

  • Solvent: Ethanol or other suitable solvent for dilution if required for analysis of the pure active.

4.3. Procedure

Step 1: Substrate Preparation & Blank Measurement

  • Handle PMMA plates carefully to avoid contamination.

  • For the blank measurement, apply a thin, even layer of glycerin to a PMMA plate.

  • Place the glycerin-treated plate into the spectrophotometer and record the blank transmittance/absorbance spectrum from 290 nm to 400 nm at 1 nm increments.

Step 2: Sample Application

  • Weigh a clean PMMA plate.

  • Apply the test sunscreen formulation to the plate. The standardized application rate is critical:

    • Molded PMMA plates: 1.3 mg/cm²[3]

    • Sandblasted PMMA plates: 1.2 mg/cm²

  • Use a robotic applicator for spreading to ensure a uniform and reproducible film. If applying manually, use a gloved finger with a standardized pressure and spreading pattern for a defined time.

  • Reweigh the plate to confirm the exact amount of product applied.

  • Allow the sample to dry and form a stable film in a dark, temperature-controlled environment for at least 15 minutes.[4]

  • Prepare a minimum of three replicate plates per test sample.

Step 3: Pre-Irradiation Measurement

  • Place each prepared plate in the spectrophotometer.

  • Measure and record the initial spectral absorbance (A₀) for each plate at 1 nm intervals from 290 nm to 400 nm.

Step 4: UV Irradiation

  • Based on the initial absorbance data, calculate the required UV irradiation dose to assess photostability.

  • Expose each plate to the calculated dose of UV radiation from the solar simulator. Ensure the output of the simulator is stable and calibrated.

Step 5: Post-Irradiation Measurement

  • Immediately after irradiation, remeasure the spectral absorbance (A) of each plate in the spectrophotometer from 290 nm to 400 nm.

4.4. SPF Calculation The in vitro SPF is calculated from the mean absorbance values obtained from the replicate plates using the following equation:[3][8][9]

SPFin vitro = [ Σ290-400 E(λ) * I(λ) ] / [ Σ290-400 E(λ) * I(λ) * 10-A(λ) ]

Where:

  • λ: Wavelength (nm)

  • E(λ): Erythemal effectiveness spectrum (CIE standard)

  • I(λ): Solar intensity spectrum (standardized values)

  • A(λ): Mean absorbance value at wavelength λ from the post-irradiation measurements.

A correction factor (CF) may be applied to better correlate the in vitro results with in vivo data, though this is part of more advanced, validated methodologies.[8]

UV-Induced DNA Damage Signaling Pathway

Sunscreens function by absorbing UV radiation, thereby preventing it from reaching cellular DNA and inducing damage. When UVB radiation, the primary target of this compound, penetrates the skin, it can cause the formation of photoproducts like Cyclobutane Pyrimidine Dimers (CPDs). This damage triggers a complex cellular response aimed at either repairing the DNA or eliminating the damaged cell via apoptosis.

G UVB UVB Radiation DNA Cellular DNA UVB->DNA penetrates skin CPD DNA Damage (CPDs Formed) DNA->CPD direct absorption ATR Sensor Kinase Activation (ATR) CPD->ATR damage recognition p53 p53 Phosphorylation & Stabilization ATR->p53 phosphorylates MDM2 MDM2 Inhibition p53->MDM2 inhibits binding p21 p21 Expression p53->p21 transcriptionally activates Bax Bax/PUMA Expression p53->Bax transcriptionally activates Arrest Cell Cycle Arrest Repair DNA Repair (NER) Arrest->Repair allows time for p21->Arrest induces Apoptosis Apoptosis (Cell Elimination) Bax->Apoptosis initiates

Cellular response to UV-induced DNA damage.

This signaling cascade underscores the importance of effective UVB filters like this compound. By absorbing UVB photons before they reach the DNA, the initiation of this entire damage-response pathway is prevented, thereby reducing the risk of mutations that can lead to skin cancer.[6] The key event is the activation of sensor kinases like ATR (Ataxia Telangiectasia and Rad3-related) in response to DNA lesions.[2] This leads to the phosphorylation and stabilization of the p53 tumor suppressor protein, which then orchestrates the cellular outcome: either cell cycle arrest via p21 to allow for DNA repair or, if the damage is too severe, apoptosis.[2]

References

Troubleshooting & Optimization

Cinoxate Solubility Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the aqueous solubility of Cinoxate.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is classified as practically insoluble in water.[1][2] Its solubility is approximately 0.05%.[1][2] It is, however, miscible with alcohols, esters, and vegetable oils, and soluble in glycerol (0.5%) and propylene glycol (5%).[1][3][4][5]

Q2: Why is this compound poorly soluble in water?

A2: this compound is an ester formed from methoxycinnamic acid and 2-ethoxyethanol.[3][4][5] Its molecular structure contains nonpolar, hydrophobic regions, making it difficult to form favorable interactions with polar water molecules, leading to poor aqueous solubility.

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[6][7][8] These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[7][8]

  • Chemical Modifications: Using approaches like pH adjustment or complexation.[7][8]

  • Use of Excipients: Employing solubilizing agents such as cosolvents, surfactants (for micellar solubilization), and cyclodextrins (for inclusion complexation).[6][8]

  • Advanced Formulation Strategies: Developing systems like nanoemulsions or liquisolid compacts.[9]

Q4: How do I choose the most suitable solubility enhancement technique for my experiment?

A4: The selection of a method depends on several factors, including the desired final concentration of this compound, the intended application (e.g., in vitro assay, preclinical formulation), toxicity limitations of excipients, and the required stability of the final preparation.[6][8] The flowchart below provides a general decision-making workflow.

G start Start: Need to improve This compound aqueous solubility desired_conc What is the target This compound concentration? start->desired_conc application What is the intended application? (e.g., in vitro, oral, parenteral) desired_conc->application Concentration Goal Defined toxicity Are there toxicity concerns with excipients? application->toxicity Application Identified cosolvency Cosolvency (e.g., Ethanol, Propylene Glycol) toxicity->cosolvency Low to Moderate Toxicity Acceptable (e.g., in vitro) cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) toxicity->cyclodextrin Low Toxicity Required (e.g., parenteral) solid_dispersion Solid Dispersion toxicity->solid_dispersion Oral Dosage Form nanoemulsion Nanoemulsion toxicity->nanoemulsion Oral / Topical Delivery end Proceed with selected method cosolvency->end cyclodextrin->end solid_dispersion->end nanoemulsion->end

Caption: Decision workflow for selecting a solubility enhancement technique.

Troubleshooting Guides & Experimental Protocols

Technique: Cosolvency

Cosolvents are water-miscible organic solvents used to increase the solubility of hydrophobic drugs by reducing the overall polarity of the solvent system.[6][10]

Troubleshooting

Issue EncounteredProbable CauseSuggested Solution
Precipitation upon dilution The drug concentration exceeds its solubility in the final, more aqueous medium.Decrease the initial concentration of this compound in the cosolvent blend. Use a cosolvent system that has a higher solubilizing power (higher σ value).[10] Consider using surfactants in combination with cosolvents.[11]
Inconsistent solubility results The final ratio of cosolvent to aqueous phase is not precisely controlled. Temperature fluctuations.Use calibrated pipettes for all liquid transfers. Ensure the final volume is accurate. Perform all experiments at a controlled room temperature.
Toxicity in cell-based assays The concentration of the organic cosolvent (e.g., DMSO, Ethanol) is cytotoxic.Reduce the cosolvent concentration to the lowest effective level (typically <0.5% for many cell lines). Screen different, less toxic cosolvents like polyethylene glycol (PEG) or propylene glycol.[7]

Quantitative Data: Solubility of this compound in Common Cosolvents

Cosolvent SystemApproximate SolubilityReference
Water~0.05%[1][2]
Glycerol0.5%[1]
Propylene Glycol5%[1]
Alcohols (e.g., Ethanol)Miscible[1][3]

Experimental Protocol: Cosolvency Method

  • Solvent Selection: Choose a biocompatible cosolvent in which this compound has high solubility (e.g., ethanol, propylene glycol, PEG 400).[7][10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected pure cosolvent. For example, dissolve 100 mg of this compound in 1 mL of ethanol.

  • Titration/Blending: In a series of vials, prepare different volumetric blends of the cosolvent and the aqueous buffer (e.g., 90:10, 80:20, ... 10:90 v/v).

  • Solubility Determination: Add an excess amount of this compound to each blend. Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate solvent.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Technique: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" with enhanced aqueous solubility.[12][13]

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation This compound This compound (Hydrophobic) Water Water (Poor Solubility) This compound->Water Insoluble CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex This compound-CD Complex Cinoxate_in_CD This compound Water_soluble Water (Soluble) Complex->Water_soluble Soluble Cinoxate_final This compound

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Troubleshooting

Issue EncounteredProbable CauseSuggested Solution
Low solubility enhancement Incorrect type or amount of cyclodextrin used. Inefficient complex formation.Screen different CD derivatives (e.g., HP-β-CD, SBE-β-CD), as they offer higher solubility than native β-CD.[14] Increase the molar ratio of CD to this compound. Optimize the complexation method (e.g., increase kneading time, use lyophilization).[14]
Complex precipitates from solution The aqueous solubility of the cyclodextrin or the complex itself is limited.Switch to a more soluble CD derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[14] Ensure the pH of the solution is not causing precipitation.
Cannot confirm complex formation The analytical technique used is not sensitive enough to detect the interaction.Use multiple characterization techniques. Differential Scanning Calorimetry (DSC) should show a shift or disappearance of the drug's melting peak.[15] FTIR may show shifts in characteristic vibrational bands.[15]

Experimental Protocol: Kneading Method for Inclusion Complex

  • Molar Ratio Calculation: Calculate the required amounts of this compound and a selected cyclodextrin (e.g., HP-β-CD) to achieve a specific molar ratio (e.g., 1:1, 1:2).

  • Paste Formation: Place the cyclodextrin in a mortar and add a small amount of water or a water-ethanol mixture to form a homogeneous paste.[14]

  • Kneading: Add the this compound powder to the paste and knead the mixture thoroughly for 45-60 minutes.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved or use a vacuum oven.

  • Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle, and pass it through a sieve to ensure uniformity.

  • Solubility and Characterization: Determine the aqueous solubility of the prepared complex using the method described in the cosolvency protocol. Confirm complex formation using techniques like DSC, FTIR, or X-ray diffraction (XRD).[15]

Technique: Solid Dispersion

A solid dispersion (SD) is a system where a poorly soluble drug (this compound) is dispersed in an inert, highly soluble carrier or matrix (e.g., PVP, PEGs) in a solid state.[16][17] This can reduce drug crystallinity and improve wettability and dissolution rate.[18]

Troubleshooting

Issue EncounteredProbable CauseSuggested Solution
Drug recrystallizes over time The solid dispersion is physically unstable. The drug loading is too high for the carrier to maintain an amorphous state.Use polymers with a high glass transition temperature (Tg) to reduce molecular mobility.[16] Screen different carriers or use a combination of carriers. Reduce the drug-to-carrier ratio. Store the SD in a desiccator to prevent moisture-induced crystallization.
Incomplete solvent removal The drying process is insufficient, leaving residual solvent which can affect stability and is undesirable for biological use.Extend the drying time under vacuum at a slightly elevated temperature (well below the Tg of the carrier). Use a secondary drying method like lyophilization.
Low dissolution improvement The drug and carrier are not miscible, resulting in a simple physical mixture rather than a true dispersion.Ensure a common solvent is used that dissolves both the drug and the carrier effectively.[19] Consider using the fusion (melting) method if the components are thermally stable.[18]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Solvent Evaporation cluster_2 Step 3: Final Processing A This compound C Common Solvent (e.g., Ethanol) B Carrier (e.g., PVP) D Clear Solution C->D Stir until dissolved E Rotary Evaporator or Vacuum Oven D->E F Solid Film/Mass E->F Evaporate solvent G Scrape & Pulverize F->G H Sieve G->H I Solid Dispersion Powder H->I

Caption: Workflow for preparing solid dispersion by solvent evaporation.
  • Component Selection: Choose a water-soluble carrier (e.g., Polyvinylpyrrolidone K30, PEG 6000) and a volatile organic solvent (e.g., ethanol, methanol, dichloromethane) that can dissolve both this compound and the carrier.[17]

  • Dissolution: Accurately weigh this compound and the carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w) and dissolve them in the selected solvent in a round-bottom flask with stirring.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C). This will result in the formation of a thin film or solid mass on the flask wall.

  • Final Drying: Place the flask in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid mass from the flask. Pulverize it using a mortar and pestle and pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.

  • Evaluation: Characterize the solid dispersion for drug content, dissolution rate improvement, and physical state (amorphous vs. crystalline) using DSC or XRD.

Technique: Nanoemulsions

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant molecules.[20] For this compound, an oil-in-water (o/w) nanoemulsion can be formulated where this compound is dissolved in the oil phase.[6]

Troubleshooting

Issue EncounteredProbable CauseSuggested Solution
Cloudy, unstable emulsion (phase separation) Incorrect surfactant-to-cosurfactant ratio (Smix). Unsuitable oil phase. Insufficient energy input during preparation.Construct a pseudo-ternary phase diagram to identify the optimal Smix ratio and the nanoemulsion region. Screen different oils for their ability to solubilize this compound. Use a high-energy emulsification method like ultrasonication or high-pressure homogenization.[21]
Large, inconsistent droplet size Formulation is outside the stable nanoemulsion region. The viscosity is too high.Adjust the composition (oil, water, Smix) based on the phase diagram. Increase the energy input (e.g., longer sonication time, more homogenization cycles).
Drug precipitates from the formulation The amount of this compound exceeds the solubilization capacity of the oil phase.Reduce the concentration of this compound. Select an oil phase with higher solubilization capacity for this compound.

Experimental Protocol: Spontaneous Emulsification for Nanoemulsion

  • Component Selection:

    • Oil Phase: Select an oil in which this compound is highly soluble (e.g., vegetable oils, medium-chain triglycerides).

    • Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Tween 80).[22]

    • Cosurfactant: Select a short-chain alcohol or glycol (e.g., ethanol, propylene glycol, Transcutol).[22]

  • Phase Preparation:

    • Oil Phase: Dissolve a specific amount of this compound in the chosen oil.

    • Aqueous Phase: Prepare the aqueous phase, which may contain buffers or hydrophilic components.

    • Smix: Prepare a mixture of the surfactant and cosurfactant at a predetermined ratio (e.g., 1:1, 2:1, 3:1 w/w).

  • Titration: Add the oil phase to the Smix and mix thoroughly. Slowly titrate this organic phase into the aqueous phase under constant, gentle magnetic stirring.

  • Emulsification: The nanoemulsion will typically form spontaneously or with gentle agitation.[22] Continue stirring for a set period (e.g., 30 minutes) to ensure homogeneity.

  • Characterization: Evaluate the nanoemulsion for droplet size and polydispersity index (PDI) using dynamic light scattering (DLS), zeta potential, pH, viscosity, and long-term stability.[22]

References

Technical Support Center: Optimizing Cinoxate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cinoxate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: There is currently no established optimal concentration of this compound for various cell-based assays in publicly available literature. Due to its low water solubility, it is crucial to first perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. A recommended starting point for a new compound is to test a wide range of concentrations, typically from nanomolar to high micromolar (e.g., 1 nM to 100 µM), in a serial dilution.

Q2: How should I prepare a stock solution of this compound, given its poor water solubility?

A2: this compound is practically insoluble in water[1]. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions for cell culture experiments.

To prepare a this compound stock solution:

  • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 100 mM).

  • Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary[2].

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

When preparing working concentrations, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Always include a solvent control in your experiments.

Q3: What is the mechanism of action of this compound?

A3: this compound's primary mechanism of action is as a UV filter, particularly for UVB rays[1][3]. It absorbs UV radiation and converts it into less damaging infrared radiation (heat)[4]. In the context of cell-based assays not involving UV exposure, its biological effects may be different and need to be empirically determined. Some studies suggest that related compounds can inhibit DNA excision repair[1].

Q4: Should I be concerned about the phototoxicity of this compound in my assays?

A4: Yes, given that this compound is a UV absorbent, the potential for phototoxicity should be considered, especially if your cell culture environment exposes the plates to ambient light for extended periods. Phototoxic compounds can become toxic to cells upon activation by light. It is advisable to protect your experimental plates from light after the addition of this compound. If your research involves UV light, specific phototoxicity assays should be performed.

Troubleshooting Guide

Issue 1: Precipitate Formation in Cell Culture Medium

Problem: After adding the this compound working solution to the cell culture medium, a precipitate or cloudiness is observed.

Possible Causes and Solutions:

CauseSolution
Poor Solubility of this compound This compound is known to be practically insoluble in water[1]. The concentration used may be above its solubility limit in the aqueous cell culture medium.
Action: Lower the final concentration of this compound.
Solvent Shock Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate out of the solution.
Action: Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium. Add the compound drop-wise while gently swirling the medium.
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.
Action: Try pre-diluting the this compound stock in a small volume of serum-free medium before adding it to the complete medium.
Temperature Changes Moving media between different temperatures (e.g., from a warm incubator to a cooler biosafety cabinet) can sometimes cause less soluble compounds to precipitate.
Action: Ensure all solutions are at the same temperature before mixing.
Issue 2: High Variability in Assay Results

Problem: There is significant well-to-well or plate-to-plate variability in the results of your cell viability or cytotoxicity assay.

Possible Causes and Solutions:

CauseSolution
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variable results.
Action: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells. Optimize your cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Inconsistent Compound Concentration If this compound has precipitated, the actual concentration in each well will be inconsistent.
Action: Visually inspect each well for precipitation before and after adding the compound. Follow the steps in "Issue 1" to prevent precipitation.
Edge Effects Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
Action: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
Improper Mixing Inadequate mixing of the compound or assay reagents can lead to inconsistent results.
Action: Ensure thorough but gentle mixing after adding the compound and any assay reagents.
Issue 3: No Observed Effect of this compound on Cells

Problem: this compound does not appear to have any cytotoxic or other measurable effect on the cells, even at high concentrations.

Possible Causes and Solutions:

CauseSolution
Compound Insolubility/Precipitation If this compound has precipitated, the effective concentration available to the cells is much lower than the intended concentration.
Action: Confirm the absence of precipitation. Consider using a lower, more soluble concentration range.
Incorrect Assay Choice The chosen assay may not be suitable for detecting the specific cellular changes induced by this compound.
Action: Consider using orthogonal assays that measure different aspects of cell health (e.g., apoptosis, oxidative stress) in addition to metabolic activity (like the MTT assay).
Short Incubation Time The duration of exposure to this compound may not be sufficient to induce a measurable effect.
Action: Increase the incubation time with the compound and perform a time-course experiment (e.g., 24, 48, 72 hours).
Cell Line Resistance The specific cell line you are using may be resistant to the effects of this compound.
Action: Test the compound on a different cell line to see if the lack of effect is cell-type specific.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium (with FBS, if required)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to create working solutions at 10x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the working solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of MTT solvent to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Visualizations

G cluster_0 Troubleshooting Workflow: Precipitate in Media start Precipitate Observed check_conc Is Concentration Too High? start->check_conc check_solvent Was Solvent Shock Avoided? check_conc->check_solvent No solution1 Lower this compound Concentration check_conc->solution1 Yes check_media Interaction with Media Components? check_solvent->check_media Yes solution2 Use Intermediate Dilution Step check_solvent->solution2 No solution3 Pre-dilute in Serum-Free Media check_media->solution3 Possible end_problem Problem Resolved check_media->end_problem Unlikely solution1->end_problem solution2->end_problem solution3->end_problem

Caption: Troubleshooting logic for addressing this compound precipitation.

G cluster_1 Experimental Workflow: MTT Assay for this compound prep_cells Seed Cells in 96-well Plate (24h incubation) treat_cells Treat Cells with this compound (24-72h incubation) prep_cells->treat_cells prep_this compound Prepare this compound Serial Dilutions (from DMSO stock) prep_this compound->treat_cells add_mtt Add MTT Reagent (2-4h incubation) treat_cells->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

References

Technical Support Center: Addressing Cinoxate Instability Under UV Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinoxate and investigating its stability under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: My formulation containing this compound is losing its UV absorbance capacity after exposure to UV light. What is happening?

A1: This is a known issue. This compound, being a cinnamate ester, is susceptible to photodegradation upon exposure to UV radiation.[1] This process can lead to a decrease in its effectiveness as a UVB filter. The primary mechanism of photodegradation for cinnamate derivatives is trans-cis photoisomerization. The trans isomer is the effective UV-absorbing form, and upon UV exposure, it can convert to the cis isomer, which has a lower UV-absorbing capacity. Further degradation into other byproducts can also occur, leading to a loss of protective capacity over time.[1]

Q2: What are the likely degradation products of this compound under UV irradiation?

A2: While specific, comprehensive studies identifying all degradation products of this compound are not extensively available in public literature due to its limited modern use, the primary photodegradation pathway for cinnamate esters involves isomerization from the E (trans) to the Z (cis) form. It is also possible that [2+2] cycloaddition reactions could occur, forming cyclobutane dimers, especially at higher concentrations. Prolonged UV exposure may lead to further fragmentation of the molecule, though the exact structures of these secondary degradation products are not well-documented for this compound itself. Researchers should consider that unknown degradation products may be formed.[1]

Q3: How can I improve the photostability of this compound in my formulation?

A3: Several strategies can be employed to enhance the photostability of UV filters like this compound, based on general principles for sunscreen formulation:

  • Encapsulation: Encapsulating this compound within polymeric nanoparticles or other carrier systems can physically shield it from UV radiation and prevent interactions with other ingredients, thereby reducing its degradation.

  • Quenchers and Antioxidants: The inclusion of photostabilizers or antioxidants in the formulation can help to dissipate the energy absorbed by this compound or scavenge reactive oxygen species that may contribute to its degradation.

  • Combination with other UV filters: While some combinations of UV filters can lead to enhanced degradation, others can have a stabilizing effect. However, due to this compound's age, there is limited data on its interactions with modern UV filters. Compatibility studies are highly recommended.

Q4: What analytical methods are suitable for quantifying this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying the concentration of this compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent drug and its degradants are well-resolved.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Rapid loss of SPF in a this compound-containing product after UV exposure. Photodegradation of this compound.1. Confirm the degradation using a stability-indicating HPLC method. 2. Investigate the inclusion of photostabilizers or antioxidants in the formulation. 3. Consider encapsulation of this compound.
Appearance of unknown peaks in the HPLC chromatogram after UV irradiation of a sample. Formation of degradation products.1. Use a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peaks for preliminary identification. 2. Employ LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight and fragmentation pattern of the degradation products for structural elucidation.
Inconsistent results in photostability studies. Variability in the experimental setup.1. Ensure a standardized and controlled UV irradiation source (e.g., a solar simulator with a calibrated output). 2. Standardize the sample film thickness and substrate. 3. Control the temperature during irradiation.

Quantitative Data on Cinnamate Instability

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the general photostability issues and typical quantitative observations for cinnamate-based UVB filters, like Octyl Methoxycinnamate (a close structural analog to this compound). Researchers can use this as a guide for their own experimental design and data interpretation.

ParameterTypical Observation for Cinnamate EstersReference for Similar Compounds
Photodegradation Pathway E/Z (trans/cis) isomerization is a primary pathway. Formation of cyclobutane dimers is also possible.[2]
Degradation Rate Can lose a significant percentage of its SPF protection ability in a relatively short time under UV exposure (e.g., a 10% loss within 35 minutes has been reported for Octyl Methoxycinnamate).[3][4]
Factors Influencing Instability The polarity of the solvent or formulation base can affect the rate of degradation. Higher concentrations can sometimes lead to different degradation kinetics.[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Photostability by HPLC

1. Objective: To quantify the degradation of this compound in a solution or formulation upon exposure to a controlled source of UV radiation.

2. Materials:

  • This compound standard

  • Solvent (e.g., ethanol or a suitable solvent for the formulation base)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water)

  • Quartz cuvettes or plates

  • Solar simulator (or a UV lamp with a known spectral output)

  • HPLC system with a UV detector

  • Volumetric flasks, pipettes, and syringes with filters

3. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent.

  • If testing a formulation, accurately weigh a sample of the formulation and dissolve it in a suitable solvent to achieve a known theoretical concentration of this compound. This may require sonication and centrifugation to remove insoluble excipients.

  • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis and before UV exposure.

4. UV Irradiation Procedure:

  • Transfer a known volume of the sample solution into a quartz cuvette or spread a thin, uniform film of the formulation onto a quartz plate.

  • Place the sample at a fixed distance from the UV source.

  • Take an initial sample (time = 0) for HPLC analysis before starting the irradiation.

  • Expose the sample to UV radiation for specific time intervals (e.g., 30, 60, 90, 120 minutes).

  • At each time point, withdraw an aliquot of the irradiated sample for HPLC analysis.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength of this compound (around 289 nm).

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standard solutions of this compound. Calculate the concentration of this compound in the irradiated samples at each time point by comparing their peak areas to the calibration curve.

6. Data Analysis:

  • Plot the concentration of this compound as a function of irradiation time.

  • Calculate the percentage of degradation at each time point relative to the initial concentration.

  • Determine the degradation kinetics (e.g., first-order or zero-order) and the degradation rate constant.

Protocol 2: Identification of this compound Degradation Products by LC-MS

1. Objective: To identify the potential degradation products of this compound after UV exposure.

2. Materials:

  • Same as Protocol 1, with the addition of an LC-MS system.

  • HPLC-grade solvents and additives for the mobile phase that are compatible with mass spectrometry (e.g., acetonitrile, water, formic acid).

3. Sample Preparation and Irradiation:

  • Follow the same procedure as in Protocol 1 to prepare and irradiate the this compound sample. It is advisable to use a more concentrated solution and irradiate for a longer duration to generate a sufficient amount of degradation products for detection.

4. LC-MS Analysis:

  • Use an HPLC method similar to the one in Protocol 1, but ensure the mobile phase is compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI). A small amount of formic acid (e.g., 0.1%) is often added to the mobile phase to improve ionization.

  • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ion modes to detect the parent ion of this compound and its potential degradation products.

  • Perform tandem MS (MS/MS) on the detected unknown peaks to obtain fragmentation patterns, which can be used for structural elucidation.

5. Data Analysis:

  • Compare the chromatograms of the irradiated and non-irradiated samples to identify new peaks corresponding to degradation products.

  • Analyze the mass spectra of the degradation products to determine their molecular weights.

  • Interpret the MS/MS fragmentation patterns to propose chemical structures for the degradation products. This may involve comparing the observed fragments to the structure of the parent this compound molecule.

Visualizations

cluster_0 UV Photon Absorption cluster_1 Photodegradation Pathways Trans_this compound Trans-Cinoxate (Stable, High UV Absorbance) Cis_this compound Cis-Cinoxate (Less Stable, Low UV Absorbance) Trans_this compound->Cis_this compound UV Irradiation (Isomerization) Cis_this compound->Trans_this compound Thermal Relaxation Degradation_Products Further Degradation Products (e.g., fragments) Cis_this compound->Degradation_Products Prolonged UV Exposure

Caption: Photodegradation pathway of this compound under UV irradiation.

cluster_workflow Experimental Workflow: this compound Photostability Study Prep Sample Preparation (this compound in solution/formulation) T0 Initial Analysis (t=0) (HPLC, UV-Vis) Prep->T0 Irradiation UV Irradiation (Solar Simulator) Prep->Irradiation Data Data Analysis (% Degradation, Kinetics, Product ID) T0->Data Baseline Data Sampling Time-Point Sampling (e.g., 30, 60, 120 min) Irradiation->Sampling During Exposure Analysis Sample Analysis (HPLC, LC-MS) Sampling->Analysis Analysis->Data Conclusion Conclusion on Photostability and Degradation Pathway Data->Conclusion

References

Technical Support Center: Enhancing the Reproducibility of Cinoxate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving Cinoxate.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experimentation in a question-and-answer format.

Issue 1: Inconsistent UV-Visible Spectrophotometry Results

  • Question: Why am I observing fluctuating or unexpected absorbance readings for this compound?

  • Answer: Inconsistent UV-Visible spectrophotometry results can stem from several factors. Firstly, ensure your this compound solution is fully solubilized, as precipitates can scatter light and affect absorbance readings. This compound is practically insoluble in water but soluble in alcohols and vegetable oils.[1] Secondly, verify the cleanliness and integrity of your cuvettes, as scratches or contaminants can interfere with the light path.[2] It is also crucial to use quartz cuvettes for measurements in the UV spectrum.[2] Lastly, confirm the calibration and stability of the spectrophotometer's lamp, as fluctuations in light source intensity will directly impact absorbance values.

Issue 2: Poor Solubility of this compound in Aqueous Solutions

  • Question: I am having difficulty dissolving this compound for my cell culture experiments. What can I do?

  • Answer: this compound's poor water solubility is a known challenge.[1] To overcome this, consider preparing a stock solution in a water-miscible organic solvent such as ethanol or DMSO. Subsequently, dilute this stock solution into your aqueous-based medium to the final desired concentration. Be mindful of the final solvent concentration in your experimental setup, as high concentrations can be toxic to cells. It is advisable to run a solvent control to account for any effects of the solvent on your experimental outcomes.

Issue 3: Variability in HPLC Quantification

  • Question: My HPLC results for this compound quantification are not reproducible. What are the common causes?

  • Answer: Reproducibility issues in HPLC analysis can often be traced back to the mobile phase preparation, sample preparation, or the column itself. Ensure the mobile phase components are accurately measured and thoroughly mixed; inconsistent mobile phase composition can lead to shifts in retention time.[3] Incomplete dissolution of this compound in the sample solvent can also lead to variable injection amounts. Additionally, column degradation or contamination can affect peak shape and retention time. Regularly flushing the column and using a guard column can help mitigate these issues.

Issue 4: Accelerated Degradation During Photostability Studies

  • Question: My this compound samples are degrading much faster than expected during photostability testing. Why might this be happening?

  • Answer: Accelerated degradation could be due to the intensity of the light source or the presence of photocatalysts. High-intensity light sources can lead to faster degradation that may not be representative of real-world conditions.[4] Furthermore, certain excipients or formulation components, such as titanium dioxide or zinc oxide, can act as photocatalysts and accelerate the degradation of UV filters.[5] It is also important to control the temperature of the sample during irradiation, as heat can also contribute to degradation.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of this compound? this compound functions as a UV filter by absorbing ultraviolet (UV) radiation, primarily in the UVB range, thereby protecting against UV-induced damage.[1] Its peak absorption is at approximately 289 nm.[6]

  • Is this compound photostable? Like other cinnamate esters, this compound can undergo photodegradation upon exposure to UV radiation, which may lead to a loss of its protective capacity over time.[6] Photostability testing is crucial to evaluate its performance in a given formulation.

  • What are the known biological activities of this compound beyond UV absorption? Recent research has identified this compound as a potential agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), suggesting it may have effects on lipid metabolism and adipogenesis.[7][8] Some studies also suggest that it may inhibit DNA excision repair.[1]

  • What are suitable solvents for this compound? this compound is miscible with alcohols and vegetable oils and has a solubility of 5% in propylene glycol and 0.5% in glycerol.[1] It is practically insoluble in water, with a solubility of approximately 0.05%.[1]

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC14H18O4[1]
Molecular Weight250.29 g/mol [1]
UV Absorption Maximum (λmax)289 nm[6]
Solubility in Water~0.05%[1]
Solubility in Glycerol0.5%[1]
Solubility in Propylene Glycol5%[1]

Table 2: Reported Biological Activity of this compound

TargetActivityKi ValueReference
PPARγAgonist18.0 µM[7][8]

Experimental Protocols

1. Determination of this compound's UV-Visible Absorption Spectrum

This protocol outlines the procedure for determining the UV-Visible absorption spectrum of this compound to verify its identity and concentration.

  • Materials:

    • This compound

    • Ethanol (spectroscopic grade)

    • UV-Visible Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions in ethanol to cover a range of concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

    • Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.

    • Use ethanol as the blank to zero the spectrophotometer.

    • Measure the absorbance of each dilution, starting from the lowest concentration.

    • Record the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

2. Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. The specific conditions may need to be optimized for your particular instrument and sample matrix.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (for sample preparation)

    • Syringe filters (0.45 µm)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 289 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare your experimental samples by dissolving them in methanol and filtering through a 0.45 µm syringe filter.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the experimental samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the experimental samples using the calibration curve.

3. Assessment of this compound Photostability (ICH Q1B Guideline Adaptation)

This protocol is adapted from the ICH Q1B guideline for photostability testing.

  • Materials:

    • This compound solution or formulation

    • Photostability chamber with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white and near-UV lamps)

    • Quartz cells or other suitable transparent containers

    • HPLC system for quantification

  • Procedure:

    • Prepare samples of this compound in a suitable solvent or the final formulation.

    • Place the samples in the photostability chamber. Protect a portion of each sample from light to serve as a dark control.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the exposed samples and the dark controls.

    • Analyze the concentration of this compound in each sample using a validated HPLC method (as described in the protocol above).

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration and the dark control.

    • Identify any degradation products by observing new peaks in the chromatogram.

4. This compound as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist Assay

This protocol describes a cell-based reporter assay to evaluate the agonist activity of this compound on PPARγ.

  • Materials:

    • A cell line engineered to express a PPARγ-responsive reporter gene (e.g., luciferase).

    • Cell culture medium and supplements.

    • This compound.

    • A known PPARγ agonist as a positive control (e.g., Rosiglitazone).

    • A vehicle control (e.g., DMSO).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound and the positive control in the cell culture medium. Also, prepare a vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the positive control, or the vehicle control.

    • Incubate the cells for a specified period (e.g., 24 hours).

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Plot the relative light units (RLU) against the concentration of this compound and the positive control to generate dose-response curves.

    • Determine the EC50 value for this compound to quantify its agonist potency.

Visualizations

G cluster_workflow This compound Photostability Experimental Workflow prep Sample Preparation (this compound Solution/Formulation) expose UV Exposure (ICH Q1B Conditions) prep->expose dark Dark Control (Protected from Light) prep->dark hplc HPLC Analysis expose->hplc dark->hplc data Data Analysis (% Degradation) hplc->data G cluster_pathway PPARγ Signaling Pathway Activation by this compound This compound This compound (Agonist) PPARg PPARγ This compound->PPARg Binds to Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Initiates Response Biological Response (e.g., Adipogenesis) Gene->Response G cluster_troubleshooting HPLC Troubleshooting Decision Tree start Inconsistent HPLC Results? q1 Check Mobile Phase Prep? start->q1 q2 Check Sample Solubility? q1->q2 Yes sol1 Remake Mobile Phase q1->sol1 No q3 Check Column Condition? q2->q3 Yes sol2 Ensure Complete Dissolution q2->sol2 No sol3 Flush or Replace Column q3->sol3 No

References

Technical Support Center: Troubleshooting Cinoxate Degradation in Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the degradation of Cinoxate during analytical sample preparation. The following information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound, or 2-ethoxyethyl p-methoxycinnamate, is a cinnamate-based ultraviolet (UV) B filter. While it is an older and less commonly used sunscreen agent, its stability during sample preparation is a significant concern for accurate quantification.[1] Like other cinnamate esters, this compound is susceptible to degradation from various factors, including light, temperature, and pH.[2][3][4] This degradation can lead to a loss of the parent compound, resulting in inaccurate analytical results and the potential formation of unknown degradation products.[1]

Q2: What are the primary degradation pathways for this compound during sample preparation?

Based on the behavior of similar cinnamate esters, the primary degradation pathways for this compound include:

  • Photodegradation: Exposure to UV light, and to a lesser extent visible light, can induce isomerization of the trans-isomer to the less UV-absorbent cis-isomer, as well as fragmentation of the molecule.[1][5] This is a critical consideration if samples are not protected from light during preparation and analysis.

  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[2][6] This reaction breaks the ester linkage, yielding p-methoxycinnamic acid and 2-ethoxyethanol.

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of this compound. While it has relatively high thermal stability, prolonged exposure to high temperatures during sample processing should be avoided.[4]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in readily available literature, based on the degradation of a similar molecule, Octyl Methoxycinnamate (OMC), the following fragments could be expected from photodegradation:

  • Fragmentation on either side of the ether oxygen of the ester group.

  • Cleavage of the C-C bond adjacent to the ester carbonyl group.[1]

Hydrolysis will produce:

  • p-Methoxycinnamic acid

  • 2-Ethoxyethanol

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of this compound from my samples.

This is a common issue that can be attributed to several factors. The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Photodegradation Work under amber or UV-filtered light. Use amber glassware and autosampler vials.
Hydrolysis (Acidic or Basic Conditions) Neutralize sample pH if possible. If the analytical method requires acidic or basic conditions, minimize the time the sample is exposed to these conditions.
Thermal Degradation Avoid excessive heating during extraction and solvent evaporation steps. Use a temperature-controlled water bath or evaporator.
Incomplete Extraction Optimize the extraction solvent and method. Ensure thorough mixing and sufficient extraction time.
Matrix Effects The sample matrix can suppress or enhance the analytical signal.[7][8][9] Prepare matrix-matched standards for calibration. Consider using a stable isotope-labeled internal standard.

Problem 2: I am observing unexpected peaks in my chromatogram.

The appearance of unknown peaks can be indicative of this compound degradation or impurities from your sample or solvents.

Potential CauseRecommended Solution
Degradation Products Compare the retention times of the unknown peaks with those of potential degradation products (if standards are available). Modify your sample preparation procedure to minimize degradation (see Problem 1).
Contaminated Solvents or Reagents Run a blank injection of your mobile phase and sample preparation solvents to check for impurities. Use high-purity, HPLC-grade solvents.
Sample Matrix Interference Analyze a blank matrix sample (a sample without this compound) to identify interfering peaks. Adjust chromatographic conditions (e.g., gradient, column chemistry) to resolve the interfering peaks from your analyte.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 2, 4, 8, and 24 hours.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Photodegradation: Expose a thin layer of the stock solution in a petri dish to a UV lamp (e.g., 254 nm and 365 nm) for 2, 4, 8, and 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 80°C for 2, 4, 8, and 24 hours.

  • Analysis: Before analysis by HPLC-UV or LC-MS, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

Protocol 2: HPLC-UV Method for the Quantification of this compound

This is a general-purpose HPLC method that can be adapted for the analysis of this compound in various sample matrices.

Methodology:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 289 nm

Visualizations

Degradation_Pathway This compound This compound (trans-isomer) Cis_this compound cis-Cinoxate This compound->Cis_this compound UV Light (Isomerization) Hydrolysis_Products p-Methoxycinnamic Acid + 2-Ethoxyethanol This compound->Hydrolysis_Products Acid or Base (Hydrolysis) Photofragments Photo-fragments This compound->Photofragments UV Light (Fragmentation)

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Problem: Low/Inconsistent this compound Recovery Check_Light Is the sample protected from light? Start->Check_Light Check_pH Is the sample pH neutral? Check_Light->Check_pH Yes Solution_Light Use amber vials and work under filtered light. Check_Light->Solution_Light No Check_Temp Is temperature controlled during preparation? Check_pH->Check_Temp Yes Solution_pH Neutralize sample or minimize exposure to acid/base. Check_pH->Solution_pH No Check_Extraction Is the extraction method validated? Check_Temp->Check_Extraction Yes Solution_Temp Avoid excessive heat. Check_Temp->Solution_Temp No Solution_Extraction Optimize extraction solvent and procedure. Check_Extraction->Solution_Extraction No End Problem Resolved Check_Extraction->End Yes Solution_Light->Check_pH Solution_pH->Check_Temp Solution_Temp->Check_Extraction Solution_Extraction->End

Caption: Troubleshooting workflow for low this compound recovery.

References

Technical Support Center: Enhancing the Photostability of Cinoxate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on troubleshooting and improving the photostability of Cinoxate formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the photostability of this compound a concern in my formulations?

This compound, a cinnamate-based UVB filter, is susceptible to photodegradation upon exposure to UV radiation.[1] This degradation can lead to a loss of its protective capacity over time, potentially compromising the efficacy of your sunscreen or cosmetic product.[1] The breakdown of this compound may also form unknown degradation products.[1]

Q2: What are the primary mechanisms behind this compound's photodegradation?

Like other cinnamate esters, a primary pathway of photodegradation for this compound is likely trans-cis isomerization. The trans isomer is the effective UV-absorbing form, and upon absorbing UV radiation, it can convert to the cis isomer, which has a lower UV-absorbing capacity. This process reduces the overall efficacy of the formulation.

Q3: What are the main strategies to enhance the photostability of this compound?

The two primary methods for increasing the photostability of this compound formulations are the incorporation of antioxidants and the use of encapsulation techniques.[2][3] Additionally, the careful selection of other UV filters in the formulation can play a role.

Q4: How do antioxidants improve the photostability of this compound?

UV radiation can generate reactive oxygen species (ROS) that accelerate the degradation of UV filters.[2] Antioxidants, such as vitamins C and E, ubiquinone, and various plant extracts, can quench these free radicals, thereby protecting this compound from photodegradation and improving the overall stability of the formulation.[2][4][5][6]

Q5: What is encapsulation and how does it protect this compound?

Encapsulation involves entrapping the this compound molecules within a protective shell, such as polymeric nanoparticles or mesoporous silica.[2] This physical barrier shields the this compound from direct exposure to UV radiation, thus reducing its degradation.[3][7]

Q6: Can combining this compound with other UV filters affect its photostability?

Yes, the combination of UV filters can have both stabilizing and destabilizing effects. For instance, some filters are known to stabilize more photolabile ones.[8] However, some combinations can lead to increased photodegradation.[9] While specific interaction studies for this compound are not widely available, it is crucial to evaluate the photostability of the complete formulation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of SPF in my this compound formulation after UV exposure. Photodegradation of this compound.1. Incorporate a potent antioxidant or a synergistic blend of antioxidants. Consider vitamins C and E, or botanical extracts with known antioxidant properties. 2. Explore encapsulation of this compound. Investigate the use of polymeric nanoparticles (e.g., PLGA) or other encapsulation systems. 3. Evaluate the impact of other excipients in your formulation. Some ingredients may promote photodegradation.
Discoloration or change in the odor of my formulation after light exposure. Formation of degradation products.1. Identify the degradation products. Use analytical techniques like HPLC-MS to identify the byproducts. 2. Reformulate to minimize degradation. This may involve adding specific antioxidants that target the identified degradation pathway or using an encapsulation method.
Inconsistent photostability results between batches. Variability in raw materials or manufacturing process.1. Ensure consistent quality of all raw materials, including this compound and excipients. 2. Standardize the manufacturing process. Pay close attention to mixing times, temperatures, and order of ingredient addition, as these can affect the final formulation's stability. 3. Implement rigorous in-process and final product photostability testing.

Quantitative Data on Photostabilization Strategies

Due to the limited availability of specific quantitative data for this compound, the following table presents data for Octyl Methoxycinnamate (OMC), a closely related cinnamate-based UV filter, to illustrate the potential efficacy of stabilization techniques.

UV Filter Stabilization Method Formulation Details UV Exposure Degradation of UV Filter (Without Stabilizer) Degradation of UV Filter (With Stabilizer) Reference
Octyl Methoxycinnamate (OMC)Encapsulation in PLGA NanoparticlesEmulsion vehicleNot specified52.3%35.3%[7]
AvobenzoneAntioxidant (Ubiquinone)Sunscreen formulationSimulated solar radiationSignificant degradationIncreased photostability and SPF[2]
AvobenzoneEncapsulationO/W formulation7 hours direct sunlight88%57%[3]

Experimental Protocols

Protocol for Assessing the Photostability of a this compound Formulation using HPLC

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[10]

1. Objective:

To quantify the concentration of this compound in a formulation before and after exposure to a controlled dose of UV radiation to determine its photostability.

2. Materials and Equipment:

  • This compound formulation

  • Control sample (formulation protected from light)

  • Photostability chamber with a calibrated light source (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps)[10]

  • Quartz plates or other suitable substrate for sample application

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of ethanol and 1% acetic acid, to be optimized for this compound)[4]

  • Solvent for sample extraction (e.g., methanol or ethanol)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Ultrasonic bath

3. Methodology:

a. Sample Preparation and Application:

  • Accurately weigh a specific amount of the this compound formulation and apply it uniformly as a thin film onto a quartz plate. The application rate should be consistent across all samples (e.g., 2 mg/cm²).

  • Prepare at least two sets of samples: one for UV exposure and one as a dark control.

  • Wrap the dark control samples completely in aluminum foil to protect them from light.

b. UV Exposure:

  • Place the unwrapped samples and the dark control samples in the photostability chamber.

  • Expose the samples to a controlled dose of UV radiation as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]

c. Sample Extraction:

  • After exposure, place each quartz plate in a beaker with a defined volume of a suitable solvent (e.g., methanol).

  • Use an ultrasonic bath to ensure complete dissolution of the formulation film from the plate into the solvent.

  • Transfer the resulting solution to a volumetric flask and dilute to a known volume with the solvent.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

  • Repeat the extraction process for the dark control samples.

d. HPLC Analysis:

  • Set up the HPLC system with the C18 column and the optimized mobile phase. Set the UV detector to the wavelength of maximum absorbance for this compound.

  • Inject the extracted solutions from the exposed and dark control samples into the HPLC system.

  • Record the chromatograms and determine the peak area corresponding to this compound for each sample.

4. Data Analysis:

  • Calculate the concentration of this compound in the exposed and dark control samples based on a standard calibration curve.

  • The percentage of this compound remaining after UV exposure is calculated as: (Concentration in exposed sample / Concentration in dark control sample) * 100

  • The percentage of photodegradation is calculated as: 100 - % this compound remaining

Visualizations

photodegradation_pathway cluster_0 UV Exposure cluster_1 Stabilization trans_this compound trans-Cinoxate (Effective UV Absorber) cis_this compound cis-Cinoxate (Less Effective UV Absorber) trans_this compound->cis_this compound Photoisomerization antioxidants Antioxidants antioxidants->trans_this compound Prevents Degradation encapsulation Encapsulation encapsulation->trans_this compound Shields from UV

Caption: Photodegradation pathway of this compound and stabilization strategies.

experimental_workflow cluster_workflow Photostability Testing Workflow prep Sample Preparation (Formulation on Quartz Plate) exposure UV Exposure (and Dark Control) prep->exposure extraction Solvent Extraction (Ultrasonication) exposure->extraction analysis HPLC Analysis extraction->analysis data Data Analysis (% Degradation) analysis->data

Caption: Experimental workflow for assessing this compound photostability.

References

Technical Support Center: Cinoxate Delivery to Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for overcoming common challenges in the delivery of Cinoxate to in vitro and ex vivo skin models.

FAQs & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Formulation and Solubility

Question: My this compound is not dissolving or is precipitating out of my aqueous-based formulation. What should I do?

Answer: This is a common issue as this compound is practically insoluble in water[1][2][3]. To overcome this, consider the following strategies:

  • Co-solvents: this compound is miscible with alcohols, esters, and vegetable oils[1][2]. Incorporate solvents like ethanol, propylene glycol, or isopropyl myristate into your vehicle to improve solubility.

  • Oil-based Vehicles: Since this compound is oil-miscible, formulating it in an oil-based cream, lotion, or ointment is a primary strategy.

  • Emulsions: Create an oil-in-water or water-in-oil emulsion. Dissolve the this compound in the oil phase first before emulsifying it with the aqueous phase and a suitable surfactant.

  • pH Adjustment: While this compound is an ester, extreme pH conditions (acidic or alkaline) may lead to hydrolysis and should generally be avoided[2]. The stability of your overall formulation should be tested at the final pH.

Question: What are the ideal physicochemical properties to consider when selecting a vehicle for this compound?

Answer: The ideal vehicle should solubilize this compound effectively and facilitate its release and penetration into the skin. Given this compound's lipophilic nature (LogP ~2.3-2.6)[2][4], a vehicle with a lipid component is essential. The vehicle's viscosity and occlusivity can also impact skin hydration and, consequently, permeation.

Skin Penetration and Permeation Enhancement

Question: I have a stable formulation, but the amount of this compound penetrating my skin model is very low. How can I enhance its permeation?

Answer: Low skin penetration is a significant challenge for many topical formulations. Several strategies, both chemical and physical, can be employed to enhance the delivery of this compound:

  • Chemical Penetration Enhancers (CPEs): These compounds reversibly disrupt the stratum corneum barrier. Consider incorporating well-known enhancers such as:

    • Solvents: Ethanol, propylene glycol, dimethyl sulfoxide (DMSO)[5][6].

    • Fatty Acids: Oleic acid can fluidize the intercellular lipids of the stratum corneum[5][6].

    • Surfactants: These can disrupt the lipid bilayer, but their concentration must be carefully optimized to avoid skin irritation.

  • Vesicular Carriers: Encapsulating this compound in nanocarriers like liposomes, nanoemulsions, or solid lipid nanoparticles can improve its interaction with the skin barrier and enhance penetration[5][7].

  • Supersaturation: Creating a supersaturated formulation can increase the thermodynamic activity of this compound, providing a stronger driving force for it to partition from the vehicle into the skin[8]. This can be achieved by using a mixture of a good solvent and a poor solvent[8].

Question: Are there physical methods to improve this compound delivery in my experimental setup?

Answer: Yes, several physical or mechanical methods can be used, although their clinical applicability varies. For research purposes, techniques like iontophoresis, electroporation, and sonophoresis can dramatically increase the permeation of molecules through the skin by creating transient pores or disrupting the lipid barrier[9][10].

Stability and Degradation

Question: I'm concerned about the chemical stability of this compound in my formulation during storage and during the experiment. What factors can cause it to degrade?

Answer: this compound, as an ester, can be susceptible to degradation. Key factors to control are:

  • pH: Avoid highly acidic or alkaline conditions, which can catalyze the hydrolysis of the ester bond[2]. Formulations should be buffered to a stable pH range, typically between 4 and 6, to mimic the skin's natural pH and ensure stability.

  • Photodegradation: Like many cinnamate derivatives used in sunscreens, this compound can be susceptible to photolysis upon exposure to UV radiation[11]. Protect your formulations from light during preparation, storage, and handling by using amber vials or covering containers with foil[11].

  • Oxidation: Oxidative degradation can be initiated by reactive impurities (like peroxides or metal ions) from excipients or by exposure to atmospheric oxygen at elevated temperatures[12][13]. Consider adding an antioxidant to the formulation if oxidation is suspected.

Quantification and Analysis

Question: What is the standard method for quantifying the amount of this compound that has permeated the skin model and the amount retained in the skin layers?

Answer: The most common and reliable method is High-Performance Liquid Chromatography with UV detection (HPLC-UV)[14].

  • Receptor Fluid: Samples collected from the receptor chamber of a Franz diffusion cell can typically be injected directly after filtration (e.g., through a 0.45 µm filter)[15].

  • Skin Matrix: To measure retained this compound, the skin sample is first washed, then the stratum corneum may be removed via tape stripping[15]. The remaining epidermis and dermis are homogenized or sonicated in a suitable solvent (like ethanol or a PBS/ethanol mixture) to extract the drug[15][16]. The resulting solution is then filtered and analyzed by HPLC. A validated extraction protocol is crucial to ensure high recovery[17].

Question: Which type of skin model is best for this compound permeation studies?

Answer: The choice of skin model depends on the objective of your study.

  • Porcine or Human Ex-vivo Skin: These are considered the gold standard as they most closely mimic in vivo human skin structure and barrier function[15][18]. Porcine ear skin is a common and accepted substitute for human skin[18].

  • Reconstructed Human Epidermis (RHE): These 3D models are useful for screening formulations and are a viable alternative to animal tissue[19][20]. They are particularly valuable for assessing topical delivery to the epidermis[20].

  • Synthetic Membranes (e.g., Strat-M®): These artificial membranes are designed to mimic the diffusion characteristics of human skin and are excellent for quality control and formulation screening due to their high reproducibility and low variability[21].

Quantitative Data Summary

The following tables provide key quantitative data for this compound to aid in formulation development and experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₄H₁₈O₄ [1][2]
Molar Mass 250.29 g/mol [1][3]
Physical State Slightly yellow, viscous liquid [1][2]
Melting Point -25 °C [1]
Density ~1.102 g/cm³ [1][2]

| LogP (octanol/water) | 2.3 - 2.65 (estimated) |[2][4] |

Table 2: Solubility Profile of this compound

Solvent Solubility Source(s)
Water Insoluble / Practically insoluble (~0.05%) [1][2][3]
Alcohols (e.g., Ethanol) Miscible [1][2]
Esters (e.g., Ethyl Acetate) Miscible [1][2]
Vegetable Oils Miscible [1][2]
Chloroform Sparingly Soluble [4]

| Methanol | Slightly Soluble |[4] |

Detailed Experimental Protocols

Protocol 1: Preparation of a Basic this compound Formulation (Oil-in-Water Cream)
  • Prepare the Oil Phase:

    • In a beaker, combine the required amounts of lipid excipients (e.g., cetyl alcohol, stearic acid) and oil-soluble components.

    • Add the accurately weighed amount of this compound (e.g., to achieve a 1-3% w/w concentration).

    • Heat the mixture to 70-75°C with gentle stirring until all components are melted and the this compound is fully dissolved.

  • Prepare the Aqueous Phase:

    • In a separate beaker, dissolve any water-soluble excipients (e.g., propylene glycol, preservatives) in purified water.

    • Heat the aqueous phase to 70-75°C.

  • Form the Emulsion:

    • Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed.

    • Continue homogenization for 5-10 minutes until a uniform emulsion is formed.

  • Cool Down:

    • Remove the emulsion from the heat and continue to stir gently with a paddle stirrer as it cools.

    • If required, add any temperature-sensitive ingredients (e.g., fragrance, pH adjusters) when the temperature drops below 40°C.

    • Continue stirring until the cream reaches room temperature and has a consistent texture.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a typical procedure for assessing this compound permeation through a skin membrane.

  • Membrane Preparation:

    • Excise a section of full-thickness skin (e.g., human or porcine) and carefully remove any subcutaneous fat[15].

    • Cut the skin to a size slightly larger than the diffusion area of the Franz cell.

    • Equilibrate the membrane in phosphate-buffered saline (PBS) for at least 30 minutes before mounting[18].

  • Franz Cell Assembly:

    • Fill the receptor chamber with a degassed receptor solution. For a lipophilic compound like this compound, a mixture of PBS and a solubilizing agent like ethanol (e.g., 1:1 v/v) may be necessary to maintain sink conditions[15].

    • Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber[18][22].

    • Securely clamp the chambers together, ensuring there are no leaks or trapped air bubbles beneath the membrane[21][22].

  • Temperature and Equilibration:

    • Place the assembled cells in a circulating water bath set to maintain the skin surface temperature at 32°C[15][22].

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a precise amount of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber[22].

    • Cover the donor chamber to prevent evaporation[22].

  • Sampling:

    • At predefined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber's sampling arm[15].

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions[15][16].

  • Sample Analysis:

    • Filter the collected samples and analyze for this compound concentration using a validated HPLC-UV method.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a general framework for an HPLC-UV method. Specific parameters must be optimized and validated for your exact setup.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 85:15 v/v)[14]. The exact ratio should be optimized to achieve good separation and peak shape.

    • Flow Rate: 1.0 mL/min[14].

    • Detection Wavelength: ~300-312 nm, which is within the absorbance maximum for cinnamate derivatives[14][17].

    • Injection Volume: 20 µL[17].

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serially diluting the stock solution with the receptor fluid to cover the expected concentration range of your samples.

  • Sample Preparation:

    • Receptor Fluid: Filter samples through a 0.45 µm syringe filter before injection.

    • Skin Extract: After extraction, centrifuge the sample to pellet any debris, then filter the supernatant before injection.

  • Analysis and Calculation:

    • Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.

    • Determine the concentration of this compound in your experimental samples by interpolating their peak areas from the calibration curve.

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample removal[15].

Visual Guides

The following diagrams illustrate key workflows and concepts in this compound delivery research.

Diagram 1: Experimental Workflow for Assessing this compound Skin Delivery

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Data A Formulation Development (Vehicle & Enhancer Selection) C Prepare this compound Formulation A->C B Physicochemical Characterization B->C F Apply Formulation & Start Permeation Study C->F D Prepare Skin Model (e.g., Porcine Skin) E Assemble Franz Diffusion Cells D->E E->F G Collect Samples at Time Intervals F->G I Extract this compound from Skin Matrix F->I After 24h H Quantify this compound by HPLC-UV G->H J Calculate Permeation Parameters (Flux, Kp) H->J I->H K Data Interpretation & Conclusion J->K

Caption: Workflow for evaluating the skin permeation of a topical this compound formulation.

Diagram 2: Troubleshooting Poor this compound Penetration

G Start Low this compound Permeation Detected Q1 Is this compound fully dissolved in the vehicle? Start->Q1 Sol_1 Action: Improve Solubility - Add co-solvents (Ethanol, PG) - Switch to lipid-based vehicle - Create an emulsion Q1->Sol_1 No Q2 Is the formulation optimized for delivery? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate with optimized formulation/protocol Sol_1->End Sol_2 Action: Add Penetration Enhancers - Chemical: Oleic Acid, DMSO - Vesicular: Nanoemulsion, Liposomes - Create supersaturated system Q2->Sol_2 No Q3 Is the experimental setup (Franz Cell) correct? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_2->End Sol_3 Action: Verify Setup - Check for air bubbles - Ensure proper skin mounting - Confirm sink conditions are met Q3->Sol_3 No Q3->End Yes, consider advanced techniques A3_Yes Yes A3_No No Sol_3->End

Caption: A decision tree for troubleshooting low skin permeation of this compound.

Diagram 3: Key Factors Influencing this compound Skin Delivery

G cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_skin Skin Model Factors Center This compound Skin Permeation P1 Lipophilicity (LogP) P1->Center P2 Molecular Weight P2->Center P3 Solubility P3->Center F1 Vehicle Type (Cream, Gel, Ointment) F1->Center F2 Presence of Enhancers F2->Center F3 Drug Concentration (Thermodynamic Activity) F3->Center F4 pH and Stability F4->Center S1 Barrier Integrity S1->Center S2 Hydration Level S2->Center S3 Model Type (Human, Porcine, RHE) S3->Center S4 Skin Thickness S4->Center

Caption: Factors influencing the successful delivery of this compound into skin models.

References

Cinoxate Quality Control Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the quality of Cinoxate in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for research-grade this compound?

A1: While specifications can vary by supplier, research-grade this compound should typically have a purity of ≥98%, as determined by a validated analytical method such as High-Performance Liquid Chromatography (HPLC). It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each batch, which will provide the exact purity and levels of any identified impurities.

Q2: How should I properly store this compound to prevent degradation?

A2: this compound should be stored in a well-closed, light-resistant container in a cool, dry place. As a cinnamate ester, it is susceptible to photodegradation and hydrolysis. Avoid exposure to direct sunlight and high humidity. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound standard. What could be the cause?

A3: Unexpected peaks can arise from several sources:

  • Degradation: this compound may have degraded due to improper storage or handling. Photodegradation or hydrolysis can lead to the formation of new chemical entities.

  • Contamination: The sample may be contaminated from solvents, glassware, or the HPLC system itself.

  • Impurity Profile: The unexpected peaks could be process-related impurities from the synthesis of this compound that were not previously detected.

  • Mobile Phase Issues: Contamination or degradation of the mobile phase can introduce extraneous peaks.

Q4: My UV-Vis spectrophotometer readings for this compound are inconsistent. What should I check?

A4: Inconsistent UV-Vis readings can be due to several factors:

  • Instrument Fluctuation: Ensure the spectrophotometer is properly warmed up and calibrated.

  • Solvent Effects: The type of solvent and its pH can influence the absorbance spectrum. Ensure you are using the same solvent for all measurements.

  • Concentration Errors: Inaccuracies in preparing standard and sample solutions are a common source of error.

  • Cuvette Issues: Scratches, fingerprints, or residual sample on the cuvette can interfere with the light path.

  • Photodegradation: If samples are left in the spectrophotometer for extended periods, they may degrade under the instrument's light source.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Column degradation- Sample overload- Inappropriate mobile phase pH- Replace the column- Reduce sample concentration- Adjust mobile phase pH
Split Peaks - Clogged frit- Column channeling- Back-flush the column- Replace the column
Baseline Noise - Air bubbles in the system- Contaminated mobile phase- Detector lamp issue- Degas the mobile phase- Prepare fresh mobile phase- Check and replace the detector lamp if necessary
Inconsistent Retention Times - Fluctuation in mobile phase composition- Inconsistent column temperature- Pump malfunction- Ensure proper mobile phase mixing- Use a column oven for temperature control- Service the HPLC pump
Forced Degradation Study Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Degradation Observed - Stress conditions are too mild- this compound is highly stable under the tested conditions- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent)- Extend the duration of exposure- Increase the temperature
Complete Degradation - Stress conditions are too harsh- Decrease the concentration of the stressor- Reduce the exposure time- Lower the temperature
Poor Mass Balance - Degradants are not UV-active- Degradants are volatile- Degradants are not eluting from the HPLC column- Use a mass spectrometer (LC-MS) for detection- Use Gas Chromatography (GC) for volatile degradants- Modify the HPLC method (e.g., gradient, mobile phase) to ensure all components elute

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is based on validated protocols for similar cinnamate compounds and is intended as a starting point for method development and validation for this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (e.g., in a 60:40 v/v ratio)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm

  • Injection Volume: 10 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards at various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) to establish linearity.

5. Sample Solution Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the total area of all peaks.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.

  • Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M NaOH.

  • Analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.

  • Maintain the solution at room temperature or slightly elevated temperature for a specified period.

  • Neutralize the solution with 0.1 M HCl.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3-30% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Place solid this compound in a temperature-controlled oven at a temperature above its expected accelerated stability storage conditions (e.g., 80-100 °C).

  • Analyze samples at various time points.

5. Photodegradation:

  • Expose a solution of this compound (e.g., in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Illustrative HPLC Method Validation Parameters for this compound

ParameterAcceptance CriteriaExample Result
**Linearity (R²) **≥ 0.9990.9995
Precision (%RSD) ≤ 2.0%0.8%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.03 µg/mL

Table 2: Example Impurity Profile for this compound

ImpurityTypeSpecification Limit
Known Impurity A Process-relatedNot More Than (NMT) 0.15%
Known Impurity B DegradationNMT 0.20%
Any Unspecified Impurity -NMT 0.10%
Total Impurities -NMT 0.50%

Note: These are example values. Actual specifications should be established based on validated analytical data and regulatory guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound Reference Standard hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare this compound Test Sample prep_sample->hplc_injection chromatogram Generate Chromatogram hplc_injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity peak_integration->purity_calc

Caption: Workflow for HPLC Purity Analysis of this compound.

forced_degradation cluster_stress Stress Conditions This compound This compound Sample acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation thermal Thermal This compound->thermal photo Photodegradation This compound->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Establish Pathways analysis->pathway

Caption: Forced Degradation Study Workflow for this compound.

ppar_gamma_pathway This compound This compound (Ligand) PPARg PPARγ This compound->PPARg binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in Target Gene Promoter) Heterodimer->PPRE binds to Transcription Modulation of Gene Transcription PPRE->Transcription regulates

Caption: Conceptual PPARγ Signaling Pathway Activation by this compound.

Validation & Comparative

A Comparative Analysis of Cinoxate and Octinoxate in Photoprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photoprotective efficacy of two organic UVB filters: cinoxate and octinoxate. While both are cinnamate-based compounds designed to absorb ultraviolet radiation, their performance characteristics, usage, and safety profiles exhibit notable differences. This analysis is based on available scientific literature and standardized testing protocols.

Executive Summary

Octinoxate (also known as octyl methoxycinnamate or OMC) is a widely used and more potent UVB absorber compared to this compound.[1] this compound, an older sunscreen agent, has largely been superseded by more effective and photostable filters and is now infrequently used in sunscreen formulations. Neither compound offers significant protection against UVA radiation. A key concern for both, particularly octinoxate, is their limited photostability, leading to a reduction in efficacy upon exposure to UV radiation.

Comparative Data

Due to the limited contemporary use of this compound, direct head-to-head comparative studies with octinoxate featuring quantitative data are scarce in recent scientific literature. The following tables summarize the available information on their individual properties.

Table 1: General and Photoprotective Properties

PropertyThis compoundOctinoxate
Chemical Name 2-Ethoxyethyl p-methoxycinnamate2-Ethylhexyl p-methoxycinnamate
UV Filter Type Organic (Cinnamate)Organic (Cinnamate)
Primary Protection UVBUVB
UVA Protection NoneNone
Peak Absorbance ~289 nm~311 nm
Approved Max. Concentration (USA) 3%7.5%

Table 2: Efficacy and Safety Profile

ParameterThis compoundOctinoxate
SPF Contribution Minimal; often considered a less potent UVB absorber.[1]A common and potent UVB absorber.[1]
Photostability Prone to photodegradation.Not photostable; can degrade significantly upon UV exposure.
Systemic Absorption Data is limited.Readily absorbed through the skin; detected in blood, and urine.
Endocrine Disruption Concerns Limited data available.Some studies suggest potential endocrine-disrupting effects.[2][3]
Regulatory Status FDA-approved in the US, but rarely used.FDA-approved in the US; use is restricted in some regions (e.g., Hawaii) due to environmental concerns.

One in vitro study evaluating the UV protection of various sunscreen components found that 7.5% octinoxate provided 76% protection against UVB radiation.[4]

Experimental Protocols

The following are descriptions of standardized methodologies for assessing the photoprotective efficacy of sunscreen agents.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF of a sunscreen formulation is typically assessed using spectrophotometric analysis of a thin film of the product applied to a substrate.

  • Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is commonly used to mimic the surface of the skin.

  • Product Application: A precise amount of the sunscreen product (e.g., 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • Spectrophotometric Measurement: The transmittance of UV radiation through the sunscreen film is measured at various wavelengths (typically 290-400 nm) using a spectrophotometer equipped with an integrating sphere.

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum (the skin's sensitivity to different UV wavelengths) and the solar spectral irradiance.

In Vitro UVA Protection Factor (UVAPF) Measurement

The COLIPA (now Cosmetics Europe) in vitro method is a widely accepted standard for assessing UVA protection.

  • Sample Preparation: Similar to in vitro SPF testing, a uniform layer of the sunscreen is applied to a roughened PMMA substrate.

  • Pre-irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator to account for the effects of photodegradation.

  • Transmittance Measurement: The UV transmittance of the irradiated sample is measured.

  • UVAPF Calculation: The UVAPF is calculated from the post-irradiation transmittance data, weighting the absorbance spectrum with the Persistent Pigment Darkening (PPD) action spectrum.

Photostability Testing

Photostability assesses the ability of a UV filter to retain its protective properties upon exposure to UV radiation.

  • Sample Preparation: The UV filter is incorporated into a representative sunscreen formulation, which is then applied as a thin film to a suitable substrate (e.g., PMMA plates or quartz plates).

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is measured using a spectrophotometer.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified period.

  • Final Absorbance Measurement: The UV absorbance spectrum of the irradiated sample is measured.

  • Photostability Calculation: The percentage of degradation is calculated by comparing the absorbance at the wavelength of maximum absorption before and after irradiation. A photostable compound will show minimal change in its absorbance spectrum.

Visualizations

UV-Induced DNA Damage and Cellular Response Pathway

UV_DNA_Damage_Pathway cluster_extracellular Extracellular cluster_cellular Cellular UV_Radiation UV Radiation (UVB) DNA DNA UV_Radiation->DNA absorption DNA_Damage DNA Damage (e.g., CPDs, 6-4PPs) DNA->DNA_Damage induces ATR_Activation ATR Activation DNA_Damage->ATR_Activation activates DNA_Repair DNA Repair (NER) DNA_Damage->DNA_Repair CHK1_Phosphorylation CHK1 Phosphorylation ATR_Activation->CHK1_Phosphorylation phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Phosphorylation->Cell_Cycle_Arrest leads to Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can trigger if damage is severe DNA_Repair->DNA restores

Caption: Simplified signaling pathway of UV-induced DNA damage and cellular response.

In Vitro Photoprotective Efficacy Testing Workflow

In_Vitro_Testing_Workflow Start Start Substrate_Prep Substrate Preparation (PMMA Plate) Start->Substrate_Prep Sample_Application Sunscreen Application (e.g., 1.3 mg/cm²) Substrate_Prep->Sample_Application Spectro_Measure_1 Initial Spectrophotometric Measurement (290-400 nm) Sample_Application->Spectro_Measure_1 UV_Irradiation UV Irradiation (Solar Simulator) Spectro_Measure_1->UV_Irradiation Spectro_Measure_2 Final Spectrophotometric Measurement UV_Irradiation->Spectro_Measure_2 Data_Analysis Data Analysis and Calculation (SPF, UVAPF) Spectro_Measure_2->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro photoprotective efficacy testing of sunscreens.

References

Unveiling the Antioxidant Potential of Cinoxate In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antioxidant properties of Cinoxate. Due to a notable lack of direct experimental data on the antioxidant capacity of this compound in publicly available literature, this document focuses on the antioxidant properties of its parent class of compounds, cinnamic acid derivatives. This approach allows for an informed estimation of this compound's potential antioxidant activity by comparing it with structurally related and well-researched alternatives.

The Antioxidant Landscape of Cinnamic Acid Derivatives

This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, is a derivative of cinnamic acid. Cinnamic acid and its derivatives are a class of organic acids that are naturally occurring in plants and are recognized for their diverse biological activities, including antioxidant effects.[1] The antioxidant capacity of these compounds is primarily attributed to their chemical structure, particularly the presence of a phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[1][2]

Many cinnamic acid derivatives are well-established antioxidants with demonstrated health benefits owing to their potent free radical scavenging properties.[1][3] While this compound is a methoxycinnamate ester and lacks a free phenolic hydroxyl group, which is a key feature for the strong antioxidant activity in many other cinnamic acid derivatives, it may still possess some, albeit likely weaker, antioxidant capabilities.

Comparative Analysis of Antioxidant Activity

To provide a quantitative comparison, this section presents data from common in vitro antioxidant assays for several well-characterized cinnamic acid derivatives and a standard antioxidant, Trolox. It is important to note that these values serve as a reference to understand the antioxidant potential within the cinnamate family, in the absence of direct data for this compound.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Activity
This compound Data not availableData not availableData not available
p-Coumaric Acid Moderate activity[4]Moderate activity[4]Exhibits ferric reducing ability[4]
Sinapic Acid 82% inhibition at 50 µM[5]86.5% inhibition at 50 µM[5]Not specified in the provided results
Trolox (Standard) ~3.77[6]~2.93[6]Strong reducing activity[2]

IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays referenced in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[2] The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

  • Add various concentrations of the test compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control sample containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test_Compound Test Compound Solution Mixing Mix Test Compound and DPPH Solution Test_Compound->Mixing DPPH_Solution DPPH Working Solution DPPH_Solution->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

DPPH Assay Workflow Diagram
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control containing the solvent and ABTS•+ solution is also measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ (ABTS + Oxidant) Dilute_ABTS Dilute ABTS•+ to working concentration ABTS_Radical->Dilute_ABTS Mixing Mix Test Compound and ABTS•+ Solution Dilute_ABTS->Mixing Test_Compound Test Compound Solution Test_Compound->Mixing Incubation Incubate (e.g., 6 min) Mixing->Incubation Absorbance Measure Absorbance at 734 nm Incubation->Absorbance Calculation Calculate % Inhibition or TEAC Absorbance->Calculation

ABTS Assay Workflow Diagram
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.

  • Warm the FRAP reagent to 37°C.

  • Add the test compound at various concentrations to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the colored product at 593 nm.

  • A standard curve is prepared using a known concentration of ferrous sulfate (FeSO₄).

  • The antioxidant capacity of the sample is expressed as ferric reducing ability, often in terms of Fe(II) equivalents or Trolox equivalents.[3]

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mixing Mix Test Compound and FRAP Reagent FRAP_Reagent->Mixing Test_Compound Test Compound Solution Test_Compound->Mixing Incubation Incubate at 37°C (e.g., 4 min) Mixing->Incubation Absorbance Measure Absorbance at 593 nm Incubation->Absorbance Calculation Determine Ferric Reducing Power (e.g., TEAC) Absorbance->Calculation

FRAP Assay Workflow Diagram

References

Comparative Analysis of Cinoxate and Oxybenzone Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of two organic ultraviolet (UV) filters, Cinoxate and Oxybenzone. Due to a significant lack of recent safety and toxicological data for this compound, this comparison highlights existing data for both compounds while underscoring the knowledge gaps for this compound.

Executive Summary

Oxybenzone (Benzophenone-3) has been the subject of numerous toxicological studies, with evidence suggesting potential cytotoxicity through mechanisms including the induction of oxidative stress and endocrine-disrupting activities. In contrast, this compound, an older cinnamate-based UV filter, is no longer in common use, and there is a notable absence of comprehensive, publicly available cytotoxicity data. The limited information on this compound suggests a potential to enhance DNA damage by inhibiting DNA excision repair mechanisms. This guide summarizes the available data to facilitate a comparative understanding and to inform future research directions.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity Data for Oxybenzone

Cell LineAssayEndpointConcentration/DoseResultsReference
Human Dermal Fibroblasts (HDFa)MTTCell Viability3 - 400 µg/mLConcentration-dependent decrease in cell viability.[1][1]
Human Skin Cell Models (EpiSkin, EpiDerm)MTTCell ViabilityUp to 0.1% (w/w)Decreasing cell viability with increasing concentrations and exposure times.[1][1]
Seagrass (Posidonia oceanica)-Oxidative Stress53.6 ng L-1Induction of elevated levels of oxidative stress.[2][2]
Algae (Arthrospira sp., Chlorella sp.)-Photosynthesis and Respiration0.228 mg L-1Inhibition of photosynthetic and respiratory electron transport, leading to ROS production.[3][3]
RAW 264.7 Macrophages-Inflammatory Response-Appears to enhance the pro-inflammatory state.[4][4]

Table 2: Summary of In Vitro Toxicological Data for this compound

Cell LineAssayEndpointConcentration/DoseResultsReference
Chinese Hamster Ovary (CHO K-1)Sister-Chromatid Exchange (SCE)GenotoxicityNot SpecifiedEnhanced the frequency of SCEs induced by Mitomycin C, 4-nitroquinoline-1-oxide, or UV light.[5][5]
--DNA RepairNot SpecifiedSuggested to inhibit DNA excision repair.[5][5]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are crucial for the reproducibility and comparison of results. Below are summaries of standard protocols for assays commonly used to evaluate the cytotoxicity of chemical compounds like UV filters.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat cells with various concentrations of the test compound (e.g., this compound or Oxybenzone) and control substances. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[6][7][8]

2. Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.

  • NR Staining: After the incubation period, remove the treatment medium and add a medium containing neutral red. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.

  • Washing and Destaining: Wash the cells to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of around 540 nm.

  • Data Analysis: The amount of dye retained is proportional to the number of viable cells. Calculate cell viability relative to the control.[9][10][11][12][13]

3. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT and NR assays.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme to produce a colored product (formazan).

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis agent).[14][15][16][17]

Mandatory Visualization

Experimental_Workflow cluster_preparation 1. Preparation cluster_exposure 2. Compound Exposure cluster_incubation 3. Incubation cluster_assays 4. Cytotoxicity Assessment cluster_analysis 5. Data Analysis prep_cells Prepare and seed cell cultures (e.g., HDFa, HaCaT) treatment Treat cells with a range of concentrations of each compound prep_cells->treatment prep_compounds Prepare stock solutions of This compound and Oxybenzone prep_compounds->treatment incubation Incubate for defined periods (e.g., 24h, 48h, 72h) treatment->incubation controls Include vehicle control and positive control (e.g., Triton X-100) controls->incubation assay_mtt MTT Assay (Metabolic Activity) incubation->assay_mtt assay_nr Neutral Red Assay (Lysosomal Integrity) incubation->assay_nr assay_ldh LDH Assay (Membrane Integrity) incubation->assay_ldh data_collection Measure absorbance/ fluorescence assay_mtt->data_collection assay_nr->data_collection assay_ldh->data_collection calculation Calculate % viability/ cytotoxicity data_collection->calculation ic50 Determine IC50 values calculation->ic50 comparison Comparative analysis of This compound and Oxybenzone ic50->comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

Signaling_Pathways cluster_stressors Chemical Stressors cluster_cellular_responses Cellular Responses cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome This compound This compound dna_damage DNA Damage This compound->dna_damage Potential Inhibition of Repair oxybenzone Oxybenzone ros Reactive Oxygen Species (ROS) Production oxybenzone->ros er_stress Endocrine Disruption/ Receptor Interaction oxybenzone->er_stress mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction ox_stress_pathway Oxidative Stress Response Pathways (e.g., Nrf2, MAPK) ros->ox_stress_pathway dna_repair DNA Damage Response & Repair Pathways (e.g., BER, NER) dna_damage->dna_repair hormone_signaling Hormone Signaling Pathways er_stress->hormone_signaling apoptosis_pathway Apoptosis Signaling (e.g., Caspase activation) mito_dysfunction->apoptosis_pathway cell_death Decreased Cell Viability/ Cytotoxicity ox_stress_pathway->cell_death dna_repair->cell_death Failure leads to hormone_signaling->cell_death Dysregulation contributes to apoptosis_pathway->cell_death

Caption: Potential cytotoxic signaling pathways of this compound and Oxybenzone.

References

Assessing the Cytotoxicity of Cinoxate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinoxate, a cinnamate-based organic compound, has been utilized as a UV filter in sunscreen products. While its primary function is to absorb UV radiation, understanding its potential cytotoxic effects on various cell types is crucial for a comprehensive safety assessment. This guide provides an objective comparison of the available data regarding the cytotoxicity of this compound in different cell lines, supported by experimental details.

It is important to note that a comprehensive review of publicly available scientific literature reveals a significant lack of direct cytotoxicity studies determining the half-maximal inhibitory concentration (IC50) of this compound across a range of cell lines. The available data primarily focuses on its genotoxic potential, specifically its ability to enhance sister-chromatid exchanges in mammalian cells.

Genotoxicity of this compound

A key study investigated the effect of this compound on the frequency of sister-chromatid exchanges (SCEs) in Chinese hamster ovary (CHO-K1) cells. SCEs are interchanges of DNA between the two sister chromatids of a duplicating chromosome and can be indicative of genotoxic events. The study found that this compound enhanced the SCEs induced by other agents, suggesting a potential role in modulating DNA repair processes.

Table 1: Summary of Genotoxicity Data for this compound

Cell LineAssayCompound TestedConcentrationObserved Effect
Chinese hamster ovary (CHO-K1)Sister-Chromatid Exchange (SCE) AssayThis compound (in combination with Mitomycin C, 4-nitroquinoline-1-oxide, or UV-light)Not specifiedEnhanced the frequency of sister-chromatid exchanges induced by the primary agents.[1]
Normal human embryo cellsSister-Chromatid Exchange (SCE) AssayThis compound (as part of a study with a related compound)Not specifiedThe study focused on a related cinnamate derivative, but included human cells, suggesting their relevance for future this compound testing.[1]
Xeroderma pigmentosum (XP) patient cellsSister-Chromatid Exchange (SCE) AssayThis compound (as part of a study with a related compound)Not specifiedSimilar to the normal human embryo cells, these were used to study a related compound, highlighting a potential cell model for investigating this compound's effects in DNA repair-deficient cells.[1]

Experimental Protocols

Sister-Chromatid Exchange (SCE) Assay

The following is a generalized protocol for an SCE assay based on standard methodologies.

1. Cell Culture:

  • Chinese hamster ovary (CHO-K1) cells are cultured in a suitable medium, such as Ham's F-12, supplemented with fetal bovine serum and antibiotics.[2][3][4][5]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][3][5]

2. Treatment:

  • Exponentially growing cells are exposed to the test compound (this compound) at various concentrations, often in combination with a known DNA-damaging agent (e.g., Mitomycin C, UV light).

  • A positive control (the DNA-damaging agent alone) and a negative control (vehicle-treated cells) are included.

3. 5-Bromo-2'-deoxyuridine (BrdU) Labeling:

  • Cells are incubated with BrdU, a thymidine analog, for two cell cycles.[6][7] BrdU is incorporated into the newly synthesized DNA.

4. Metaphase Arrest:

  • A spindle inhibitor, such as colcemid or colchicine, is added to the culture to arrest cells in the metaphase stage of mitosis.[8]

5. Harvesting and Slide Preparation:

  • Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed.

  • The fixed cells are dropped onto microscope slides to prepare chromosome spreads.

6. Differential Staining:

  • The slides are stained using a method that allows for the differential visualization of sister chromatids based on their BrdU incorporation (e.g., fluorescence plus Giemsa).[8]

7. Scoring and Analysis:

  • Metaphase spreads are examined under a microscope, and the number of SCEs per chromosome is counted.

  • Statistical analysis is performed to determine if there is a significant increase in SCE frequency in the treated groups compared to the controls.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the genotoxicity of a compound using the Sister-Chromatid Exchange (SCE) assay.

SCE_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_harvest Cell Harvesting & Preparation cluster_analysis Analysis cell_culture CHO-K1 Cell Culture treatment Expose cells to This compound +/- Genotoxin cell_culture->treatment brdu Add BrdU for 2 cell cycles treatment->brdu metaphase_arrest Arrest cells in Metaphase brdu->metaphase_arrest harvesting Harvest and Fix Cells metaphase_arrest->harvesting slide_prep Prepare Chromosome Spreads harvesting->slide_prep staining Differential Staining slide_prep->staining scoring Microscopic Scoring of SCEs staining->scoring data_analysis Statistical Analysis scoring->data_analysis

References

The Fading Filter: A Comparative Analysis of Cinoxate's UV Filtering Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of the ultraviolet (UV) filtering capabilities of Cinoxate, a once-common sunscreen agent, reveals its significant performance limitations compared to modern UV filters. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's efficacy, supported by experimental data and detailed testing protocols, underscoring the importance of formulation stability and broad-spectrum protection in dermatological product development.

This compound, an organic ester, primarily absorbs in the UVB spectrum with a peak absorption around 289 nm.[1] However, its efficacy is markedly lower than that of contemporary UV filters, and it offers no protection against UVA radiation, which is a critical factor in photoaging and photocarcinogenesis. This limited spectrum and weak absorbance profile have rendered this compound largely obsolete in modern sunscreen formulations.

Comparative Analysis of UV Filter Performance

The effectiveness of a UV filter is determined by its ability to absorb UV radiation at specific wavelengths (λmax) and the intensity of that absorption, measured by the molar extinction coefficient (εmax). A higher εmax value indicates a greater ability to absorb photons at the peak wavelength. The following table provides a quantitative comparison of this compound with several modern, widely used UV filters.

UV FilterTypePeak Absorption (λmax)Molar Extinction Coefficient (εmax)Primary UV Spectrum
This compound Organic~289 nm[1], 306 nm19,400 M⁻¹cm⁻¹ at 306 nm[2][3]UVB
Avobenzone Organic~357 nm[4][5]~32,400 M⁻¹cm⁻¹ at 355 nmUVA I
Octocrylene Organic~304 nm[6]~13,200 M⁻¹cm⁻¹UVB, UVA II
Ecamsule (Mexoryl SX) Organic~345 nm[7]Not readily availableUVA I, UVA II
Tinosorb S (Bemotrizinol) Organic~310 nm, ~343 nm[8]47,000 M⁻¹cm⁻¹ at 343 nm (in ethanol)[9]Broad Spectrum (UVB, UVA I, UVA II)
Tinosorb M (Bisoctrizole) Organic (Particulate)~308 nm, ~349 nm31,895 M⁻¹cm⁻¹ at 349 nm (in chloroform)[10]Broad Spectrum (UVB, UVA I, UVA II)

Note: Molar extinction coefficients can vary based on the solvent used for measurement.

Experimental Protocols

To ensure the reproducibility and comparability of UV filter performance data, standardized in vitro testing methodologies are employed. The following protocols outline the key experimental procedures for assessing UV absorbance, Sun Protection Factor (SPF), and photostability.

In Vitro UV Absorbance and SPF/UVA-PF Determination (Based on ISO 24443)

This method determines the sun protection factor (SPF) and UVA protection factor (UVA-PF) of a sunscreen product in vitro.

  • Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.

  • Sample Application: A precise amount of the sunscreen formulation (typically 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • Initial Absorbance Measurement: The initial UV absorbance of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at 1 nm increments across the UV spectrum (290-400 nm).

  • UV Irradiation: The sample is then exposed to a controlled dose of UV radiation from a solar simulator to assess its photostability. The irradiation dose is calculated based on the initial UVA protection factor.

  • Post-Irradiation Absorbance Measurement: After irradiation, the UV absorbance of the sample is measured again under the same conditions as the initial measurement.

  • Calculation of SPF and UVA-PF: The SPF and UVA-PF values are calculated from the pre- and post-irradiation absorbance data using standardized equations that factor in the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum, respectively.

Photostability Testing

Photostability is a critical parameter that measures a UV filter's ability to retain its protective properties upon exposure to UV radiation.

  • Sample Preparation: The UV filter is incorporated into a representative sunscreen formulation. The formulation is then applied to a PMMA plate as described in the in vitro SPF testing protocol.

  • Initial Spectral Analysis: The initial absorbance spectrum of the sample is recorded.

  • Controlled UV Exposure: The sample is exposed to a controlled dose of UV radiation from a Xenon Arc Solar Simulator, which mimics the full spectrum of sunlight.

  • Post-Exposure Spectral Analysis: The absorbance spectrum of the sample is measured at set time intervals during the UV exposure.

  • Data Analysis: The change in the absorbance spectrum over time is analyzed to determine the rate of photodegradation. A photostable filter will show minimal change in its absorbance profile.

Visualizing the Impact of UV Radiation and the Experimental Process

To better understand the biological context of UV protection and the workflow of its evaluation, the following diagrams are provided.

UV_Signaling_Pathway UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS EGFR EGFR Activation UVR->EGFR MAPKKK MAPKKK (e.g., ASK1, MEKK1) ROS->MAPKKK EGFR->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Inflammation Inflammation (e.g., COX-2) AP1->Inflammation MMPs MMP Expression (Collagen Degradation) AP1->MMPs

Caption: UV-induced MAPK signaling pathway leading to skin damage.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing In Vitro Analysis cluster_analysis Data Analysis Formulation UV Filter in Sunscreen Base Application Apply 1.3 mg/cm² to PMMA Plate Formulation->Application Initial_Abs Measure Initial Absorbance (290-400nm) Application->Initial_Abs UV_Exposure Expose to Controlled UV Dose Initial_Abs->UV_Exposure Post_Abs Measure Post-Irradiation Absorbance UV_Exposure->Post_Abs Calc_SPF Calculate SPF and UVA-PF Post_Abs->Calc_SPF Calc_Photo Determine Photodegradation (%) Post_Abs->Calc_Photo

Caption: Experimental workflow for in vitro sunscreen efficacy testing.

Conclusion

The data unequivocally demonstrates that this compound is a suboptimal UV filter by modern standards. Its narrow UVB protection and lack of UVA coverage, combined with a lower molar extinction coefficient compared to newer filters, highlight the advancements in sunscreen technology. For researchers and developers in the pharmaceutical and cosmetic industries, a thorough understanding of the quantitative performance and photostability of UV filters is paramount in formulating safe and effective sun protection products that meet both regulatory requirements and consumer expectations for broad-spectrum protection.

References

A Comparative Guide to HPLC Methods for Cinoxate Analysis: Ensuring Accuracy in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals dedicated to the quality and efficacy of dermatological products, the precise quantification of active ingredients is a critical, non-negotiable aspect of product development and quality control. Cinoxate, a cinnamate-based UVB absorber, is a key component in many sunscreen formulations. Its accurate measurement is essential for ensuring product performance and regulatory compliance. This guide provides an objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of this compound, supported by experimental data derived from the analysis of structurally similar compounds.

The selection of an appropriate analytical method is fundamental to the robust characterization of pharmaceutical and cosmetic products. HPLC is the gold standard for the quantitative analysis of UV filters like this compound due to its high specificity, sensitivity, and accuracy. This document outlines two viable HPLC methodologies, offering a clear comparison of their operational parameters and performance characteristics to aid analytical chemists in their method selection and development processes.

Comparative Analysis of HPLC Methodologies

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18 (150 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (85:15, v/v)[1]Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min[1]0.9 mL/min[2]
Detection Wavelength 310 nm[1]320 nm[2]
**Linearity (R²) **> 0.999[1]> 0.999
Accuracy (% Recovery) 98.84% - 99.46%[1]99.9% - 105.3%[3]
Precision (% RSD) < 1.0%[1]< 4.6% (Intra-day)[3]
Limit of Detection (LOD) 0.007 - 0.240 µg[3]Not Reported
Limit of Quantification (LOQ) 0.025 - 0.800 µg[3]Not Reported

Detailed Experimental Protocols

The successful implementation of any analytical method hinges on a clear and detailed protocol. The following sections provide the necessary specifics for both HPLC methods.

Method A: Isocratic Reversed-Phase HPLC

This method utilizes a simple isocratic elution, making it a straightforward and robust option for routine quality control analysis.

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A degassed mixture of methanol and water in an 85:15 (v/v) ratio.[1]

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 310 nm[1]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

    • Sample Solution: Disperse a known weight of the sunscreen product in a suitable solvent (e.g., methanol or ethanol), sonicate to ensure complete extraction of the analyte, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.

Method B: Gradient Reversed-Phase HPLC

This method employs a gradient elution, which can be advantageous for separating this compound from other potentially interfering components in complex sunscreen formulations.

  • Chromatographic System: A gradient-capable HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (containing 0.5% acetic acid)[2]

    • Solvent B: Acetonitrile (containing 0.5% acetic acid)[2]

    • A typical gradient program would start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the analyte.

  • Instrumental Conditions:

    • Flow Rate: 0.9 mL/min[2]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C[2]

    • Detection Wavelength: 320 nm[2]

  • Standard and Sample Preparation: Similar to Method A, prepare standard and sample solutions using the initial mobile phase composition as the diluent.

Visualizing the Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods yield comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two HPLC methods.

CrossValidationWorkflow cluster_method_A Method A Development & Validation cluster_method_B Method B Development & Validation cluster_cross_val Cross-Validation A_Dev Method Development A_Val Method Validation (ICH Guidelines) A_Dev->A_Val Sample_Selection Select Representative Sample Set A_Val->Sample_Selection B_Dev Method Development B_Val Method Validation (ICH Guidelines) B_Dev->B_Val B_Val->Sample_Selection Analysis_A Analyze Samples with Method A Sample_Selection->Analysis_A Analysis_B Analyze Samples with Method B Sample_Selection->Analysis_B Stat_Analysis Statistical Comparison of Results (e.g., Bland-Altman, t-test) Analysis_A->Stat_Analysis Analysis_B->Stat_Analysis Conclusion Conclusion on Method Equivalency Stat_Analysis->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

References

Validation of Cinoxate's Mechanism of Action in Skin Explants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, provides a framework for how such a comparative analysis would be structured, detailing the typical experimental methodologies and data presentation that would be required to validate Cinoxate's mechanism of action in skin explants. The information presented is based on established principles of photobiology and the evaluation of other UV filters.

I. Overview of this compound and UV Protection Mechanisms

This compound, or 2-ethoxyethyl p-methoxycinnamate, is an organic UVB filter. Its primary mechanism of action is the absorption of UVB radiation, thereby preventing these high-energy photons from penetrating the epidermis and causing cellular damage. The absorbed energy is then dissipated as heat.

When UV radiation penetrates the skin, it can induce a cascade of damaging events, including:

  • Direct DNA Damage: Formation of cyclobutane pyrimidine dimers (CPDs), commonly thymine dimers, which distort the DNA helix and can lead to mutations if not repaired.

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular lipids, proteins, and DNA.

  • Inflammatory Response: Upregulation of pro-inflammatory cytokines, such as interleukin-1α (IL-1α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), leading to inflammation and cellular stress.

An effective UV filter like this compound is expected to mitigate these effects by blocking the initial UV insult.

II. Hypothetical Comparison of this compound with Other UV Filters

The following tables are presented as a template to illustrate how quantitative data for this compound, if available, would be compared against other commonly used UV filters—Octinoxate (another organic UVB filter) and Zinc Oxide (a physical/inorganic filter).

Table 1: Comparative Efficacy in Preventing UV-Induced DNA Damage in Human Skin Explants
UV FilterConcentrationUV Dose (J/cm²)Thymine Dimer Formation (% of Untreated Control)
This compound Data Not AvailableData Not AvailableData Not Available
Octinoxate2% (w/v)0.5Hypothetical Value: 35%
Zinc Oxide5% (w/v)0.5Hypothetical Value: 25%
Untreated ControlN/A0.5100%
Table 2: Comparative Efficacy in Reducing UV-Induced Oxidative Stress in Human Skin Explants
UV FilterConcentrationUV Dose (J/cm²)Reactive Oxygen Species (ROS) Level (% of Untreated Control)
This compound Data Not AvailableData Not AvailableData Not Available
Octinoxate2% (w/v)0.5Hypothetical Value: 40%
Zinc Oxide5% (w/v)0.5Hypothetical Value: 30%
Untreated ControlN/A0.5100%
Table 3: Comparative Efficacy in Modulating UV-Induced Inflammatory Response in Human Skin Explants
UV FilterConcentrationUV Dose (J/cm²)IL-6 Expression (pg/mL)TNF-α Expression (pg/mL)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Octinoxate2% (w/v)0.5Hypothetical Value: 150Hypothetical Value: 80
Zinc Oxide5% (w/v)0.5Hypothetical Value: 120Hypothetical Value: 60
Untreated ControlN/A0.5300150

III. Experimental Protocols

The validation of a UV filter's mechanism of action in skin explants would typically involve the following experimental procedures.

Human Skin Explant Culture and Treatment
  • Source: Full-thickness human skin is obtained from elective surgeries (e.g., abdominoplasty) with informed consent.

  • Preparation: The skin is cleaned, subcutaneous fat is removed, and the tissue is cut into explants of a standardized size (e.g., 8 mm punch biopsies).

  • Culture: Explants are placed in a culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at the air-liquid interface on a sterile grid or insert.

  • Treatment: The test UV filter (e.g., a formulation containing this compound) is topically applied to the epidermal surface of the explants at a standardized dose (e.g., 2 mg/cm²).

  • UVB Irradiation: After a defined pre-incubation period, the explants are exposed to a controlled dose of UVB radiation from a solar simulator.

Assessment of DNA Damage (Thymine Dimer Formation)
  • Method: Immunohistochemistry.

  • Protocol:

    • Following UVB exposure, skin explants are fixed in formalin and embedded in paraffin.

    • Tissue sections are prepared and mounted on slides.

    • DNA is denatured to expose the thymine dimers.

    • Sections are incubated with a primary antibody specific for thymine dimers.

    • A secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) is applied.

    • The number of thymine dimer-positive nuclei is quantified using fluorescence microscopy and image analysis software.

Measurement of Oxidative Stress (Reactive Oxygen Species)
  • Method: Dihydroethidium (DHE) Staining.

  • Protocol:

    • After UVB irradiation, fresh-frozen sections of the skin explants are prepared.

    • The sections are incubated with DHE, a fluorescent probe that reacts with superoxide radicals.

    • The fluorescence intensity, which is proportional to the level of ROS, is measured using a fluorescence microscope.

    • Image analysis software is used to quantify the fluorescence in the epidermis and dermis.

Analysis of Inflammatory Response (Cytokine Expression)
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • The culture medium from the skin explants is collected at a specific time point after UVB exposure.

    • The medium is analyzed for the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits.

    • The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

IV. Visualizing the Pathways

The following diagrams illustrate the generalized signaling pathways involved in UV-induced skin damage and the workflow for evaluating a photoprotective compound like this compound.

UV_Damage_Pathway UVB UVB Radiation Skin Skin Surface UVB->Skin Epidermis Epidermis Skin->Epidermis Penetration DNA Keratinocyte DNA Epidermis->DNA ROS Reactive Oxygen Species (ROS) Epidermis->ROS TD Thymine Dimers DNA->TD Direct Damage ROS->DNA Oxidative Damage Inflammation Inflammatory Cytokines (IL-6, TNF-α) ROS->Inflammation Activation Damage Cellular Damage (Sunburn, Photoaging) Inflammation->Damage TD->Damage

Caption: Generalized pathway of UVB-induced skin damage.

Experimental_Workflow SkinExplant Human Skin Explant Culture Treatment Topical Application of this compound SkinExplant->Treatment UVB UVB Irradiation Treatment->UVB Analysis Analysis UVB->Analysis DNADamage DNA Damage (Thymine Dimers) Analysis->DNADamage OxidativeStress Oxidative Stress (ROS Levels) Analysis->OxidativeStress Inflammation Inflammation (Cytokine Levels) Analysis->Inflammation

Caption: Experimental workflow for validating this compound's efficacy.

V. Conclusion

While this compound is an established UVB filter, a comprehensive understanding of its protective mechanisms at the cellular and molecular level within a physiologically relevant human skin explant model is lacking in the current scientific literature. The experimental frameworks and comparative data structures provided here offer a blueprint for the necessary research to fully validate its mechanism of action. Such studies would be invaluable for researchers, scientists, and drug development professionals in the field of dermatology and photoprotection.

A Comparative Study on the Photodegradation of Cinoxate and Amiloxate: An Analysis of Byproducts and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the photodegradation products of two cinnamate-based UVB filters, Cinoxate and Amiloxate. Due to a notable lack of direct research on the specific photodegradation byproducts of this compound and Amiloxate, this guide leverages data from the closely related and extensively studied compound, Octyl methoxycinnamate (OMC or Octinoxate), to infer potential degradation pathways and products. Cinnamate esters are known to undergo photodegradation, which can reduce their efficacy and potentially form novel compounds with different toxicological profiles. [1][2]

Overview of this compound and Amiloxate

This compound and Amiloxate are organic compounds belonging to the cinnamate class of chemicals, which are utilized for their ability to absorb UVB radiation.[2][3] this compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, has seen limited use in modern sunscreen formulations due to its relatively weak UV absorption and a lack of comprehensive safety data.[2] Amiloxate, or isoamyl p-methoxycinnamate, is another cinnamate ester used as a UVB filter.[3][4][5] The photostability of these molecules is a critical factor in their performance and safety, as degradation can lead to a loss of sun protection and the formation of potentially harmful byproducts.[1]

Experimental Protocols for Photodegradation Studies

The investigation of photodegradation in UV filters typically involves controlled irradiation of the compound in a solution or formulation, followed by the identification and quantification of the resulting products. The following is a generalized experimental protocol based on studies of related compounds:

1. Sample Preparation:

  • Solutions of the test compound (this compound, Amiloxate, or a related cinnamate) are prepared in a relevant solvent, such as ethanol or isopropanol, at a specific concentration.

  • For formulation studies, the UV filter is incorporated into a base cream or lotion.

2. Irradiation:

  • The samples are exposed to a controlled source of UV radiation, often a solar simulator or a specific wavelength lamp, to mimic sun exposure.

  • The intensity and duration of the irradiation are carefully controlled and monitored.

3. Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its photodegradation products. The concentration of the parent compound is monitored over time to determine the rate of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify the structure of volatile photodegradation products. The mass spectrometer fragments the molecules, and the resulting pattern is used to determine their identity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for identifying less volatile or thermally unstable photodegradation products.

Potential Photodegradation Products of Cinnamate Esters

While specific data for this compound and Amiloxate is scarce, studies on the photodegradation of Octyl methoxycinnamate (OMC) provide insight into the likely byproducts of cinnamate esters. The primary photodegradation pathways for cinnamates are believed to involve isomerization and cycloaddition reactions.

Table 1: Potential Photodegradation Products of Cinnamate Esters (Inferred from Octyl methoxycinnamate data)

Parent Compound Family Potential Photodegradation Product Formation Pathway Potential Significance
Cinnamate Esterscis-IsomerE/Z PhotoisomerizationReduced UVB absorbance
(e.g., this compound, Amiloxate)Cyclodimers (e.g., δ-truxinate, α-truxillate)[2+2] CycloadditionFormation of new, larger molecules with unknown biological activity
4-MethoxybenzaldehydeCleavage of the ester bondPotential for altered toxicity
Corresponding Alcohol (e.g., 2-Ethoxyethanol for this compound, Isoamyl alcohol for Amiloxate)Cleavage of the ester bondRelease of alcohol moiety

It is crucial to note that the formation and yield of these products would be specific to the exact structure of the parent cinnamate and the experimental conditions.

Visualizing Photodegradation Pathways

The following diagrams illustrate the potential photodegradation pathways for cinnamate esters, based on the known reactions of related compounds.

G Potential Photodegradation Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_results Results A Cinnamate Ester Solution (this compound or Amiloxate) B UV Exposure (Solar Simulator) A->B C HPLC Analysis (Quantification) B->C D GC-MS / LC-MS Analysis (Identification) B->D F Degradation Kinetics C->F E Photodegradation Products D->E

Caption: Experimental workflow for studying photodegradation.

G Inferred Photodegradation Pathways for Cinnamate Esters Cinnamate Ester\n(trans-isomer) Cinnamate Ester (trans-isomer) cis-Isomer cis-Isomer Cinnamate Ester\n(trans-isomer)->cis-Isomer Photoisomerization Cyclodimers Cyclodimers Cinnamate Ester\n(trans-isomer)->Cyclodimers [2+2] Cycloaddition 4-Methoxybenzaldehyde + Alcohol 4-Methoxybenzaldehyde + Alcohol Cinnamate Ester\n(trans-isomer)->4-Methoxybenzaldehyde + Alcohol Photocleavage

Caption: Potential photodegradation pathways for cinnamates.

Comparative Analysis and Future Outlook

A direct comparative study on the photodegradation products of this compound and Amiloxate is currently absent from the scientific literature. Based on the photodegradation of the structurally similar Octyl methoxycinnamate, it can be hypothesized that both compounds may undergo E/Z isomerization and [2+2] cycloaddition reactions upon exposure to UV radiation. This could lead to a decrease in their efficacy as UV filters and the formation of new chemical entities.

The primary difference in their photodegradation products would likely arise from the alcohol moiety released upon cleavage of the ester bond: 2-ethoxyethanol from this compound and isoamyl alcohol from Amiloxate. The toxicological profiles of these alcohols and the other potential degradation products would need to be assessed to fully understand the safety implications of their use in sunscreens.

Given the widespread use of UV filters and the potential for photodegradation, further research is imperative to:

  • Conduct detailed photodegradation studies specifically on this compound and Amiloxate to identify and quantify their degradation products.

  • Elucidate the precise mechanisms of their photodegradation.

  • Evaluate the toxicological profiles of the identified photodegradation products.

Such studies are essential for a comprehensive risk assessment of these sunscreen agents and for the development of more photostable and safer UV filters in the future.

References

The Fading UVB Filter: Evaluating Cinoxate's Limited Synergistic Photoprotective Effects in Modern Sunscreen Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for enhanced photoprotection through synergistic combinations of UV filters and other compounds is a perpetual frontier. This guide provides a comparative analysis of the photoprotective effects of Cinoxate, an older UVB filter, when combined with other compounds. By examining available experimental data, it becomes evident that this compound offers minimal synergistic benefits, a stark contrast to the significant enhancements observed with the combination of modern UV filters and natural antioxidants.

This compound, a cinnamate-based UVB filter, has been largely phased out of modern sunscreen formulations due to its weak UV absorption and a lack of comprehensive safety data.[1] Experimental evidence consistently demonstrates its limited contribution to the Sun Protection Factor (SPF) of formulations, even when combined with other UV filters.

This compound in Combination: A Lack of Synergy

Studies on sunscreen formulations containing this compound have highlighted its minimal impact on overall photoprotection. For instance, a combination of 3% this compound with 5% homosalate showed that this compound's contribution to the SPF was statistically insignificant.[1] Similarly, in a lip balm formulation with 3% this compound and 7% padimate O, the SPF contribution from this compound was a mere 1-2 units.[1] At its maximum approved concentration of 3%, this compound alone only achieves an SPF of 2.5, confirming its inadequacy as a sole protective agent.[1]

Table 1: Reported SPF Values of Formulations Containing this compound

Formulation ComponentsConcentrationReported SPFThis compound's ContributionReference
This compound (sole active)2%2-J Soc Cosmet Chem 1982;33:345-350[1]
This compound + Homosalate3% + 5%8Statistically insignificantPhotodermatology 1990;7:156-158[1]
This compound + Padimate O3% + 7%151-2 SPF unitsInt J Cosmet Sci 1995;17:111-118[1]
This compound (monotherapy)3%2.5-FDA Final Sunscreen Monograph 1999;64:27687[1]

The Rise of Synergistic Combinations with Natural Compounds

In contrast to the lackluster performance of this compound, modern research has revealed significant synergistic photoprotective effects when conventional UV filters are combined with natural compounds, particularly antioxidants. These combinations not only boost SPF but also enhance protection against UVA radiation and improve the photostability of the formulation.

Flavonoids and Botanical Extracts: Potent Enhancers of Photoprotection

Flavonoids, a class of polyphenolic compounds found in many plants, have demonstrated remarkable synergistic effects with synthetic UV filters. For example, the combination of 0.1% rutin with 6.0% benzophenone resulted in a significant SPF increase from 24.3 to 33.3.[2] Similarly, grape pomace extract has been shown to increase the SPF of a sunscreen formulation by 81% and enhance its broad-spectrum protection.[3]

The addition of 1% grape seed extract to a sunscreen lotion containing Tinosorb®S and microfined TiO2 increased the SPF from 45.17 to 53.58.[4] Furthermore, a study on rosmarinic acid, an antioxidant found in rosemary, reported a 41% increase in SPF when 0.1% of the acid was added to a sunscreen containing ethylhexyl methoxycinnamate and avobenzone.[5]

Table 2: Synergistic Effects of Natural Compounds on SPF and UVA Protection

UV Filter(s)Natural CompoundConcentration of Natural CompoundSPF (without compound)SPF (with compound)UVA-PF IncreaseCritical WavelengthReference
Ethylhexyl triazine, Bis-ethylhexylmethoxyphenol methoxyphenyltriazineFerulic Acid1.00%19.72626%Not Reported[6]
Ethylhexyl methoxycinnamate, AvobenzoneRosmarinic Acid0.1%Not Reported41% increaseNot ReportedNot Reported[5]
Butylmethoxydibenzoyl methane, Ethylhexyl methoxycinnamate, Ethylhexyl dimethyl PABAGrape Pomace ExtractNot SpecifiedNot Reported81% increaseMaintained broad-spectrum protectionNot Reported[3]
Tinosorb®S, Microfined TiO2Grape Seed Extract1% w/w45.1753.58Not ReportedNot Reported[4]
Benzophenone-3Rutin0.1%24.333.3Not ReportedNot Reported[2]
Titanium DioxideQuercetin10%Not ReportedSignificant IncreaseProvides UVA Protection>370 nm[7]
Zinc OxideQuercetin10%Not ReportedAdditive EffectProvides UVA ProtectionNot Reported[7]
Vitamins C and E: A Powerful Antioxidant Duo

The combination of vitamins C and E has been shown to provide significant photoprotection. A stable aqueous solution of 15% L-ascorbic acid (vitamin C) and 1% alpha-tocopherol (vitamin E) demonstrated superior protection against erythema and sunburn cell formation compared to either vitamin alone.[8] This combination yielded a 4-fold antioxidant protection factor and also provided protection against the formation of thymine dimers, a type of DNA damage induced by UVB radiation.[8]

Experimental Protocols

The evaluation of synergistic photoprotective effects relies on standardized in vitro and in vivo methodologies to determine key parameters such as SPF, UVA Protection Factor (UVA-PF), and Critical Wavelength.

In Vitro SPF Determination

This method provides a rapid and ethical means of assessing the SPF of a sunscreen formulation.

Experimental Workflow for In Vitro SPF Determination

Caption: Workflow for in vitro SPF determination.

Methodology:

  • Sample Preparation: A sunscreen formulation is prepared and applied uniformly at a concentration of 2 mg/cm² onto a suitable substrate, such as a polymethyl methacrylate (PMMA) plate.

  • UV Transmittance Measurement: A spectrophotometer is used to measure the transmission of UV radiation through the sunscreen-coated substrate at various wavelengths, typically from 290 to 400 nm.

  • SPF Calculation: The SPF value is calculated from the transmittance data using a standardized equation, such as the one developed by Mansur et al.

In Vivo SPF Determination

This method is considered the gold standard for SPF testing and involves human subjects.

Methodology:

  • Subject Selection: A panel of healthy human volunteers with suitable skin types is selected.

  • Test Sites: Small areas on the subjects' backs are demarcated for testing.

  • Sunscreen Application: The test sunscreen and a standard sunscreen of known SPF are applied at a concentration of 2 mg/cm² to their respective test sites. One site is left unprotected as a control.

  • UV Irradiation: The test sites are exposed to a controlled dose of UV radiation from a solar simulator.

  • Erythema Assessment: After 16-24 hours, the minimal erythemal dose (MED), which is the smallest UV dose required to produce a defined reddening of the skin, is determined for both the protected and unprotected skin.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.

In Vitro UVA-PF and Critical Wavelength Determination

These metrics are crucial for assessing the breadth of a sunscreen's protection.

Methodology:

  • Sample Preparation and Measurement: Similar to the in vitro SPF method, the sunscreen is applied to a PMMA plate, and its UV transmittance is measured.

  • UVA-PF Calculation: The UVA-PF is calculated from the transmittance data, taking into account the persistent pigment darkening (PPD) action spectrum.

  • Critical Wavelength Determination: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve, starting from 290 nm, reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is required for a "broad spectrum" claim.

Signaling Pathways in Photoprotection

UV radiation triggers a cascade of signaling pathways in the skin that can lead to inflammation, photoaging, and carcinogenesis. Synergistic combinations of UV filters and antioxidants can intervene in these pathways to provide enhanced protection.

UV-Induced Skin Damage and Protective Mechanisms

UV_Signaling_Pathways cluster_uv UV Radiation cluster_cellular Cellular Response cluster_outcomes Pathological Outcomes cluster_protection Photoprotective Intervention UV UVA / UVB ROS Reactive Oxygen Species (ROS) Generation UV->ROS DNA_Damage DNA Damage (e.g., Thymine Dimers) UV->DNA_Damage MAPK MAPK Pathway Activation ROS->MAPK NFkB NF-κB Activation ROS->NFkB Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Inflammation Inflammation MAPK->Inflammation Photoaging Photoaging MAPK->Photoaging NFkB->Inflammation UV_Filters UV Filters (Absorption/Reflection) UV_Filters->UV Antioxidants Antioxidants (ROS Scavenging) Antioxidants->ROS

Caption: UV-induced signaling and points of intervention.

UV radiation, upon penetrating the skin, generates reactive oxygen species (ROS) and causes direct DNA damage. ROS activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to inflammation and the breakdown of collagen, which are hallmarks of photoaging. DNA damage can lead to mutations and potentially skin cancer.

UV filters in sunscreens act as the first line of defense by absorbing or reflecting UV radiation. Antioxidants, when combined with UV filters, provide a second level of protection by scavenging the ROS that are inevitably generated, thereby mitigating the downstream damaging effects.

Conclusion

The available evidence strongly indicates that this compound is an obsolete UVB filter with negligible synergistic photoprotective effects. For researchers and formulators in the field of sun care, focusing on combinations of modern, broad-spectrum UV filters with potent natural antioxidants offers a scientifically sound and effective strategy for developing superior photoprotective products. The synergistic interplay between these components not only enhances SPF and UVA protection but also provides additional benefits such as improved photostability and antioxidant protection, leading to more comprehensive and effective sun care solutions.

References

Safety Operating Guide

Proper Disposal of Cinoxate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Cinoxate (CAS 104-28-9), a chemical used in laboratory research and formerly in sunscreen formulations. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, minimizing environmental impact and maintaining laboratory safety.

Given the limited specific regulatory guidance on this compound disposal and its potential to inhibit DNA excision repair, a cautious approach is recommended. Therefore, it should be managed as a hazardous chemical waste.

Key Data on this compound

PropertyValueReference
Chemical Name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[1]
Molecular Formula C14H18O4[1][2][3]
Molar Mass 250.29 g/mol [1][2][3]
Appearance Viscous liquid, may be slightly yellow[1]
Solubility in Water Practically insoluble (approx. 0.05%)[1]
Hazard Indication May inhibit DNA excision repair[1]

Experimental Protocols Referenced

While no specific experimental protocols for the disposal of this compound were found in the search, the recommended procedures are based on established best practices for the disposal of laboratory chemical waste. These protocols are designed to mitigate risks associated with chemicals that have limited safety and environmental impact data.[4]

Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • Lab coat

2. Waste Classification: Due to its potential to inhibit DNA excision repair, treat all this compound waste (including pure substance, solutions, and contaminated materials) as hazardous chemical waste .[1]

3. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.

  • The label should clearly state "Hazardous Waste - this compound" and include the appropriate hazard symbols.

  • Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

4. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.

  • Dispose of these materials in the same designated hazardous waste container as the this compound waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

CinoxateDisposal cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Classify Classify as Hazardous Chemical Waste PPE->Classify Collect Collect in Labeled, Compatible Container Classify->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS ProfessionalDisposal Professional Disposal (Incineration Recommended) ContactEHS->ProfessionalDisposal

Caption: Logical workflow for the proper disposal of this compound.

Environmental and Safety Considerations

There is a significant lack of data on the environmental fate and long-term safety of this compound.[4] Like other cinnamate esters, it may undergo photodegradation, breaking down into unknown products when exposed to UV light.[4] Its poor water solubility suggests it may persist in soil and sediment if not disposed of properly.[1] Given these uncertainties and its potential DNA-damaging properties, preventing its release into the environment is critical. Incineration by a licensed hazardous waste facility is the recommended disposal method for non-hazardous pharmaceuticals and is a safe option for chemicals with unknown environmental impacts.[5][6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.